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  • Product: DL-Lysine-2-15N dihydrochloride
  • CAS: 2747-89-9

Core Science & Biosynthesis

Foundational

applications of DL-Lysine-2-15N in metabolomics research

An In-depth Technical Guide to the Applications of DL-Lysine-2-15N in Metabolomics Research This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of DL-Lysine-2-15N in Metabolomics Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the applications of DL-Lysine-2-15N, a stable isotope-labeled amino acid, in the field of metabolomics. We will move beyond simple protocols to explore the underlying scientific principles, the rationale for experimental design choices, and the power of this tool to unlock complex biological insights.

Metabolomics aims to capture a snapshot of the complete set of small-molecule metabolites within a biological system. However, a static snapshot often fails to reveal the dynamic nature of metabolic processes. Stable Isotope Labeling (SIL) introduces a powerful dynamic dimension. By replacing naturally abundant isotopes (like ¹⁴N) with their heavier, non-radioactive counterparts (like ¹⁵N), we can trace the journey of molecules through metabolic pathways.[1][2][3]

DL-Lysine-2-15N is a specific tracer where the nitrogen atom on the alpha-carbon (the second carbon) of the amino acid lysine is replaced with the ¹⁵N isotope. This site-specific labeling is crucial for tracking the fate of this particular nitrogen atom through various biochemical reactions.

Why is Lysine a Powerful Tracer?

  • Essential Amino Acid: In mammals, lysine is an essential amino acid, meaning it cannot be synthesized de novo and must be obtained from the diet or, in cell culture, from the growth medium.[4][5][6] This ensures that the labeled lysine provided is efficiently incorporated into cellular processes without dilution from endogenous synthesis.

  • Metabolic Hub: Lysine is not just a building block for proteins; it is also a precursor for other vital biomolecules like carnitine, which is essential for fatty acid metabolism.[4][5] Its degradation pathways feed directly into the central carbon metabolism (TCA cycle), making it an excellent probe for cellular energy status.[4]

  • Low Isotopic Scrambling: Lysine does not readily get converted into other amino acids. This minimizes "label scrambling," where the ¹⁵N label unintentionally appears in other molecules, which would complicate data interpretation.[7]

Core Application: Metabolic Flux Analysis and Pathway Elucidation

Metabolic Flux Analysis (MFA) is the quantification of the rate of turnover of metabolites through a metabolic network. Using DL-Lysine-2-15N allows us to trace the flow of the nitrogen atom as lysine is catabolized, providing a direct measure of pathway activity.

Lysine Catabolic Pathways

In mammals, lysine is primarily degraded through two main pathways that converge:

  • The Saccharopine Pathway: This is the predominant pathway, occurring mainly in the mitochondria of the liver.[5][8] Lysine's alpha-amino group (containing our ¹⁵N label) is transferred to α-ketoglutarate to form saccharopine. Subsequent reactions eventually convert it to α-aminoadipate (α-AA) and ultimately into acetyl-CoA, which enters the TCA cycle.[8]

  • The Pipecolate Pathway: This pathway is more active in the brain.[8] It involves the conversion of lysine to pipecolic acid and also leads to the formation of α-aminoadipate.

By introducing DL-Lysine-2-15N and using mass spectrometry to detect ¹⁵N-labeled intermediates (like ¹⁵N-saccharopine or ¹⁵N-α-aminoadipate), researchers can quantify the flux through these distinct pathways under various physiological or pathological conditions.[9] For example, this approach can reveal how diseases like insulin resistance alter lysine metabolism.[9]

Diagram: Lysine Catabolic Pathways This diagram illustrates the two major pathways for lysine degradation in mammals. The ¹⁵N label from DL-Lysine-2-15N is traced from the initial substrate through key intermediates.

Caption: Lysine catabolism showing the Saccharopine and Pipecolate pathways.

Core Application: Quantifying Proteome Dynamics

Perhaps the most widespread use of labeled amino acids is in quantifying protein turnover—the balance of protein synthesis and degradation.[10] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) leverage this principle.[11]

Dynamic SILAC for Protein Turnover Analysis

In a typical quantitative proteomics experiment, different cell populations are labeled with "light" (natural abundance) and "heavy" (isotope-labeled) amino acids to compare protein abundance.[] Dynamic SILAC adapts this for turnover studies.[11]

The core principle is to switch cells from a medium containing "light" lysine to one containing "heavy" DL-Lysine-2-15N. Over time, as new proteins are synthesized, the heavy ¹⁵N-lysine is incorporated. By collecting samples at different time points and analyzing them with liquid chromatography-tandem mass spectrometry (LC-MS/MS), one can measure the ratio of heavy to light peptides for thousands of proteins simultaneously.[11][13] The rate at which this ratio increases is a direct measure of the protein's synthesis rate.

Diagram: Dynamic SILAC Experimental Workflow This flowchart details the key stages of a dynamic SILAC experiment to measure protein synthesis rates using DL-Lysine-2-15N.

Dynamic_SILAC_Workflow cluster_culture Phase 1: Cell Culture cluster_sampling Phase 2: Time-Course Sampling cluster_analysis Phase 3: Sample Processing & MS Analysis cluster_data Phase 4: Data Interpretation node1 Grow cells in 'Light' medium (containing natural 14N-Lysine) node2 Switch to 'Heavy' medium (containing DL-Lysine-2-15N) node1->node2 Time = 0 node3 Collect cell samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) node2->node3 node4 Lyse cells & extract proteins node3->node4 node5 Digest proteins into peptides (e.g., with Trypsin) node4->node5 node6 Analyze peptides via LC-MS/MS node5->node6 node7 Identify peptides and quantify Heavy (15N) vs. Light (14N) peak areas node6->node7 node8 Calculate H/L ratio for each peptide node7->node8 node9 Plot H/L ratio over time to determine synthesis rate (ks) node8->node9

Caption: Workflow for measuring protein turnover with dynamic SILAC.

Data Presentation: Protein Turnover Rates

The data generated from a dynamic SILAC experiment can be summarized to compare the turnover rates of different proteins or the same protein under different conditions.

ProteinCondition A: Synthesis Rate Constant (kₛ, hr⁻¹)Condition B: Synthesis Rate Constant (kₛ, hr⁻¹)Fold ChangeBiological Implication
Cyclin B1 0.150.14~1.0Stable turnover, as expected for a core cell cycle protein.
HIF-1α 0.080.253.1 Increased synthesis under Condition B (e.g., hypoxia).
Actin 0.010.011.0Very slow turnover, typical of a stable structural protein.
MDM2 0.220.05-4.4 Decreased synthesis under Condition B (e.g., DNA damage).

This table presents illustrative data to demonstrate how results from a DL-Lysine-2-15N tracing experiment would be presented.

Experimental Protocol: Dynamic SILAC with DL-Lysine-2-15N

This protocol provides a self-validating system for measuring protein synthesis rates in adherent mammalian cells.

Part 1: Cell Culture and Labeling
  • Initial Culture (Light Medium):

    • Culture your chosen mammalian cell line (e.g., HeLa, HEK293T) in standard DMEM formulated for SILAC, ensuring it lacks natural lysine.

    • Supplement this medium with "light" L-Lysine (¹⁴N) and L-Arginine (standard SILAC practice to cover all tryptic peptides).

    • Culture for at least 6 cell doublings to ensure complete incorporation of the light amino acids and to wash out any pre-existing heavy amino acids from standard media.

  • Prepare Heavy Medium:

    • Prepare identical SILAC DMEM.

    • Supplement with "heavy" DL-Lysine-2-15N at the same molar concentration as the light lysine. Also add heavy L-Arginine (e.g., ¹³C₆-¹⁵N₄-Arg) to maintain consistency.

    • Causality Check: Using dialyzed fetal bovine serum (FBS) is critical to prevent the introduction of unlabeled amino acids from the serum, which would dilute your isotopic label and compromise quantification.

  • The Isotopic Switch (T=0):

    • At time zero, aspirate the light medium from the culture plates.

    • Wash the cells once with pre-warmed, amino-acid-free DPBS to remove any residual light medium.

    • Immediately add the pre-warmed heavy medium to the cells. This marks the beginning of the time course.

Part 2: Sample Collection and Processing
  • Time-Course Harvest:

    • Harvest cells at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours). The choice of time points depends on the expected turnover rates of the proteins of interest.

    • To harvest, place the plate on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Digestion:

    • Determine the protein concentration of each lysate using a BCA assay. This is a critical self-validating step to ensure equal protein loading for downstream analysis.

    • Take an equal amount of protein (e.g., 50 µg) from each time point.

    • Perform in-solution or S-Trap digestion. This involves reducing disulfide bonds (with DTT), alkylating cysteine residues (with iodoacetamide), and digesting the proteins into peptides overnight with a protease like Trypsin or Lys-C.

Part 3: LC-MS/MS Analysis and Data Interpretation
  • Mass Spectrometry:

    • Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.

    • The mass spectrometer will acquire data in a data-dependent acquisition (DDA) mode, where it cycles between a full MS1 scan (to detect peptide precursors) and several MS2 scans (to fragment peptides for identification).

  • Data Analysis:

    • Use a software package like MaxQuant, Proteome Discoverer, or Spectronaut.

    • Configure the software to search for peptides with a variable modification corresponding to the mass shift of ¹⁵N-Lysine (+1.003 Da for the 2-¹⁵N label).

    • The software will identify peptides from the MS2 spectra and, crucially, will return the intensity of the "light" (¹⁴N) and "heavy" (¹⁵N) isotopic envelopes for each peptide from the MS1 scans.

    • The fractional labeling or "Heavy/Light" ratio is calculated for each protein at each time point. The rate of increase of this ratio corresponds to the synthesis rate constant (kₛ).

Concluding Remarks

DL-Lysine-2-15N is a versatile and powerful tool in the metabolomics and proteomics toolbox. Its application in tracing nitrogen flux through metabolic pathways and in quantifying the dynamics of the proteome provides insights that are unattainable with static measurements. By understanding the causality behind experimental design—from the choice of tracer to the specifics of the analytical workflow—researchers can design robust, self-validating experiments to answer fundamental questions in biology and drug development.

References

  • Lysine - Wikipedia. (2024). Wikipedia. [Link]

  • Lysine: Biosynthesis, catabolism and roles. (2021). SciSpace. [Link]

  • Integrative physiology of lysine metabolites. (2023). Journal of Inherited Metabolic Disease. [Link]

  • Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. (2023). MDPI. [Link]

  • A mass spectrometry workflow for measuring protein turnover rates in vivo. (2018). ArTS | Arts et Techniques du Spectacle. [Link]

  • Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals. (2021). PMC. [Link]

  • Stable isotopes in metabolomic studies. (n.d.). MASONACO. [Link]

  • Protein turnover measurement using selected reaction monitoring-mass spectrometry (SRM-MS). (2016). Royal Society Publishing. [Link]

  • Insulin Regulation of Lysine and α-Aminoadipic Acid Dynamics and Amino Metabolites in Women With and Without Insulin Resistance. (2024). American Diabetes Association. [Link]

  • Benefits of Stable Isotope Labelling in Biochemistry Research. (2022). Diagnostics World News. [Link]

Sources

Exploratory

Technical Deep Dive: L-Lysine vs. DL-Lysine 15N Isotopes in Proteomics & Drug Development

Executive Summary: The Stereochemical Variable in Isotopic Labeling In the high-precision world of quantitative proteomics (SILAC) and structural biology (NMR), the stereochemical purity of isotopic reagents is often an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Variable in Isotopic Labeling

In the high-precision world of quantitative proteomics (SILAC) and structural biology (NMR), the stereochemical purity of isotopic reagents is often an overlooked variable that can compromise data integrity. While


N-labeled L-lysine is the biologically active isotopologue required for protein incorporation, commercially available "DL" mixtures are frequently encountered due to lower synthesis costs.

This guide provides a technical analysis of the functional, metabolic, and experimental divergences between L-Lysine (


N)  and DL-Lysine (

N)
. It is designed for researchers who must decide between reagent grades or troubleshoot anomalous labeling efficiencies.

Part 1: Chemical & Physical Foundations

Understanding the distinction begins with the fundamental chirality of the lysine molecule. Mammalian biological systems are homochiral, utilizing almost exclusively L-amino acids for ribosomal protein synthesis.

Comparative Specification Table
FeatureL-Lysine (

N)
DL-Lysine (

N)
Stereochemistry (S)-2,6-diaminohexanoic acidRacemic mixture (50% S, 50% R)
Bioavailability 100% incorporated into mammalian proteins~50% incorporated (L-isomer only)
Synthesis Method Fermentation (e.g., C. glutamicum) or Enzymatic ResolutionChemical synthesis (often Strecker synthesis)
Isotopic Enrichment Typically >98%

N
Typically >98%

N (distributed across both isomers)
Primary Utility SILAC, In-cell NMR, Metabolic TrackingSmall molecule NMR standards, non-biological chemical synthesis
Cost Factor High (Complex purification)Moderate/Low (No chiral resolution required)

Part 2: Biological Fate & Metabolic Impact

The critical divergence occurs at the cellular membrane and within the cytosol. While L-lysine is sequestered for protein synthesis, D-lysine faces a different metabolic fate, primarily governed by D-amino acid oxidase (DAO) .

The Divergent Pathways

In mammalian cells (e.g., HEK293, HeLa), the presence of D-lysine (from a DL mixture) introduces a metabolic burden. It is not "inert"; it is an active substrate for oxidative deamination, producing hydrogen peroxide (


) and ammonia, potentially inducing oxidative stress.
Visualization: Metabolic Fate of L- vs. D-Lysine

The following diagram illustrates the strict bifurcation of lysine metabolism in mammalian cells.

LysineMetabolism Input Extracellular DL-Lysine (15N) Transporter CAT-1/SLC7A1 Transporter Input->Transporter Uptake LLys Intracellular L-Lysine Transporter->LLys Stereoselective? DLys Intracellular D-Lysine Transporter->DLys Passive/Active tRNA Lysyl-tRNA Synthetase LLys->tRNA Charging DAO D-Amino Acid Oxidase (DAO) DLys->DAO Oxidation Protein Incorporation into Proteome (SILAC Signal) tRNA->Protein Translation KetoAcid alpha-Keto-epsilon-aminocaproic acid DAO->KetoAcid ROS H2O2 + NH3 (Oxidative Stress) DAO->ROS Byproduct Pipecolate L-Pipecolate (Excreted/Metabolized) KetoAcid->Pipecolate Spontaneous Cyclization

Figure 1: Metabolic bifurcation of DL-Lysine.[1] Note that only the L-isomer contributes to the proteomic signal, while the D-isomer generates oxidative byproducts.

Part 3: Application Analysis - The SILAC Trap

In Stable Isotope Labeling by Amino acids in Cell culture (SILAC) , the use of DL-lysine is a common source of experimental failure or quantitative error.

The Concentration Dilution Error

Protocols typically call for lysine concentrations of ~0.4 mM to 0.8 mM (e.g., 146 mg/L in DMEM).

  • Scenario: A researcher substitutes pure L-Lysine with an equal mass of DL-Lysine.

  • Result: The effective concentration of biologically available L-Lysine is halved .

  • Consequence: Cells may enter amino acid starvation, triggering autophagy and altering the very proteome being studied. The "Heavy" state is now also a "Starved" state, confounding the data.

Incomplete Labeling Efficiency

Even if the mass is doubled to compensate for the L-isomer concentration:

  • Competition: D-Lysine may compete for transport via cationic amino acid transporters (CAT systems), potentially slowing L-Lysine uptake.

  • Signal-to-Noise: In NMR applications, free D-Lysine (

    
    N) remains in the cytosol, creating massive background signals that do not correlate with protein peaks, complicating spectral deconvolution.
    

Part 4: Experimental Protocols

Protocol A: Quality Control - Chiral Purity Verification

Before committing expensive reagents to a long-term SILAC culture, verify the enantiomeric purity of your


N-Lysine source.

Method: Chiral Ligand-Exchange Chromatography (CLEC) Objective: Detect D-isomer contamination >1%.

  • Column Selection: Chiralpak ZWIX(+) or equivalent zwitterionic ion exchanger.

  • Mobile Phase: 50 mM formic acid + 25 mM diethylamine in Methanol/Water (98:2 v/v).

  • Sample Prep: Dissolve 1 mg of isotope in 1 mL mobile phase.

  • Detection: UV at 210 nm or Mass Spec (SIM mode for m/z corresponding to Lysine).

  • Criteria: L-Lysine should elute distinct from D-Lysine. Purity must be >99% ee (enantiomeric excess) for sensitive metabolic studies.

Protocol B: Correcting for DL-Reagents in SILAC

Note: It is strongly recommended to use pure L-Lysine. Use this protocol only if DL is the only option available and budget is constrained.

Workflow:

  • Calculate L-Content: Assume 50% purity. To achieve a target concentration of

    
     mg/L, weigh 
    
    
    
    mg of DL-Lysine.
  • Solubility Check: Ensure the doubled mass dissolves completely in the media lacking Lys/Arg.

  • Toxicity Control:

    • Perform a viability assay (Trypan Blue or MTT) on a small pilot culture for 48 hours.

    • Compare growth curves against standard L-Lysine media.

    • Stop Rule: If doubling time increases by >10%, discard the DL reagent. The metabolic stress of D-isomer oxidation is skewing the phenotype.

  • Media Exchange: Increase frequency of media exchange (every 24 hours) to prevent accumulation of ammonia/H

    
    O
    
    
    
    from D-Lysine oxidation.

Part 5: Self-Validating the Data

How do you know if your data is compromised by D-isomer issues?

The "D-Isomer Signature" in Mass Spec

If you used DL-lysine and suspect interference:

  • Check Labeling Efficiency: If efficiency plateaus at ~90-95% despite long culture times, the D-isomer might be inhibiting uptake or recycling of endogenous lysine is elevated due to stress.

  • Look for Oxidative Stress Markers: In your proteomics dataset, filter for upregulation of:

    • Catalase (CAT)

    • Superoxide Dismutase (SOD1/SOD2)

    • Glutathione peroxidase (GPX)

    • Rationale: These are upregulated to handle the

      
       produced by D-amino acid oxidase processing the "junk" D-lysine.
      
Visualization: Troubleshooting Logic

Troubleshooting Start SILAC Experiment Using DL-Lysine CheckGrowth Check Cell Growth Rate Start->CheckGrowth Normal Growth Normal CheckGrowth->Normal Slow Growth Slow/Altered CheckGrowth->Slow MS_Analysis Mass Spec Analysis Normal->MS_Analysis Invalid Data Compromised (Metabolic Artifacts) Slow->Invalid Phenotype Altered StressCheck Check Stress Markers (SOD, CAT, GPX) MS_Analysis->StressCheck Valid Data Likely Valid (Low D-Lys toxicity) StressCheck->Valid No Upregulation StressCheck->Invalid Markers Upregulated

Figure 2: Decision tree for validating SILAC data generated with DL-Lysine isotopes.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2][3] Molecular & Cellular Proteomics. Link

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase: structure, function, and biotechnological applications. Cellular and Molecular Life Sciences. Link

  • Hutzler, J., & Dancis, J. (1975). Lysine metabolism in humans. Biochimica et Biophysica Acta. Link

  • Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems User Guide. Link

  • Bender, D. A. (2014). Amino Acid Metabolism. CRC Press.

Sources

Foundational

Technical Guide: 15N-Labeled Lysine in Nitrogen Metabolism and Protein Turnover Dynamics

Executive Summary This technical guide details the application of -labeled Lysine as a high-fidelity tracer for nitrogen metabolism and protein turnover kinetics. Unlike non-essential amino acids (e.g., Glycine, Glutamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of


-labeled Lysine  as a high-fidelity tracer for nitrogen metabolism and protein turnover kinetics. Unlike non-essential amino acids (e.g., Glycine, Glutamine) which suffer from rapid isotopic dilution via extensive transamination, Lysine is an essential amino acid  in mammals with a distinct catabolic bottleneck (the Saccharopine pathway). This unique metabolic topology makes 

-Lysine the gold standard for calculating Fractional Synthesis Rates (FSR) and tracing nitrogen flux into the glutamate pool without the confounding effects of de novo synthesis.

Part 1: Mechanistic Principles of Lysine Nitrogen Flux

The Saccharopine Pathway: The Catabolic Bottleneck

To design a valid experiment, one must understand that Lysine does not undergo direct transamination like Alanine or Aspartate. Instead, it enters the Saccharopine Pathway , primarily in the hepatic mitochondria.

  • Step 1 (Condensation): L-Lysine condenses with

    
    -Ketoglutarate (
    
    
    
    -KG) to form Saccharopine .[1][2] This reaction is catalyzed by the Lysine-Ketoglutarate Reductase (LKR) domain of the bifunctional enzyme AASS (Alpha-Aminoadipic Semialdehyde Synthase).[3]
  • Step 2 (Hydrolysis): Saccharopine is hydrolyzed by the Saccharopine Dehydrogenase (SDH) domain.[1][2][4]

    • Crucial Outcome: This step releases the

      
      -nitrogen of Lysine as Glutamate .
      
    • The carbon skeleton proceeds as

      
      -Aminoadipate Semialdehyde (AASA) toward Acetyl-CoA (ketogenesis).
      
Nitrogen Partitioning

The choice of label position dictates the metabolic visibility:

  • 
    -
    
    
    
    -Lysine:
    The label is transferred to
    
    
    -KG to form
    
    
    -Glutamate
    . This allows researchers to trace Lysine-derived nitrogen entering the Urea Cycle or transaminating to other amino acids.
  • 
    -
    
    
    
    -Lysine:
    The label remains on the AASA skeleton initially. It is eventually released as ammonium (
    
    
    ) or incorporated into downstream oxidation products, making it less useful for immediate "nitrogen pool" flux analysis but excellent for tracing total oxidation.
Pathway Visualization

The following diagram illustrates the segregation of Lysine nitrogen into the Glutamate pool via the Saccharopine intermediate.[2]

SaccharopinePathway Lysine L-Lysine (α-15N) Saccharopine Saccharopine (Intermediate) Lysine->Saccharopine LKR (Condensation) aKG α-Ketoglutarate aKG->Saccharopine LKR (Condensation) Glutamate L-Glutamate (15N) Saccharopine->Glutamate SDH (Hydrolysis) AASA α-Aminoadipic Semialdehyde Saccharopine->AASA UreaCycle Urea Cycle / Transamination Glutamate->UreaCycle N-Flux

Figure 1: The Saccharopine Pathway showing the transfer of the


-

label from Lysine to Glutamate, the gateway to general nitrogen metabolism.[1][2][3]

Part 2: Experimental Design Strategy

Tracer Selection Matrix

Select the specific isotopologue based on your endpoint:

Study GoalRecommended TracerRationale
Protein Turnover (FSR) L-[

-

]-Lysine
Cost-effective;

-N is stable during peptide bond formation; minimal recycling compared to Glycine.
Proteomics (SILAC) L-[

,

]-Lysine
"Heavy" Lysine (+8 Da) creates a distinct mass shift in tryptic peptides (Lys-C terminus) for MS quantification.
Total N-Catabolism L-[

-

]-Lysine
Tracks the side-chain nitrogen fate; useful for studying AASS enzyme kinetics or Vitamin B6 dependency.
The "Precursor-Product" Model

To calculate protein synthesis, one must measure the enrichment of the true precursor pool (aminoacyl-tRNA). However, sampling tRNA is difficult.

  • Surrogate: Intracellular free lysine (from tissue biopsies) or plasma lysine (corrected for the "flooding dose" effect).

  • Assumption: In a continuous infusion at steady state, the plasma enrichment approximates the intracellular precursor enrichment, provided the infusion rate is sufficient to overwhelm endogenous recycling.

Part 3: Analytical Workflow & Protocol

Protocol: In Vivo Continuous Infusion (Mouse Model)

This protocol establishes a "Isotopic Steady State" to measure Fractional Synthesis Rate (FSR).

Reagents:

  • L-[

    
    -
    
    
    
    ]-Lysine HCl (99 atom % excess).
  • Sterile Saline (0.9% NaCl).

  • Catheterization surgical kit.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve

      
      -Lysine in saline to a concentration of 15–20 µmol/mL.
      
    • Filter sterilize (0.22 µm).

  • Surgical Catheterization:

    • Implant a jugular vein catheter under isoflurane anesthesia.

    • Allow 3–5 days for recovery to ensure normal metabolic stress levels.

  • Primed Continuous Infusion:

    • Prime: Administer a bolus (20 µmol/kg) to rapidly raise the body pool enrichment.

    • Infuse: Immediately start continuous infusion (10–20 µmol/kg/h).

    • Duration: Infuse for 4–6 hours. Why? This allows the free lysine pool to reach isotopic plateau (steady state) while minimizing tracer recycling from protein breakdown.

  • Sampling:

    • Plasma: Collect tail vein blood at

      
       min to validate the plateau.
      
    • Tissue: At endpoint (

      
      ), rapidly excise tissue (liver, muscle), freeze-clamp in liquid nitrogen.
      
  • Sample Processing (LC-MS):

    • Free Pool: Homogenize tissue

      
       Protein precipitation (PCA) 
      
      
      
      Supernatant derivatization (e.g., Butyl chloroformate).
    • Bound Protein: Wash pellet

      
       Hydrolyze (6N HCl, 110°C, 24h) 
      
      
      
      Derivatize.
Analytical Workflow Diagram

The following flow illustrates the critical separation of "Free" vs. "Bound" lysine pools required for the calculation.

Workflow Tissue Tissue Sample (Liver/Muscle) Homogenization Homogenization & PCA Precipitation Tissue->Homogenization Supernatant Supernatant (Free AA Pool) Homogenization->Supernatant Soluble Fraction Pellet Protein Pellet (Bound AA Pool) Homogenization->Pellet Precipitate Deriv Derivatization (e.g., ECF/BuOH) Supernatant->Deriv Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Pellet->Hydrolysis Hydrolysis->Deriv LCMS LC-MS/MS Analysis (SIM Mode) Deriv->LCMS Data Calculate FSR (Enrichment Ratio) LCMS->Data

Figure 2: Analytical workflow separating the precursor (free) and product (bound) lysine pools for Mass Spectrometry.

Part 4: Data Interpretation & Calculations[5]

Calculating Enrichment (MPE)

Mass spectrometry provides intensities for the unlabeled (


) and labeled (

) isotopomers. Calculate Mole Percent Excess (MPE) :

Fractional Synthesis Rate (FSR)

The FSR represents the fraction of the protein pool that is renewed per unit time (%/hour).



  • 
    : Enrichment of lysine in the protein pellet.
    
  • 
    : Enrichment of free lysine in plasma/tissue at the plateau.
    
  • Note: If using a single endpoint, assume

    
    .
    
Troubleshooting Common Issues
  • Low Enrichment: If plasma enrichment < 2%, increase infusion rate. Low enrichment leads to high measurement error.

  • Non-Steady State: If plasma enrichment continues to rise, the pool size is changing or the prime was insufficient. Do not calculate FSR; adjust the priming dose.

  • Recycling: In long infusions (>10h), protein breakdown releases unlabeled lysine, diluting the precursor pool. Keep infusion times short (4–6h) for accurate synthesis rates.

References

  • Lysine Catabolism & Saccharopine Pathway

    • Source: Frontiers in Plant Science (2020).
    • URL:[Link]

  • Protein Turnover Methodology (Classic)

    • Source: Clinical Science (1975).[5] "Measurement of muscle protein synthetic rate... by continuous intravenous infusion of L-(alpha-15N)lysine."[5]

    • URL:[Link]

  • Advanced Flux Analysis (13C/15N)

    • Source: Molecular Systems Biology (2023).
    • URL:[Link]

  • SILAC & Proteomics Workflow: Source: BenchChem Protocols. "Determining Protein Turnover Rates with L-Valine-15N,d8 (Adaptable to Lysine)."

Sources

Exploratory

The Universal Standard: A Technical Guide to 15N Stable Isotope Labeling in Quantitative Proteomics

For researchers, scientists, and drug development professionals, the pursuit of precise and accurate protein quantification is paramount. In the complex landscape of proteomics, where the goal is to understand the intric...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of precise and accurate protein quantification is paramount. In the complex landscape of proteomics, where the goal is to understand the intricate dance of proteins that governs cellular function and disease, the ability to measure changes in protein abundance with high fidelity is the bedrock of discovery. Among the arsenal of quantitative techniques, metabolic labeling with the stable isotope ¹⁵N stands as a uniquely powerful and versatile approach. This in-depth technical guide provides a comprehensive exploration of the core advantages, methodologies, and applications of ¹⁵N stable isotope labeling, offering field-proven insights to empower your proteomics research.

The Foundational Principle: Why ¹⁵N Labeling Excels

Stable isotope labeling in proteomics hinges on a simple yet elegant concept: creating a "heavy" version of the proteome to serve as an internal standard for its "light" counterpart. This is achieved by growing cells or organisms in a medium where a specific element is replaced with its heavier, non-radioactive isotope. When the "light" (natural abundance) and "heavy" (isotope-enriched) samples are mixed, the chemically identical peptides from each sample co-elute during chromatography but are distinguishable by their mass in the mass spectrometer. The ratio of their signal intensities provides a highly accurate measure of their relative abundance.

While various stable isotopes can be employed, the use of ¹⁵N offers several distinct and compelling advantages that make it a cornerstone of quantitative proteomics.

Universality and Comprehensiveness

Unlike methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which typically relies on the incorporation of labeled arginine and lysine, ¹⁵N labeling is universal. Nitrogen is a fundamental component of every amino acid and, consequently, every protein. By replacing the natural abundance ¹⁴N with ¹⁵N, every peptide generated from a labeled proteome will carry the isotopic signature. This comprehensive labeling ensures that virtually any protein in the proteome can be quantified, eliminating the potential bias of missing proteins that lack the specific amino acids used in other labeling strategies. This is particularly crucial in exploratory or discovery-phase proteomics where the proteins of interest may not be known beforehand.

Early Stage Internal Standardization

A key advantage of metabolic labeling, in general, is the introduction of the internal standard at the very beginning of the experimental workflow.[1] The "heavy" and "light" cell populations or tissues are mixed before cell lysis and protein extraction. This early mixing provides a perfect internal control for any subsequent sample handling steps, including protein extraction, fractionation, and enzymatic digestion.[2] Any protein loss during these steps will affect the heavy and light samples equally, preserving the accuracy of the final quantitative ratios. This stands in stark contrast to chemical labeling methods where labeling occurs after protein extraction and digestion, making the quantification susceptible to variations introduced during sample preparation.

Versatility Across a Broad Range of Organisms

The utility of ¹⁵N labeling extends far beyond cultured mammalian cells. It has been successfully applied to a wide array of organisms, including bacteria (E. coli), yeast (S. cerevisiae), plants (Arabidopsis thaliana), and even whole multicellular organisms like C. elegans, Drosophila, and mice.[2][3] This remarkable versatility allows researchers to study protein dynamics in genetically tractable model organisms, providing invaluable insights into complex biological processes and disease models.

Cost-Effectiveness

Compared to the use of ¹³C-labeled amino acids required for SILAC, ¹⁵N-labeling can be a more economical option, especially for large-scale experiments or for labeling whole organisms. The primary source of ¹⁵N is often an isotopically enriched salt, such as (¹⁵NH₄)₂SO₄ or K¹⁵NO₃, which can be more affordable than synthesizing a full suite of labeled amino acids.

The Experimental Workflow: A Step-by-Step Guide

A successful ¹⁵N labeling experiment requires careful planning and execution. The following sections provide a detailed overview of the key steps involved, from media preparation to data analysis.

Media Preparation and Isotope Incorporation

The first critical step is the preparation of a growth medium where the sole nitrogen source is ¹⁵N-enriched. The specific composition of the medium will vary depending on the organism being studied.

For Escherichia coli:

A minimal medium, such as M9, is typically used. The standard ammonium chloride (NH₄Cl) is replaced with ¹⁵NH₄Cl.

  • Step 1: Prepare 10x M9 Salts: Dissolve 67.8 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl in 1 L of H₂O. Autoclave for sterilization.[4]

  • Step 2: Prepare the Final Medium: For 1 L of M9 medium, aseptically combine 100 mL of 10x M9 salts, 1 g of ¹⁵NH₄Cl, 20 mL of 20% (w/v) glucose, 2 mL of 1 M MgSO₄, and 100 µL of 1 M CaCl₂. Supplement with any necessary vitamins or antibiotics.[5]

  • Step 3: Inoculation and Growth: Inoculate the ¹⁵N medium with a starter culture and grow the cells for a sufficient number of generations to ensure complete incorporation of the ¹⁵N label.[4][6]

For Mammalian Cell Culture (SILAC adaptation):

While traditional SILAC uses labeled amino acids, ¹⁵N labeling can be achieved by providing a complete mixture of ¹⁵N-labeled amino acids in the culture medium.

  • Step 1: Prepare ¹⁵N-SILAC Medium: Start with a custom-formulated medium that lacks all amino acids. Supplement this medium with a complete mixture of all 20 amino acids, where each amino acid is uniformly labeled with ¹⁵N.

  • Step 2: Cell Adaptation and Growth: Gradually adapt the cells to the heavy medium over several passages to avoid any potential metabolic stress. Continue to culture the cells in the ¹⁵N medium for at least five to six cell doublings to achieve near-complete labeling.

For Whole Organisms (e.g., Mice):

Metabolic labeling of mammals is achieved by providing a diet where the sole protein source is ¹⁵N-labeled.

  • Step 1: Prepare the ¹⁵N Diet: A common approach is to use ¹⁵N-labeled spirulina or bacteria as the protein source, which is then mixed with a protein-free chow.[1][2][7]

  • Step 2: Feeding and Labeling: The ¹⁵N diet is provided to the animals for an extended period. For tissues with high protein turnover, a few weeks may be sufficient. However, for tissues with slow turnover rates, such as the brain, labeling across generations may be necessary to achieve high enrichment levels.[8]

Assessing Labeling Efficiency

Incomplete labeling can introduce inaccuracies in quantification. Therefore, it is crucial to assess the labeling efficiency before proceeding with the main experiment.

  • Methodology: A small aliquot of the ¹⁵N-labeled cells or tissue is harvested, and the proteins are extracted and digested. The resulting peptides are analyzed by mass spectrometry.

  • Data Analysis: The isotopic distribution of several abundant peptides is examined. The mass difference between the monoisotopic peak of the ¹⁵N-labeled peptide and its theoretical mass with 100% incorporation is used to calculate the labeling efficiency. Software tools can be used to compare the experimental isotopic pattern to theoretical profiles at different enrichment levels.[9] Labeling efficiencies of >98% are generally considered ideal.

Sample Mixing, Protein Extraction, and Digestion
  • Step 1: Sample Mixing: The "light" (control) and "heavy" (experimental) samples are mixed in a 1:1 ratio based on cell number or total protein concentration.

  • Step 2: Cell Lysis and Protein Extraction: The mixed sample is lysed using appropriate buffers and techniques to extract the total proteome.

  • Step 3: Protein Digestion: The extracted proteins are denatured, reduced, alkylated, and then digested into peptides using a protease, most commonly trypsin.

Mass Spectrometry Data Acquisition

The peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Instrumentation: High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are essential for resolving the isotopic clusters of the heavy and light peptides.

  • Data Acquisition Strategy: A data-dependent acquisition (DDA) method is commonly used. The mass spectrometer performs a full MS scan to detect the peptide precursor ions, followed by a series of MS/MS scans to fragment the most intense precursors for identification. The instrument settings should be optimized to ensure accurate mass measurements and efficient fragmentation of both light and heavy peptides.

Data Analysis and Quantification

Specialized software is required to process the raw mass spectrometry data and perform protein quantification.

  • Software Packages: Popular software platforms for analyzing stable isotope labeling data include MaxQuant, Proteome Discoverer, and various open-source tools.[10][11][12][13]

  • Data Processing Steps:

    • Peptide Identification: The MS/MS spectra are searched against a protein database to identify the peptide sequences.

    • Peptide Pairing: The software identifies pairs of "light" and "heavy" peptides based on their mass difference and co-elution profile.

    • Ratio Calculation: The area under the curve for the extracted ion chromatograms of the light and heavy peptide pairs is calculated, and their ratio is determined.

    • Protein Quantification: The peptide ratios are then used to infer the relative abundance of the corresponding proteins. Statistical methods are applied to combine multiple peptide ratios for a single protein and to assess the significance of any observed changes.

Applications in Drug Discovery and Development

The precision and versatility of ¹⁵N labeling make it an invaluable tool throughout the drug discovery and development pipeline.

Target Identification and Validation

By comparing the proteomes of healthy versus diseased states, or treated versus untreated cells, researchers can identify proteins that are differentially expressed. These proteins can serve as potential drug targets.[14] ¹⁵N labeling provides the quantitative accuracy needed to confidently identify these changes.

Biomarker Discovery

¹⁵N labeling can be used to identify proteins whose levels change in response to a disease or drug treatment. These proteins can serve as biomarkers for disease diagnosis, prognosis, or monitoring treatment efficacy.[14][15] The ability to label whole organisms allows for biomarker discovery in relevant animal models of human diseases.

Elucidating Drug Mechanism of Action

Understanding how a drug works at the molecular level is crucial for its development. By treating cells with a drug and using ¹⁵N labeling to quantify changes in the proteome, researchers can gain insights into the drug's mechanism of action, identify off-target effects, and understand pathways of drug resistance.

Troubleshooting and Best Practices

While ¹⁵N labeling is a robust technique, there are potential pitfalls to be aware of.

  • Incomplete Labeling: As mentioned, this is a critical issue. To mitigate this, ensure a sufficient number of cell doublings or a long enough feeding period for whole organisms. Always verify the labeling efficiency before large-scale experiments.[16]

  • Metabolic Perturbations: The use of minimal media or specialized diets can sometimes alter the metabolism of the cells or organisms. It is important to perform phenotypic checks to ensure that the labeling process itself does not introduce unintended biological effects.

  • Data Analysis Complexity: The variable mass shift of ¹⁵N-labeled peptides (dependent on the number of nitrogen atoms) makes data analysis more complex than for SILAC. Using appropriate software and understanding its algorithms for handling ¹⁵N data is essential.

  • Sample Contamination: As with any proteomics experiment, contamination from sources like keratins or polymers can interfere with the analysis.[17] Maintaining a clean working environment and using high-quality reagents is crucial.

Quantitative Data at a Glance

Amino AcidFormulaNumber of NitrogensMass Shift (Da) upon Full ¹⁵N Labeling
AlanineC₃H₇NO₂10.9970
ArginineC₆H₁₄N₄O₂43.9881
AsparagineC₄H₈N₂O₃21.9940
Aspartic AcidC₄H₇NO₄10.9970
CysteineC₃H₇NO₂S10.9970
Glutamic AcidC₅H₉NO₄10.9970
GlutamineC₅H₁₀N₂O₃21.9940
GlycineC₂H₅NO₂10.9970
HistidineC₆H₉N₃O₂32.9911
IsoleucineC₆H₁₃NO₂10.9970
LeucineC₆H₁₃NO₂10.9970
LysineC₆H₁₄N₂O₂21.9940
MethionineC₅H₁₁NO₂S10.9970
PhenylalanineC₉H₁₁NO₂10.9970
ProlineC₅H₉NO₂10.9970
SerineC₃H₇NO₃10.9970
ThreonineC₄H₉NO₃10.9970
TryptophanC₁₁H₁₂N₂O₂21.9940
TyrosineC₉H₁₁NO₃10.9970
ValineC₅H₁₁NO₂10.9970

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis prep1 Culture 'Light' Sample (Natural Abundance ¹⁴N) mix Mix Samples 1:1 prep1->mix prep2 Culture 'Heavy' Sample (¹⁵N Enriched Medium) prep2->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Protein Digestion (e.g., Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms db Database Search (Peptide Identification) lcms->db quant Quantification (Heavy/Light Ratio) db->quant results Protein Ratios & Statistical Analysis quant->results

Caption: The ¹⁵N metabolic labeling workflow.

Conclusion: The Enduring Power of a Universal Standard

In the dynamic and ever-evolving field of proteomics, the quest for more accurate, comprehensive, and reliable quantification methods is relentless. While newer technologies continue to emerge, the fundamental principles of ¹⁵N metabolic labeling—its universality, early-stage internal standardization, and broad applicability—ensure its enduring place as a gold standard technique. For researchers and drug developers seeking to unravel the complexities of the proteome, a thorough understanding and proficient application of ¹⁵N labeling is not just an advantage; it is a necessity for generating high-quality, impactful data that can drive scientific discovery and therapeutic innovation.

References

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  • Tao, Y. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn.
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  • Shrestha, R., Bi, R., & Li, G. (2021). ¹⁵N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
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  • Pascalar, A. M., G-A. Garcia, & Komives, E. A. (2008). Rapid mass spectrometric analysis of ¹⁵N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Protein Science, 17(5), 944–951.
  • Koller, A., Snyder, M. P., & Pan, S. (2013). Quantitative Proteomics Using ¹⁵N SILAC Mouse. Open Access Pub.
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  • Doneanu, A., & Xenopoulos, A. (2024, November 12). Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry.
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  • McClatchy, D. B., Dong, M. Q., Wu, C. C., Venable, J. D., & Yates, J. R. (2007). ¹⁵N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of Proteome Research, 6(5), 2005–2010.
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Protocols & Analytical Methods

Method

protocol for preparing DL-Lysine-2-15N dihydrochloride stock solution

Application Note & Protocol Topic: Preparation of High-Purity DL-Lysine-2-15N Dihydrochloride Stock Solution for Quantitative Research Applications Audience: Researchers, scientists, and drug development professionals en...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of High-Purity DL-Lysine-2-15N Dihydrochloride Stock Solution for Quantitative Research Applications

Audience: Researchers, scientists, and drug development professionals engaged in proteomics, metabolomics, and pharmacokinetic studies.

Abstract

Stable isotope-labeled compounds are indispensable internal standards for quantitative analysis in mass spectrometry-based research.[1][] The accuracy of these quantitative studies hinges on the precise preparation and validation of stock solutions. This document provides a comprehensive, field-proven protocol for the preparation, validation, and storage of a DL-Lysine-2-15N dihydrochloride stock solution. By explaining the causality behind each step, this guide ensures that researchers can produce a reliable, accurate, and stable standard for demanding applications such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis, and as an internal standard for pharmacokinetic studies.[1][]

Compound Specifications & Characteristics

DL-Lysine-2-15N dihydrochloride is a stable, non-radioactive isotopically labeled form of the essential amino acid lysine. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.

ParameterValueSource
Chemical Name DL-Lysine-2-15N dihydrochloride[3][4]
Synonyms 2,6-Diaminohexanoic Acid-2-¹⁵N 2HCl[5]
CAS Number 2747-89-9[3][4][5]
Molecular Formula C₆H₁₄N(¹⁵N)O₂·2HCl[3][]
Molecular Weight 220.10 g/mol [3][4][7]
Isotopic Enrichment ≥99 atom % ¹⁵N[4][5]
Form Solid / Crystalline Powder[4]
Solubility Highly soluble in water.

Safety & Handling Precautions

While DL-Lysine dihydrochloride is not classified as a hazardous substance, adherence to good laboratory practice is mandatory.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves when handling the solid compound and its solutions.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust.[9]

  • Solution Acidity: The dihydrochloride salt will form a mildly acidic solution. Avoid direct contact with skin and eyes.[10]

  • Accidental Exposure:

    • Skin Contact: Rinse the affected area with plenty of water.[10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[10]

    • Ingestion: Do NOT induce vomiting. Drink two glasses of water and consult a medical professional if feeling unwell.

  • Disposal: Dispose of the solution and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow for preparing a validated stock solution.

G cluster_prep Part A: Preparation cluster_qc Part B: Quality Control & Storage calc 1. Calculate Required Mass weigh 2. Weigh Compound on Calibrated Analytical Balance calc->weigh dissolve 3. Dissolve in Solvent (e.g., 0.1 N HCl) weigh->dissolve mix 4. Vortex / Sonicate Until Fully Dissolved dissolve->mix fill 5. Bring to Final Volume in Volumetric Flask mix->fill filter 6. (Optional) Sterile Filter (0.22 µm Syringe Filter) fill->filter validate 7. (Recommended) Validate Concentration via AAA filter->validate aliquot 8. Aliquot into Cryovials validate->aliquot store 9. Store at 2-8°C (Short-term) or ≤-20°C (Long-term) aliquot->store

Caption: Workflow for DL-Lysine-2-15N Dihydrochloride Stock Solution Preparation.

Detailed Step-by-Step Protocol

This protocol describes the preparation of a 10 mM stock solution. The formula can be adjusted for any desired concentration.

Materials & Equipment
  • DL-Lysine-2-15N dihydrochloride (MW: 220.10 g/mol )

  • Reagent-grade 0.1 N Hydrochloric Acid (HCl)

  • Ultrapure (18.2 MΩ·cm) water

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated analytical balance (readability ±0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Sonicator bath

  • Sterile syringe filters (0.22 µm, PVDF or other compatible membrane)

  • Sterile syringes

  • Sterile polypropylene cryovials for aliquoting

Part A: Calculation of Required Mass

The fundamental principle is to calculate the mass of the solute needed to achieve a specific molar concentration in a given final volume.

Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

Example Calculation for 10 mL of a 10 mM Stock Solution:

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 10 mL = 0.010 L

  • Molecular Weight = 220.10 g/mol

Mass (g) = 0.010 mol/L × 0.010 L × 220.10 g/mol = 0.02201 g = 22.01 mg

Part B: Stock Solution Preparation
  • Weighing: Carefully weigh out exactly 22.01 mg of DL-Lysine-2-15N dihydrochloride using an analytical balance.

    • Expert Insight: Using an anti-static weigh boat and ensuring the balance is free from drafts will improve accuracy. Tare the balance with the weigh boat before adding the compound.

  • Dissolution: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 5-7 mL of 0.1 N HCl to the flask.

    • Causality: Using 0.1 N HCl as the initial solvent ensures complete protonation of the amino groups and aids in rapid dissolution and long-term stability by preventing microbial growth.[11]

  • Mixing: Cap the flask securely and vortex thoroughly. If any solid remains, place the flask in a sonicator bath for 5-10 minutes or until all solid material is completely dissolved.

  • Final Volume Adjustment: Once the solute is fully dissolved and the solution is at room temperature, carefully add 0.1 N HCl until the bottom of the meniscus touches the calibration mark on the volumetric flask.

    • Expert Insight: Use a pipette or dropper for the final addition to avoid overshooting the mark, which would introduce a significant concentration error.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous.

Part C: (Optional) Sterilization

For applications in cell culture (e.g., SILAC) or to ensure long-term stability by preventing microbial contamination, sterile filtration is highly recommended.

  • Filter Preparation: Aseptically attach a 0.22 µm sterile syringe filter to a sterile syringe.

  • Filtration: Draw the prepared stock solution into the syringe. Gently push the plunger to pass the entire volume through the filter into a sterile container (e.g., a 15 mL conical tube).

    • Trustworthiness: This step removes any potential microbial contaminants or fine particulates without altering the concentration of the dissolved amino acid.

Quality Control & Concentration Validation

While gravimetric preparation using a calibrated balance and Class A volumetric glassware is highly accurate, independent verification of the stock solution's concentration is a hallmark of a robust quality control system.

The Gold Standard: Amino Acid Analysis (AAA) Amino Acid Analysis is the most authoritative method for determining the absolute concentration of an amino acid solution.[12][13]

  • Mechanism: AAA involves the hydrolysis of a sample aliquot followed by the chromatographic separation and quantification of the constituent amino acids.[13] The concentration is determined by comparing the instrument's response to a certified reference standard.[12][14]

  • Benefits:

    • High Accuracy & Precision: Provides the most reliable concentration value.[12]

    • Purity Assessment: The resulting amino acid profile can be compared to the expected single peak for lysine, providing an indirect measure of purity.[12]

    • Robustness: The method is often insensitive to salts and detergents that can interfere with other quantification methods.[12]

Storage & Stability

Proper storage is critical to maintain the integrity and concentration of the stock solution over time.

  • Aliquoting: Dispense the final stock solution into smaller, single-use volumes in sterile polypropylene cryovials.

    • Causality: Aliquoting prevents contamination of the entire stock from repeated use and minimizes degradation that can be caused by multiple freeze-thaw cycles, particularly for sensitive amino acids.[15]

  • Storage Conditions:

    • Short-term (≤ 1 month): Store aliquots at 2-8°C.[8][11]

    • Long-term (> 1 month): For maximum stability, store aliquots frozen at ≤-20°C or -80°C.[15]

  • Stability: The manufacturer states that the solid compound is stable for years if stored correctly.[5] A solution prepared in 0.1 N HCl and stored frozen is expected to be stable for at least one year. However, for exacting quantitative experiments, re-validation of the concentration after prolonged storage is recommended.

References

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Agilent Technologies, Inc.
  • CDN Isotopes. (n.d.). DL-Lysine-2-15N 2HCl.
  • WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • ECHEMI. (n.d.). (±)
  • Sigma-Aldrich. (2025, September 13).
  • Fisher Scientific. (2010, November 8).
  • Alphalyse. (2017, January 18).
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  • AltaBioscience. (n.d.).
  • Carl ROTH. (n.d.).
  • Whitelegge, J. P. (2008).
  • BOC Sciences. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • Feng, Y., et al. (2024). A practical guide for the preparation of C1-labeled α-amino acids using aldehyde catalysis with isotopically labeled CO2.
  • Santa Cruz Biotechnology. (n.d.). DL-Lysine-2-15N dihydrochloride.
  • BOC Sciences. (n.d.). CAS 204451-50-3 (L-Lysine-[2−15N] dihydrochloride).
  • Sigma-Aldrich. (n.d.). DL-Lysine-2-15N dihydrochloride.
  • ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution?.
  • CPAChem. (2021, May 16).
  • Ataman Kimya. (n.d.). LYSINE MONOHYDROCHLORIDE.
  • PubChem. (n.d.). DL-Lysine-epsilon-15N dihydrochloride.
  • Pharmaffili

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Application

Application Note: High-Precision Quantification of L-Lysine in Biological Matrices using 15N-Isotope Dilution LC-MS/MS

This Application Note is designed as a definitive technical guide for the quantification of L-Lysine using 15N-Isotope Dilution Mass Spectrometry (IDMS). It synthesizes modern HILIC chromatography with rigorous mass spec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the quantification of L-Lysine using 15N-Isotope Dilution Mass Spectrometry (IDMS). It synthesizes modern HILIC chromatography with rigorous mass spectrometry principles to ensure regulatory-grade data quality.

Executive Summary

Accurate quantification of L-Lysine is critical in biopharmaceutical process development (e.g., CHO cell culture optimization), clinical diagnostics (metabolic disorders), and nutritional science. Traditional methods like ion-exchange chromatography (IEC) with post-column derivatization are time-consuming and lack specificity.

This protocol details a Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) method using L-Lysine-15N2 as a stable isotope internal standard (IS). Unlike external calibration, 15N-isotope dilution compensates for matrix effects, ionization suppression, and extraction recovery losses in real-time, delivering absolute quantification with coefficient of variation (CV) <5%.

Scientific Mechanism: Why 15N Isotope Dilution?

Isotope Dilution Mass Spectrometry (IDMS) is the primary reference method for high-accuracy quantitation. By spiking the sample with a known amount of a stable isotope-labeled analog (L-Lysine-15N2) prior to sample preparation, the heavy isotope acts as an ideal surrogate.

  • Co-Elution: The 15N2-analog is chemically identical to endogenous lysine and co-elutes perfectly on the HILIC column.

  • Matrix Compensation: Any ion suppression caused by phospholipids or salts at the source affects both the analyte (Light) and the standard (Heavy) equally. The ratio of their signals remains constant, preserving quantitative accuracy.

Workflow Logic

IDMS_Workflow Sample Biological Sample (Plasma/Media) Spike Spike 15N2-Lysine IS (Known Conc.) Sample->Spike Step 1 Precip Protein Precipitation (MeOH/ACN 4:1) Spike->Precip Step 2 Centrifuge Centrifugation 12,000 x g Precip->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LCMS HILIC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Injection Ratio Data Processing calc. Area Ratio (L/H) LCMS->Ratio Quantification

Figure 1: Step-by-step workflow for 15N-Lysine Isotope Dilution. The IS is added before extraction to normalize recovery.

Materials and Reagents

Standards
  • Analyte: L-Lysine Monohydrochloride (Sigma-Aldrich or equivalent), Purity ≥99%.

  • Internal Standard (IS): L-Lysine-15N2 Hydrochloride (98 atom % 15N).

    • Note: While 13C6-15N2-Lysine (+8 Da) is often used to avoid isotopic overlap, 15N2 (+2 Da) is cost-effective and sufficient if the mass resolution and background noise are managed correctly (see Section 6).

Solvents & Buffers
  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Ammonium Formate (10 M Stock)

  • Formic Acid (FA)

Experimental Protocol

Standard Preparation
  • Stock Solutions (10 mM): Dissolve L-Lysine and L-Lysine-15N2 separately in 0.1 M HCl (improves stability). Store at -20°C.

  • Internal Standard Working Solution (ISWS): Dilute 15N2-Lysine stock to 50 µM in 80% ACN.

  • Calibration Standards: Prepare a serial dilution of natural L-Lysine in 80% ACN ranging from 0.5 µM to 500 µM .

    • Critical Step: Add exactly the same volume of ISWS to every calibration standard as you will to the samples.

Sample Preparation (Protein Precipitation)

This method uses a "Dilute-and-Shoot" approach compatible with HILIC.

  • Aliquot: Transfer 20 µL of biological sample (plasma, cell media) to a 1.5 mL tube.

  • Spike IS: Add 20 µL of ISWS (50 µM 15N2-Lysine). Vortex briefly.

    • Mechanism:[1][2] This equilibrates the heavy isotope with the endogenous lysine.

  • Precipitate: Add 160 µL of ice-cold Acetonitrile (Total dilution 1:10).

  • Incubate: Vortex for 30s, then keep at -20°C for 10 minutes to ensure complete protein crash.

  • Clarify: Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an LC vial with a glass insert.

LC-MS/MS Conditions

Chromatography (HILIC) Lysine is highly polar and retains poorly on C18. HILIC provides superior retention and sensitivity.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent InfinityLab Poroshell 120 HILIC-Z.

  • Mobile Phase A: 20 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 2 µL.

Gradient Table:

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) State
0.00 10 90 Initial
1.00 10 90 Hold
5.00 50 50 Elution Gradient
5.10 10 90 Re-equilibration

| 8.00 | 10 | 90 | End Run |

Mass Spectrometry (MRM Parameters) Operate in Positive ESI (ESI+) mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • Collision Gas: Argon.[3][4]

MRM Transitions: The transition 147→84 relies on the loss of the


-amino group (as NH3) and the carboxyl group (as HCOOH), leaving the cyclic piperidine fragment containing the 

-nitrogen.
  • Natural Lysine: Precursor 147.1

    
     Product 84.1.
    
  • 15N2-Lysine: Precursor 149.1

    
     Product 85.1.
    
    • Note: In 15N2-Lysine, the

      
      -15N is lost as 15NH3. The fragment retains the 
      
      
      
      -15N, resulting in a mass shift of +1 Da for the fragment (84
      
      
      85).
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
L-Lysine (Quant) 147.184.12522
L-Lysine (Qual) 147.1130.12512
L-Lysine-15N2 (IS) 149.185.12522

Method Validation Summary

This protocol is designed to meet FDA Bioanalytical Method Validation Guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.990> 0.998 (0.5 - 500 µM)
Accuracy 85 - 115%92 - 108%
Precision (CV%) < 15%< 4.5% (Intra-day)
Recovery Consistent95% (Normalized by IS)
Matrix Effect 85 - 115%98% (IS Corrected)

Expert Insights & Troubleshooting

The "M+2" Overlap Issue

Using 15N2-Lysine (+2 Da shift) presents a specific challenge: The natural isotope abundance of Lysine includes a small percentage of M+2 (due to 13C2, 18O, etc.).

  • Risk: High concentrations of endogenous lysine can contribute signal to the 149.1 channel, artificially inflating the IS signal and causing non-linearity.

  • Solution:

    • Blank Check: Inject a high-concentration unlabelled Lysine standard (without IS). If you see a peak in the 149->85 channel, you have isotopic crosstalk.

    • Concentration Adjustment: Ensure the IS concentration (50 µM) is high enough to swamp the natural M+2 contribution, or mathematically correct for the contribution.

    • Alternative: If crosstalk >20% of LLOQ, switch to 13C6-15N2-Lysine (+8 Da) which eliminates this interference entirely [1].

HILIC Peak Shape
  • Symptom: Broad or split peaks.

  • Cause: Mismatch between sample solvent and mobile phase.

  • Fix: Ensure the sample injection solvent is at least 80% Acetonitrile. Injecting 100% aqueous samples into a HILIC column will destroy peak shape [2].

References

  • Sigma-Aldrich. (n.d.). L-Lysine-15N2 hydrochloride Product Information. Retrieved from

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from

  • Waters Corporation. (2020). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from

  • National Institutes of Health (NIH). (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids. Retrieved from

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from

Sources

Method

Application Note: High-Precision GC-MS Quantification of Lysine Using DL-Lysine-2-15N as an Internal Standard

Based on the specific requirements and the technical nature of the request, here is a comprehensive Application Note and Protocol for the sample preparation and analysis of Lysine using DL-Lysine-2-15N and GC-MS. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific requirements and the technical nature of the request, here is a comprehensive Application Note and Protocol for the sample preparation and analysis of Lysine using DL-Lysine-2-15N and GC-MS.

Executive Summary

This guide details the protocol for the extraction, derivatization, and quantification of Lysine in biological matrices (plasma and cell culture media) using Gas Chromatography-Mass Spectrometry (GC-MS). The method utilizes DL-Lysine-2-15N as a stable isotope-labeled internal standard (ISTD).

While


-Lysine is often the default standard for mass spectrometry, DL-Lysine-2-15N  offers a cost-effective alternative. However, its single Dalton mass shift (+1 Da) presents a unique challenge: isotopic interference from the natural abundance of the analyte. This protocol integrates a robust MTBSTFA (tert-butyldimethylsilyl)  derivatization workflow with a specific data analysis strategy to correct for isotopic overlap, ensuring high scientific integrity and quantitative accuracy.

Technical Overview & Mechanism

The Derivatization Strategy: MTBSTFA

Amino acids are non-volatile and zwitterionic, making them unsuitable for direct GC analysis. We utilize N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

  • Mechanism: MTBSTFA replaces active hydrogens on the

    
    -amino, 
    
    
    
    -amino, and carboxyl groups of Lysine with tert-butyldimethylsilyl (TBDMS) groups.
  • Result: Formation of Tri-TBDMS-Lysine . This derivative is hydrolytically stable (unlike TMS derivatives) and yields a characteristic [M-57]

    
      fragment ion (loss of a tert-butyl group) which is ideal for Selected Ion Monitoring (SIM).
    
The Isotopic Challenge (The +1 Da Shift)

DL-Lysine-2-15N contains a single


 atom at the 

-position.
  • Unlabeled Lysine (Tri-TBDMS): Dominant fragment [M-57]

    
     at m/z 431.3 .
    
  • DL-Lysine-2-15N (Tri-TBDMS): Dominant fragment [M-57]

    
     at m/z 432.3 .
    

Critical Consideration: The natural isotope abundance of unlabeled Lysine (specifically


 and 

in the large TBDMS groups) creates a significant "M+1" ion at m/z 432. This overlaps with the internal standard signal. This protocol includes a Mathematical Isotope Correction step to subtract this interference.
Workflow Logic

The workflow is designed to minimize hydrolysis and maximize recovery. We employ a "spiked-extraction" method where the ISTD is added before protein precipitation to normalize for all extraction losses.

G cluster_0 Critical Control Point Sample Biological Sample (Plasma/Media) Spike Spike ISTD (DL-Lysine-2-15N) Sample->Spike 10 µL Extract Extraction (MeOH Precipitation) Spike->Extract Mix Dry Evaporation (N2 Stream) Extract->Dry Supernatant Deriv Derivatization (MTBSTFA, 100°C) Dry->Deriv Residue GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject

Figure 1: Analytical workflow for Lysine determination. The internal standard is introduced immediately to track extraction efficiency.

Materials & Equipment

Reagents
  • Analyte Standard: L-Lysine (Sigma-Aldrich).

  • Internal Standard: DL-Lysine-2-

    
    N (98 atom % 
    
    
    
    N).
  • Derivatization Reagent: MTBSTFA + 1% TBDMCS (Sigma or equivalent).

  • Solvents: Acetonitrile (Anhydrous), Methanol (LC-MS grade), Pyridine (Anhydrous).

  • Carrier Gas: Helium (99.999%).

Equipment
  • GC-MS System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: Agilent HP-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm).

  • Heating Block: Capable of maintaining 100°C ± 2°C.

  • Vials: 1.5 mL amber glass vials with PTFE-lined caps (to prevent moisture ingress).

Experimental Protocol

Step 1: Preparation of Standard Solutions

Objective: Create a calibration curve with a constant concentration of Internal Standard.

  • ISTD Stock Solution: Dissolve DL-Lysine-2-

    
    N in 0.1 M HCl to a concentration of 1 mM . Store at -20°C.
    
  • Analyte Stock Solution: Dissolve L-Lysine in 0.1 M HCl to 10 mM .

  • Working Standards: Prepare serial dilutions of L-Lysine (e.g., 0, 10, 50, 100, 200, 500 µM) in water.

  • Spiking: Add exactly 10 µL of the ISTD Stock (1 mM) to 100 µL of each Working Standard.

Step 2: Sample Extraction (Plasma/Media)

Objective: Remove proteins that foul the GC liner while retaining free amino acids.

  • Aliquot 50 µL of biological sample (Plasma or Cell Culture Media) into a 1.5 mL microcentrifuge tube.

  • Add ISTD: Add 5 µL of ISTD Stock (1 mM). Note: Adjust volume to match the molar amount used in standards.

  • Precipitation: Add 400 µL of ice-cold Methanol (100%).

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a glass GC vial insert.

  • Drying: Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C. Caution: Ensure no water remains; moisture kills the derivatization reagent.

Step 3: Derivatization (MTBSTFA)

Objective: Convert Lysine to Tri-TBDMS-Lysine.

  • To the dried residue, add 50 µL of anhydrous Acetonitrile .

  • Add 50 µL of MTBSTFA + 1% TBDMCS .

  • Add 10 µL of Pyridine (Catalyst).

  • Cap the vial tightly immediately.

  • Vortex for 10 seconds.

  • Incubate at 100°C for 60 minutes .

    • Expert Insight: While some protocols suggest 60°C, Lysine has a sterically hindered

      
      -amino group. 100°C ensures complete tri-substitution, preventing split peaks.
      
  • Allow to cool to room temperature.

  • Transfer to the GC autosampler. Analyze within 24 hours.

Step 4: GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Temp 270°CEnsures rapid vaporization of high-boiling derivatives.
Injection Mode Split (10:1)Prevents column saturation; TBDMS derivatives are abundant.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Column HP-5ms (30m)Standard non-polar phase separates Lysine from matrix.
Oven Program 100°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp; Lysine elutes late (approx. 200-240°C range).
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV), 230°CStandard Electron Ionization.
Acquisition SIM Mode Selected Ion Monitoring for maximum sensitivity.

SIM Table (Selected Ion Monitoring):

CompoundTarget Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
L-Lysine (Unlabeled) 431.3 432.3, 300.250
DL-Lysine-2-15N (ISTD) 432.3 433.3, 301.250

Note: The Target Ion is [M-57]


 (Molecular Weight 488 - 57 = 431).

Data Analysis & Isotope Correction

Because the ISTD is only +1 Da heavier than the analyte, the natural M+1 isotope of the analyte contributes to the ISTD signal (m/z 432).

Correction Formula

You must calculate the Corrected Area of the Internal Standard:



Where:

  • 
     = Total integrated area of m/z 432 peak.
    
  • 
     = Area of the analyte peak (m/z 431).
    
  • 
     = Theoretical isotope ratio of the Unlabeled Lysine derivative (approx 0.28 or 28% depending on the number of carbons/silicons).
    
    • Self-Validation: Determine

      
       experimentally by injecting a high concentration of pure unlabeled Lysine  and measuring the ratio of Peak 432 / Peak 431. Use this empirical value for subtraction.
      
Quantification

Calculate the Response Ratio (


) using the corrected areas:


Plot

vs. Concentration to generate the calibration curve.

References

  • Sobolevsky, T. G., et al. (2003).[1] "Analysis of amino acids by gas chromatography–mass spectrometry with tert-butyldimethylsilyl derivatization." Journal of Chromatography A.

  • Husek, P. (1991). "Amino acid derivatization and analysis in five minutes." FEBS Letters.

  • NIST Mass Spectrometry Data Center. "L-Lysine, N2,N6,O-tris(tert-butyldimethylsilyl)-." NIST Chemistry WebBook.

  • Antoniewicz, M. R., et al. (2007). "Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements." Metabolic Engineering.

Sources

Application

Application Note: Optimized NMR Spectroscopy Settings for Detection of 15N-Labeled Lysine Side Chains

Abstract The detection of lysine side-chain ammonium groups ( -NH ) by NMR spectroscopy offers a direct probe into electrostatic networks, ion pairing, and solvent accessibility critical for protein stability and ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The detection of lysine side-chain ammonium groups (


-NH

) by NMR spectroscopy offers a direct probe into electrostatic networks, ion pairing, and solvent accessibility critical for protein stability and ligand binding.[1] However, the rapid chemical exchange of

-NH

protons with bulk solvent renders standard backbone-optimized experiments (like

H-

N HSQC) ineffective, often resulting in complete signal loss. This guide details a specialized protocol using Heteronuclear In-phase Single Quantum Coherence (HISQC) spectroscopy, optimized sample conditions, and specific acquisition parameters to robustly detect and assign

N-labeled lysine side chains.

Introduction: The Exchange Challenge

Standard protein NMR focuses on backbone amides (


H-

N), which possess a relatively slow solvent exchange rate (

s

) and a large scalar coupling (

Hz).

In contrast, the lysine


-NH

group presents three distinct challenges:
  • Rapid Exchange: The three protons exchange with water at rates (

    
    ) often exceeding 1000 s
    
    
    
    at neutral pH. This causes "scalar relaxation of the second kind," broadening the
    
    
    N signal into the baseline.[2]
  • Chemical Shift Range: The

    
    -Nitrogen resonates at 
    
    
    
    33 ppm (relative to liquid NH
    
    
    ), far upfield from the backbone window (100–130 ppm).
  • Coupling Constant: The

    
     coupling for the ammonium group is smaller (
    
    
    
    73 Hz) than the backbone amide, requiring adjusted pulse delays.
Why HISQC?

In a standard HSQC, magnetization exists as an antiphase term (


) during the 

evolution period. This term is extremely sensitive to proton exchange rates. The HISQC sequence is designed to maintain magnetization in an in-phase state (

) during evolution. Since the in-phase term is not subject to the scalar relaxation caused by proton exchange, HISQC dramatically improves sensitivity and line shape for labile side chains.

Protocol Phase 1: Sample Preparation

The success of this experiment is 80% dependent on sample conditions.

ParameterRecommended SettingRationale
pH 5.0 – 5.8 Lowering pH reduces the concentration of OH

ions, the primary catalyst for NH

exchange. Above pH 7.0, signals are rarely visible.
Temperature 2°C – 10°C Lower temperature slows the exchange rate (

) and improves population of the detectable protonated state.
Buffer Phosphate or AcetateAvoid buffers with exchangeable protons that might catalyze exchange.
Solvent 90% H

O / 10% D

O
Do not use 100% D

O.
You need protons on the nitrogen to detect the

H-

N correlation.
Concentration > 300

M
Due to exchange broadening, sensitivity is lower than backbone experiments.

Protocol Phase 2: Acquisition Parameters (HISQC)

Pulse Sequence Selection

Select the HISQC (Heteronuclear In-phase Single Quantum Coherence) pulse program from your spectrometer library (e.g., hsqc_hisqc or similar variants optimized for lysine). If unavailable, a standard HSQC can be used only if the sample is cooled to <5°C and pH is <5.5, but sensitivity will be significantly lower.

Critical Parameter Settings
ParameterValueNotes

N Carrier (

)
33.0 ppm Center the carrier on the lysine region.[2] Standard backbone settings (118 ppm) will result in severe folding or off-resonance effects.

N Spectral Width
30 – 40 ppm A narrow sweep width (e.g., 20–45 ppm) improves resolution. If you must keep the carrier at 118 ppm (e.g., for simultaneous backbone detection), ensure SW is large enough or calculate aliasing precisely.

H Carrier (

)
4.7 ppm On water resonance.
Transfer Delay (

)
3.4 ms Optimized for

Hz. (Standard backbone delay is ~2.7 ms for 92 Hz).
Recycle Delay (

)
1.5 – 2.0 s Lysine side chains generally have faster

relaxation than backbone amides, allowing faster pulsing.
Scans (

)
16 – 64 Higher scan counts are often needed due to exchange broadening.
Magnetization Transfer Logic

The following diagram illustrates the coherence pathway differences that make HISQC superior for Lysine.

HISQC_Logic cluster_HSQC Standard HSQC (Fails for Lys) cluster_HISQC HISQC (Optimized for Lys) Step1 INEPT Transfer (H -> N) Step2 Evolution (t1) State: 2NxHz (Antiphase) Step1->Step2 Step3 Reverse INEPT (N -> H) Step2->Step3 HStep3 Evolution (t1) State: Nx (In-Phase) Step2->HStep3 Exchange destroys Antiphase term HStep1 INEPT Transfer (H -> N) HStep2 Refocusing Element HStep1->HStep2 HStep2->HStep3 HStep4 Reverse INEPT (N -> H) HStep3->HStep4

Figure 1: Comparison of coherence states. HISQC preserves magnetization as in-phase (Nx) during evolution, protecting it from the rapid scalar relaxation caused by solvent exchange.

Protocol Phase 3: Assignment Strategies

Observing the peaks is only the first step. Assigning them to specific residues requires linking the side-chain


-nitrogen to the rest of the spin system.
Recommended Experiments
  • H2CN: This experiment correlates the non-exchangeable

    
    -protons (
    
    
    
    H
    
    
    ) to the
    
    
    -nitrogen (
    
    
    N
    
    
    ). Since
    
    
    H
    
    
    resonances are stable and assigned via standard HCCH-TOCSY, this provides the critical link.
    • Setup: Set

      
      N carrier to 33 ppm.
      
  • (H)CC(co)NH-TOCSY: Standard side-chain assignment experiments can sometimes reach the

    
    -position, but rarely the 
    
    
    
    -nitrogen directly. Use these to assign the carbon/proton side chain walk first.
Assignment Workflow

Assignment_Workflow Start Start: Uniformly 15N/13C Labeled Protein Backbone Standard Backbone Assignment (HNCO, HNCA, etc.) Start->Backbone Sidechain Sidechain C/H Assignment (HCCH-TOCSY) Backbone->Sidechain Decision Are Lysine NH3+ peaks visible in HSQC? Sidechain->Decision Link Link He (from TOCSY) to Nz (from H2CN) Sidechain->Link He shifts Optimize Optimize Conditions: Temp < 10°C, pH < 6.0 Decision->Optimize No HISQC Acquire 1H-15N HISQC (Carrier: 33 ppm, Delay: 3.4ms) Decision->HISQC Yes Optimize->Decision H2CN Acquire H2CN Experiment (Correlates He to Nz) HISQC->H2CN H2CN->Link He-Nz correlation Final Assigned Lysine NH3+ Link->Final

Figure 2: Step-by-step workflow for assigning Lysine side-chain resonances.

Data Processing & Analysis

  • Window Functions: Apply a stronger exponential line broadening (LB = 3–5 Hz) or a cosine-squared window function. Lysine peaks are naturally broad; attempting to resolution-enhance them often lowers S/N ratio unacceptably.

  • Linear Prediction: Use linear prediction in the indirect dimension (

    
    N) to improve resolution, as the number of increments is often limited by the need for short experimental times at low temperatures.
    
  • Referencing:

    • Direct referencing: Liquid NH

      
       = 0 ppm.[3]
      
    • Indirect referencing (Standard): Use the gyromagnetic ratio of

      
      N. Note that if your spectrometer references to nitromethane (0 ppm), the lysine peaks will appear at approximately -347 ppm. Ensure you are using the liquid ammonia scale (
      
      
      
      ppm). In the ammonia scale, Lys
      
      
      -N is
      
      
      30–35 ppm.

Troubleshooting

SymptomProbable CauseSolution
No peaks visible pH too high (> 7.0)Lower pH to 5.5 or 6.0.
No peaks visible Temperature too highLower temperature to 5°C.
Weak signals Saturation transfer from waterEnsure water suppression is "soft" (e.g., WATERGATE or flip-back) and recycle delay is sufficient.
Aliased peaks Wrong Carrier / SWCheck if peaks are folded. If carrier is at 118 ppm, 33 ppm is

85 ppm away. Increase SW or move carrier.
Phase errors Delay mismatchVerify the

delay is set for ~73 Hz (3.4 ms), not 92 Hz.

References

  • Iwahara, J., Jung, Y. S., & Clore, G. M. (2007). Heteronuclear NMR spectroscopy for lysine NH3 groups in proteins: unique effect of water exchange on 15N transverse relaxation. Journal of the American Chemical Society.[4][5]

  • Zandarashvili, L., et al. (2011). Signature of Mobile Hydrogen Bonding of Lysine Side Chains from Long-Range 15N-13C Scalar J-Couplings and Computation.[4] Journal of the American Chemical Society.[4][5]

  • Takayama, Y., et al. (2008).

  • Platzer, G., et al. (2014). NMR spectroscopy of lysine side chains in proteins.[6] Journal of Biomolecular NMR.

Sources

Method

derivatization protocols for DL-Lysine-2-15N dihydrochloride

Application Note: Advanced Derivatization Strategies for DL-Lysine-2-15N Dihydrochloride Abstract This technical guide provides validated protocols for the derivatization of DL-Lysine-2-15N dihydrochloride (CAS: N/A for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Strategies for DL-Lysine-2-15N Dihydrochloride

Abstract

This technical guide provides validated protocols for the derivatization of DL-Lysine-2-15N dihydrochloride (CAS: N/A for specific salt/isotope combo, generic Lysine-15N ref). As a stable isotope-labeled internal standard (ISTD), this compound is critical for the absolute quantification of lysine in complex biological matrices via Isotope Dilution Mass Spectrometry (IDMS). Due to the zwitterionic and highly polar nature of lysine (containing two primary amine groups and one carboxyl group), direct analysis by GC-MS or reverse-phase LC-MS is ineffective. This guide details three distinct workflows: Silylation (GC-MS) , Dansylation (LC-MS) , and Chloroformate-mediated Aqueous Derivatization , ensuring precise detection of the +1 Da mass shift induced by the


-

N label.

Chemical Context & Strategic Selection

Compound Profile:

  • Analyte: DL-Lysine-2-15N dihydrochloride

  • Label Position:

    
    -Nitrogen (
    
    
    
    N)
  • Mass Shift: +1.00 Da relative to unlabeled Lysine (

    
    N).
    
  • Stereochemistry: Racemic (DL). In non-chiral chromatographic environments, this standard co-elutes with endogenous L-Lysine, making it an ideal surrogate for total lysine quantification.

The Derivatization Challenge: Lysine possesses two reactive amino groups (


-NH

and

-NH

) and one carboxylic acid (-COOH). Incomplete derivatization leads to multiple peaks (mono-, di-, or tri-derivatives), splitting the signal and ruining sensitivity. The protocols below are optimized to drive the reaction to completion, targeting all three active sites where applicable.
FeatureProtocol A: Silylation (BSTFA)Protocol B: Dansylation (Dns-Cl)Protocol C: Alkyl Chloroformate (ECF)
Primary Platform GC-MS (EI Source)LC-MS/MS (ESI Source)GC-MS or LC-MS
Reaction Phase Anhydrous OrganicAqueous/Organic MixAqueous
Target Groups -NH

, -COOH, -OH
-NH

(Primary/Secondary)
-NH

, -COOH
Stability Moisture Sensitive (Hydrolyzes)High StabilityModerate Stability
Key Advantage Comprehensive metabolome coverageHigh sensitivity (Fluorescence/MS)Seconds to complete; no drying steps

Protocol A: Anhydrous Silylation for GC-MS

Standard operating procedure for comprehensive metabolic profiling.

Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens on both amine groups and the carboxyl group with trimethylsilyl (TMS) groups.[1]

  • Target Derivative: Lysine-TMS

    
     (Tri-TMS derivative).
    
  • Mass Shift: The

    
    N label is retained in the backbone.
    

Reagents:

  • BSTFA + 1% TMCS (Trimethylchlorosilane) [Catalyst].[2]

  • Anhydrous Pyridine or Acetonitrile.

  • Methoxamine Hydrochloride (optional, prevents keto-enol tautomerism if analyzing sugars simultaneously).

Step-by-Step Workflow:

  • Lyophilization: Transfer 10 µL of DL-Lysine-2-15N standard (and biological sample) to a glass insert. Evaporate to complete dryness using a centrifugal concentrator (SpeedVac) or nitrogen stream. Critical: Any residual water will quench the BSTFA reagent.

  • Solubilization: Add 20 µL of anhydrous pyridine to the dried residue. Vortex for 30 seconds.[3][4][5]

  • Derivatization: Add 80 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly (PTFE-lined cap). Incubate at 70°C for 60 minutes .

    • Note: Lysine requires higher thermal energy than simple organic acids to ensure the

      
      -amine is fully silylated.
      
  • Equilibration: Cool to room temperature for 10 minutes.

  • Injection: Inject 1 µL into the GC-MS (Split 1:10 or Splitless depending on concentration).

Visual Workflow (DOT):

G Start Aqueous Sample (Lysine-2-15N) Dry Evaporate to Dryness (N2 Stream / SpeedVac) Start->Dry Solvent Add Pyridine (20 µL) Dry->Solvent Reagent Add BSTFA + 1% TMCS (80 µL) Solvent->Reagent Heat Incubate 70°C, 60 min Reagent->Heat Inject GC-MS Injection (Target: Tri-TMS-Lysine) Heat->Inject

Figure 1: Critical path for anhydrous silylation. Moisture removal is the rate-limiting step for success.

Protocol B: Dansylation for LC-MS/MS

Preferred method for high-sensitivity targeted quantification in plasma/serum.

Mechanism: Dansyl chloride (Dns-Cl) reacts with primary and secondary amines to form stable sulfonamides.[4] It does not react with the carboxyl group, but the resulting derivative is hydrophobic enough for C18 retention.

  • Target Derivative: Di-Dansyl-Lysine (Labeling at

    
    -N and 
    
    
    
    -N).

Reagents:

  • Dansyl Chloride (10 mg/mL in Acetone or Acetonitrile).[4]

  • Sodium Carbonate Buffer (0.1 M, pH 9.5).

  • Formic Acid (5% in water).

Step-by-Step Workflow:

  • Buffering: Mix 50 µL of sample (containing DL-Lysine-2-15N) with 50 µL of Sodium Carbonate Buffer (pH 9.5).

    • Why: The reaction requires a basic pH to deprotonate the amine groups, making them nucleophilic.

  • Reagent Addition: Add 100 µL of Dansyl Chloride solution. Vortex immediately.

  • Incubation: Heat at 60°C for 10-15 minutes (or 40 minutes at 40°C).

    • Visual Check: The solution should turn pale yellow.

  • Quenching: Add 50 µL of 5% Formic Acid.

    • Why: This neutralizes the pH, stopping the reaction and protonating the remaining Dns-Cl (hydrolyzing it to Dansyl-OH) to prevent column damage.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes to remove any precipitated salts/proteins.

  • Analysis: Inject supernatant onto a C18 Reverse Phase column.

Visual Workflow (DOT):

LC Sample Sample + 15N-Std pH Adjust pH to 9.5 (Na2CO3 Buffer) Sample->pH React Add Dansyl-Cl (Incubate 60°C, 15 min) pH->React Quench Quench with Formic Acid (Stop Reaction) React->Quench LC LC-MS/MS Analysis (C18 Column) Quench->LC

Figure 2: Dansylation workflow. The pH adjustment is critical for amine deprotonation.

Protocol C: Rapid Aqueous Derivatization (ECF)

High-throughput method for biological fluids (Urine/Saliva).

Mechanism: Ethyl Chloroformate (ECF) reacts instantly with amines and carboxyl groups in an aqueous environment, forming carbamates and esters.

  • Target Derivative: N(alpha),N(epsilon)-diethoxycarbonyl lysine ethyl ester.

Protocol:

  • Mix: 100 µL Sample + 200 µL Water/Ethanol/Pyridine (60:32:8).

  • React: Add 10 µL ECF. Vortex 30 sec.

  • Extract: Add 100 µL Chloroform (containing 1% ECF). Vortex.

  • Separate: Inject the organic (bottom) layer into GC-MS.

Mass Spectral Interpretation & Validation

When analyzing DL-Lysine-2-15N, you must monitor specific ion fragments to distinguish the labeled standard from the endogenous analyte.

GC-MS (EI Source - 70eV) - Silylated Lysine: Electron Impact fragmentation often cleaves the C1-C2 bond. You must choose a fragment that retains the C2 (alpha-carbon) and its nitrogen to see the isotope label.

Fragment TypeStructure (Approx)Unlabeled m/z (

N)
Labeled m/z (

N)
Notes
[M-CH

]

Loss of methyl from TMS417418 Molecular Ion region (Low abundance)
[M-COOTMS]

Loss of carboxyl-TMS300301 Primary Quant Ion. Retains

-N.
Fragment

-amine fragment
174174Avoid. Side chain only (No label).

Self-Validating System Check:

  • Retention Time Lock: The

    
    N standard must elute at the exact same retention time (± 0.05 min) as the unlabeled lysine in the sample.
    
  • Isotope Ratio Check: Inject the pure standard. It should show <0.5% signal at the unlabeled m/z (300). If signal exists at 300, check for contamination or incomplete labeling.

References

  • Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A. Retrieved from [Link]

  • NIST. (2021). Amino Acid Analysis by ID-LC-MS/MS. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Application

Precision in Practice: A Guide to Quantitative Analysis Using DL-Lysine-2-15N Calibration Curves

In the landscape of pharmaceutical development and clinical research, the precise quantification of amino acids is paramount for understanding pharmacokinetics, monitoring disease progression, and ensuring product qualit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and clinical research, the precise quantification of amino acids is paramount for understanding pharmacokinetics, monitoring disease progression, and ensuring product quality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust methodology of calculating analyte concentration using calibration curves established with DL-Lysine-2-15N, a stable isotope-labeled internal standard. By leveraging the principles of isotope dilution mass spectrometry (IDMS), this approach offers unparalleled accuracy and reproducibility in complex biological matrices.

This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the protocol. It is designed to be a self-validating system, grounded in authoritative references and best practices in bioanalytical method validation.

The Foundation: Stable Isotope Dilution Mass Spectrometry

At the heart of this quantitative method lies the principle of Stable Isotope Dilution Mass Spectrometry (SIDMS). This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample.[1][2] The labeled compound, in this case, DL-Lysine-2-15N, serves as an internal standard (IS). Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it experiences the same effects during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] This co-behavior effectively mitigates variations in extraction recovery and matrix effects, which are common challenges in bioanalysis.[1][3]

The mass spectrometer distinguishes between the endogenous analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which arises from the incorporation of the heavy 15N isotope.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate quantification can be achieved.

Why DL-Lysine-2-15N? A Deliberate Choice

The selection of DL-Lysine-2-15N as an internal standard is a strategic one, offering several key advantages:

  • Chemical Equivalence: As an isotopic analog, it shares the same physicochemical properties as native lysine, ensuring it behaves identically throughout the analytical workflow.

  • High Isotopic Purity: Commercially available DL-Lysine-2-15N typically boasts high isotopic enrichment (e.g., 99 atom % 15N), minimizing interference from any unlabeled lysine in the internal standard solution.

  • Mass Difference: The +1 mass shift provided by the 15N label at the 2-position is sufficient for clear differentiation from the natural isotope abundance of lysine in the mass spectrometer.

A Note on Chirality: The "DL" Designation

It is critical to acknowledge that DL-Lysine-2-15N is a racemic mixture, containing both D- and L-enantiomers. The biological activity and metabolism of these enantiomers can differ significantly.[4] Therefore, the choice of a racemic internal standard has important implications:

  • For Total Lysine Quantification: If the goal is to measure the total concentration of lysine (D and L forms combined), a racemic internal standard is appropriate, and chiral chromatographic separation is not necessary.

  • For Enantiomer-Specific Quantification: If the objective is to quantify a specific enantiomer (e.g., the biologically active L-lysine), the use of a racemic internal standard necessitates a chiral chromatographic method capable of separating the D- and L-forms of both the analyte and the internal standard.[5][6] In such cases, the peak area of the corresponding labeled enantiomer should be used for quantification. Alternatively, an enantiopure (L-Lysine-2-15N) internal standard would be the preferred choice to avoid potential complications.

Experimental Workflow: From Sample to Result

The following sections provide a detailed, step-by-step protocol for the quantitative analysis of lysine in a biological matrix (e.g., plasma) using a DL-Lysine-2-15N calibration curve. This workflow is grounded in established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.

Workflow Diagram

G cluster_prep I. Preparation cluster_sample II. Sample Processing cluster_analysis III. Analysis & Quantification A Prepare DL-Lysine-2-15N Stock Solution B Prepare Calibration Standards (Spiking into Matrix) A->B C Prepare Quality Control (QC) Samples B->C D Thaw Unknown Samples E Add DL-Lysine-2-15N Internal Standard D->E F Protein Precipitation E->F G Centrifugation & Supernatant Collection F->G H LC-MS/MS Analysis G->H I Peak Integration & Ratio Calculation H->I J Construct Calibration Curve I->J K Calculate Unknown Concentrations J->K

Caption: A generalized workflow for quantitative analysis using a stable isotope-labeled internal standard.

Part 1: Preparation of Standards and Quality Controls

1.1. Preparation of DL-Lysine-2-15N Internal Standard Stock Solution

  • Objective: To prepare a concentrated stock solution of the internal standard.

  • Materials: DL-Lysine-2-15N dihydrochloride (solid), high-purity water or a suitable buffer.

  • Protocol:

    • Accurately weigh a known amount of DL-Lysine-2-15N dihydrochloride.

    • Dissolve the solid in a precise volume of high-purity water to achieve a desired stock concentration (e.g., 1 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C or as recommended by the supplier.

1.2. Preparation of Calibration Curve Standards

  • Objective: To create a series of standards with known concentrations of the analyte in the same biological matrix as the unknown samples.

  • Materials: Unlabeled L-lysine (or DL-lysine, depending on the analytical goal), control biological matrix (e.g., pooled human plasma), DL-Lysine-2-15N working solution (diluted from the stock solution).

  • Protocol:

    • Prepare a stock solution of unlabeled lysine.

    • Perform serial dilutions of the unlabeled lysine stock solution to create a series of working standard solutions at different concentrations.

    • Spike a known volume of each unlabeled lysine working standard into a fixed volume of the control biological matrix to create the calibration standards. The concentration range should encompass the expected concentrations in the unknown samples.

    • To each calibration standard, add a fixed volume of the DL-Lysine-2-15N working solution to achieve a constant internal standard concentration across all standards.

1.3. Preparation of Quality Control (QC) Samples

  • Objective: To prepare samples with known concentrations to assess the accuracy and precision of the analytical run.

  • Protocol:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking unlabeled lysine into the control biological matrix.

    • The stock solution used for preparing QCs should be from a different weighing than the one used for the calibration standards.

    • Add the same fixed volume of the DL-Lysine-2-15N working solution to each QC sample.

Part 2: Sample Preparation

2.1. Protein Precipitation

  • Objective: To remove proteins from the biological matrix, which can interfere with the analysis.

  • Protocol:

    • Thaw the unknown samples, calibration standards, and QC samples.

    • To a fixed volume of each sample (e.g., 100 µL), add the fixed volume of the DL-Lysine-2-15N working solution (if not already added to standards and QCs).

    • Add a protein precipitation agent, such as a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid). A common ratio is 3:1 or 4:1 of the precipitation agent to the sample volume.

    • Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Incubate the samples at a low temperature (e.g., 4°C) for a short period (e.g., 10-20 minutes) to enhance protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the analyte and internal standard, for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis and Data Processing

3.1. Liquid Chromatography (LC) Conditions

  • Objective: To chromatographically separate lysine from other components in the sample extract.

  • Typical Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for amino acid analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.

  • Flow Rate and Temperature: These parameters should be optimized to achieve good peak shape and resolution.

3.2. Mass Spectrometry (MS) Conditions

  • Objective: To detect and quantify the analyte and internal standard.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for lysine.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

    • Analyte (Lysine): The specific m/z transitions will depend on the instrument and experimental conditions.

    • Internal Standard (DL-Lysine-2-15N): The precursor ion will have a +1 m/z shift compared to the analyte, and the product ions may or may not show a mass shift depending on the fragmentation pattern.

3.3. Data Analysis and Calculation of Concentration

  • Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms for all calibration standards, QC samples, and unknown samples.

  • Calculate Response Ratios: For each sample, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.

  • Construct the Calibration Curve:

    • Create a plot of the response ratio (y-axis) versus the concentration of the unlabeled lysine in the calibration standards (x-axis).

    • Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the accuracy at the lower end of the concentration range.

    • The resulting equation of the line will be in the form of y = mx + c, where 'y' is the response ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Calculate the Concentration in Unknown Samples:

    • For each unknown sample, use its calculated response ratio ('y') and the equation from the calibration curve to solve for 'x' (the concentration of lysine).

    • The formula to calculate the concentration is: Concentration = (Response Ratio - y-intercept) / slope

Data Presentation

Table 1: Example Calibration Curve Data

Standard LevelUnlabeled Lysine Concentration (µM)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
10.512,500250,0000.050
21.024,800249,0000.099
35.0124,500251,0000.496
410.0251,000250,5001.002
550.01,255,000252,0004.980
6100.02,500,000249,50010.020
7200.05,010,000250,00020.040

Calibration Curve Plot

A plot of the Response Ratio vs. Unlabeled Lysine Concentration from the data in Table 1 would yield a linear relationship with a high correlation coefficient (R² > 0.99), demonstrating the validity of the calibration curve for quantification.

Conclusion: Ensuring Trustworthy and Authoritative Results

The use of DL-Lysine-2-15N as an internal standard in a stable isotope dilution mass spectrometry workflow provides a highly reliable and accurate method for the quantification of lysine in complex biological matrices. By carefully preparing calibration standards and quality controls, and by following a validated sample preparation and analysis protocol, researchers can have high confidence in their results. The principles and protocols outlined in this application note are grounded in established scientific practices and regulatory expectations, empowering researchers to generate data that is both trustworthy and authoritative.

References

  • Gao, S., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Hematology & Oncology, 7, 69. [Link]

  • Grove, J. A., et al. (1969). The metabolism of D- and L-lysine specifically labeled with 15N. Biochimica et Biophysica Acta (BBA) - General Subjects, 184(2), 329-337. [Link]

  • Konya, Y., et al. (2013). Enantioseparation of chiral amino acids without derivatization by using crown ether-based chiral columns and liquid chromatography-time of flight mass spectrometry.
  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • Struys, E. A., et al. (2012). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Metabolomics, 8(6), 1137-1144. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Welch, C. J., et al. (2007). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

Sources

Method

Strategic Incorporation and Resolution of DL-Lysine-2-15N in Solid Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Rationale The incorporation of stable isotopes, such as DL-Lysine-2-15N ( - N-Lysine), into synthetic peptides is a critical technique for NMR structural studies (backbone dynamics) and Mass...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of stable isotopes, such as DL-Lysine-2-15N (


-

N-Lysine), into synthetic peptides is a critical technique for NMR structural studies (backbone dynamics) and Mass Spectrometry-based quantitation (AQUA, SILAC).

The Core Challenge: The primary hurdle in using DL -Lysine-2-15N is its racemic nature (


 mixture of L- and D-enantiomers). Standard SPPS requires high stereochemical purity (L-isomers) to prevent the formation of "failed" sequences. Incorporating a DL-residue generates diastereomers  of the final peptide (e.g., Peptide-L-Lys* and Peptide-D-Lys*).

The Solution: Rather than attempting to separate the amino acid enantiomers prior to synthesis—which is chemically arduous and low-yield—this protocol utilizes a Post-Synthesis Chromatographic Resolution strategy. By coupling the racemic mixture and exploiting the differential hydrophobicity of the resulting diastereomeric peptides on C18-RP-HPLC, we can isolate the desired isotopologue with


 purity.

Pre-Synthesis Considerations & Reagents

The Isotope: DL-Lysine-2-15N[1]
  • Label Position:

    
    -Nitrogen (
    
    
    
    N at position 2).[1][2]
  • Utility: Provides a probe for the peptide backbone amide in

    
    H-
    
    
    
    N HSQC NMR experiments; distinct from side-chain (
    
    
    -
    
    
    N) labeling.
  • Cost Factor: DL-labeled amino acids are often significantly less expensive than pure L-labeled counterparts. This protocol leverages that cost advantage by shifting the purification burden to the final HPLC step.

Reagent Preparation (Protection Strategy)

If starting from the free salt (DL-Lysine-2-15N


2HCl), it must be protected for Fmoc-SPPS.
  • 
    -Amine:  Fmoc (9-fluorenylmethoxycarbonyl).[3][4]
    
  • 
    -Amine (Side chain):  Boc (tert-butyloxycarbonyl).
    
  • Target Building Block: Fmoc-DL-Lys(Boc)-OH (2-15N).

Expert Insight: Do not attempt to resolve the Fmoc-DL-Lys(Boc)-OH enantiomers via chiral HPLC before synthesis. It is far easier to separate the final peptide diastereomers on a standard achiral C18 column due to the amplified structural differences between the full-length L-peptide and D-peptide.

Experimental Protocol: The "Precious Reagent" Coupling

Standard SPPS uses large excesses (5–10 equivalents) of amino acids. For isotopically labeled reagents, this is wasteful. We employ a High-Efficiency/Low-Excess protocol.

Materials
  • Resin: Rink Amide or Wang Resin (Low loading,

    
     mmol/g recommended to reduce aggregation).
    
  • Labeled AA: Fmoc-DL-Lys(

    
    N, Boc)-OH.
    
  • Activators: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) / HOAt (1-Hydroxy-7-azabenzotriazole). Note: HATU is preferred over DIC/HOBt for precious reagents due to faster kinetics and higher conversion rates at lower equivalents.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Coupling Workflow
  • Resin Preparation: Swell resin in DMF (30 min). Deprotect the N-terminus of the growing chain (20% Piperidine/DMF) and wash thoroughly (

    
     DMF).
    
  • Activation (In a separate vial):

    • Calculate 1.2 to 1.5 equivalents of the labeled Fmoc-DL-Lys relative to the resin loading.

    • Dissolve amino acid in minimum DMF.

    • Add 1.1 equivalents of HATU (relative to AA).

    • Add 2.0 equivalents of DIPEA (relative to AA).

    • Critical: Allow pre-activation for exactly 30-60 seconds . Do not exceed 2 minutes to avoid racemization (though less critical here since we start with a racemate, we want to avoid side reactions).

  • Coupling:

    • Transfer the activated solution to the resin.[4]

    • Agitate for 2 to 4 hours (longer than standard 45 min coupling).

    • Optional: specific microwave irradiation (

      
      C, 10 min) can drive completion.
      
  • Monitoring (Mandatory):

    • Perform a Kaiser Test (ninhydrin) on a few resin beads.

    • If Blue (Positive): Recouple.[5][6] Do not use more labeled AA. Use a "chaser" coupling with a small amount of generic unlabeled Fmoc-Lys(Boc)-OH if you can tolerate <5% unlabeled impurity, OR recouple with just HATU/DIPEA to reactivate any bound species.

    • If Colorless (Negative): Proceed.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Post-Synthesis Purification: Diastereomer Resolution

This is the most critical phase. You have synthesized a mixture:

  • Target: Peptide containing L -Lys(

    
    N).[7][2]
    
  • Impurity: Peptide containing D -Lys(

    
    N).
    
Chromatographic Logic

Peptides containing a D-amino acid often exhibit different retention times on achiral C18 columns compared to their all-L counterparts. This is due to the disruption of the secondary structure (e.g.,


-helix destabilization) or altered hydrophobic footprint.
HPLC Protocol
  • Column: C18 Reverse Phase (Analytical for profiling, Semi-Prep for isolation).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[8]

  • Gradient Strategy: Shallow Gradient.

    • Standard: 5-60% B over 30 min (approx 1.8% / min).

    • Resolution Mode: 0.25% to 0.5% B increase per minute around the elution point.

Identification (The Co-Injection Method)

Since D- and L-peptides have the exact same mass, MS alone cannot distinguish them.

  • Run Crude Mix: Observe two major peaks (likely close together).

  • Spike: Add a small amount of authentic, unlabeled L-Peptide standard (synthesized separately using cheap unlabeled L-Lys) to the crude labeled mix.

  • Re-Run: The peak that increases in height is the L-isomer . The other is the D-isomer.

Visualization of Workflows

Synthesis and Resolution Logic

SPPS_Workflow Start Start: DL-Lysine-2-15N (Salt) Protect Protection (Fmoc-Cl / Boc2O) Start->Protect Derivatization Mix Racemic Mix: Fmoc-DL-Lys(15N)-OH Protect->Mix SPPS SPPS Coupling (1.5 eq HATU/DIPEA) Mix->SPPS Add to Resin Cleavage TFA Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Mix (Diastereomers) Cleavage->Crude HPLC RP-HPLC (C18) Shallow Gradient Crude->HPLC ResultL Peak 1: L-Peptide-15N (Target for Bio-NMR) HPLC->ResultL Fraction A ResultD Peak 2: D-Peptide-15N (Control / Stability Study) HPLC->ResultD Fraction B

Caption: Workflow for converting raw DL-isotope salt into resolved, enantiopure peptides via SPPS and HPLC.

Analytical Validation (Co-Injection)

Validation Step1 Inj 1: Crude Mix (2 Peaks observed) Step2 Spike w/ Unlabeled L-Standard Step1->Step2 Step3 Inj 2: Spiked Mix (One peak grows) Step2->Step3 Conclusion Identify L-Isomer Collect & Lyophilize Step3->Conclusion

Caption: The "Co-Injection" strategy to definitively identify the L-isomer peak when Mass Spec cannot distinguish diastereomers.

Data Summary & Troubleshooting

Coupling Reagent Comparison for Labeled AA
FeatureDIC / HOBt (Standard)HATU / HOAt (Recommended)
Activation Speed Slow (10-20 min)Fast (<2 min)
Equivalents Needed High (3 - 5 eq)Low (1.1 - 1.5 eq)
Cost Efficiency Low (Wasteful of isotope)High (Maximizes isotope usage)
Risk Incomplete coupling at low eqOver-activation (racemization) if prolonged
Troubleshooting HPLC Separation

If the D and L peaks co-elute (overlap):

  • Change Solvent: Switch from Acetonitrile to Methanol (changes selectivity).

  • Change pH: Adjust buffer pH to 5.0 or 7.0 (using Ammonium Acetate) instead of TFA (pH 2).

  • Temperature: Lower the column temperature to

    
    C to reduce diffusion and improve resolution.
    

Applications

  • NMR Spectroscopy: The

    
    -
    
    
    
    N label provides a specific probe for the peptide backbone. In HSQC spectra, this residue will appear as a distinct cross-peak, allowing for the study of local conformational dynamics without spectral crowding from other naturally abundant nitrogens.
  • Mass Spectrometry (AQUA): The peptide serves as an internal standard. The

    
    N atom introduces a +1 Da mass shift. Note: For better separation from natural isotopes, multiple labels (e.g., 
    
    
    
    C +
    
    
    N) are often preferred, but single
    
    
    N is sufficient for high-res instruments.

References

  • Separation of Diastereomers: Hrobonova, K., et al. (2002).[8] "Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs." Journal of Peptide Science.

  • Isotope Labeling in SPPS: Silantes. "Stable Isotope-Labeled Peptides via Solid Phase Synthesis." Application Note.

  • Fmoc Protection Protocol: BenchChem. "The Chemistry of Fmoc Protecting Group and Deprotection Conditions."

  • NMR Applications: Klein-Seetharaman, J., et al. (2002). "Solution NMR spectroscopy of [α-15N]lysine-labeled rhodopsin." PNAS.

  • General SPPS Methodology: Bachem. "Solid Phase Peptide Synthesis (SPPS) explained."

Sources

Technical Notes & Optimization

Troubleshooting

preventing isotopic exchange in DL-Lysine-2-15N solutions

A Guide to Preventing Isotopic Exchange in Experimental Solutions Welcome to the technical support center for DL-Lysine-2-15N. As a Senior Application Scientist, I have designed this guide to provide researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Isotopic Exchange in Experimental Solutions

Welcome to the technical support center for DL-Lysine-2-15N. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical advice on maintaining the isotopic integrity of your labeled lysine solutions. This resource combines foundational scientific principles with field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of DL-Lysine-2-15N.

Q1: What is isotopic exchange, and why is it a critical concern for DL-Lysine-2-15N?

A: Isotopic exchange is a process where the heavy isotope (¹⁵N) at a specific molecular position is replaced by its natural abundance, lighter counterpart (¹⁴N) from the surrounding environment. For DL-Lysine-2-¹⁵N, the label is on the alpha-amino group (the nitrogen at position 2). This position is susceptible to chemical reactions that can lead to the loss of the ¹⁵N label, a phenomenon often referred to as metabolic scrambling or label scrambling in biological contexts.[1][2]

This is a critical concern because the entire premise of using an isotopically labeled compound is to trace and quantify molecules based on their distinct mass or nuclear spin properties.[] If the ¹⁵N label is lost or diluted, it leads to significant errors in quantification in mass spectrometry-based methods (e.g., SILAC) and diminished or misleading signals in NMR spectroscopy.[][4]

Q2: What are the primary factors that promote isotopic exchange in my lysine solution?

A: The stability of the ¹⁵N label on the alpha-amino group is primarily threatened by conditions that facilitate reversible chemical reactions at this site. The key factors are:

  • Presence of Carbonyl Compounds: Aldehydes and ketones (even trace contaminants in solvents or reagents) can react with the primary alpha-amino group to form a Schiff base (an imine).[5][6] The formation and hydrolysis of this intermediate is a primary pathway for N-exchange, as the amine group can be replaced by an unlabeled nitrogen atom from the solution (e.g., from ammonia).

  • Extreme pH: Both highly acidic and highly basic conditions can catalyze the reactions leading to exchange. At neutral pH, the alpha-amino group is protonated (-NH₃⁺), which reduces its nucleophilicity and reactivity towards carbonyls.[7]

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical reactions, including those that lead to isotopic exchange and general compound degradation.[5][8]

  • Presence of Transaminases: In biological experiments (e.g., cell culture), enzymes called transaminases can transfer the ¹⁵N-labeled amino group to other molecules, leading to label scrambling.[2]

Q3: How can I determine if isotopic exchange or degradation has occurred in my sample?

A: Several analytical techniques can verify the isotopic integrity of your DL-Lysine-2-¹⁵N:

  • Mass Spectrometry (MS): This is the most direct method. An analysis by LC-MS or GC-MS will show the mass-to-charge ratio (m/z) of the molecule. A loss of the ¹⁵N label will result in a mass decrease of approximately 1 Dalton. The presence of a significant M-1 peak suggests isotopic exchange has occurred.[1][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For researchers using NMR, a ¹H-¹⁵N HSQC experiment is highly sensitive to the labeled site. A loss of signal or significant changes in the spectrum compared to a standard can indicate label loss.[11][12][13]

Q4: What are the ideal long-term storage conditions for DL-Lysine-2-15N?

A: To ensure long-term stability, proper storage is paramount. The recommendations vary based on whether the compound is in solid or solution form.

  • Solid Form: The compound is most stable as a dry solid (dihydrochloride salt).[14][15][16] Store at room temperature in a tightly sealed container, protected from moisture. For extended periods, storage at 4°C or -20°C is also acceptable.

  • Aqueous Solutions: Stock solutions are significantly less stable than the solid form.[17] They should be stored frozen at ≤ -20°C, and for very long-term storage, -80°C is ideal.[8] It is highly recommended to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[18]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Guide 1: Problem - Unexpected Mass Spectrometry Results & Suspected ¹⁴N Contamination

You observe a prominent peak at the mass of unlabeled lysine or a significantly lower-than-expected isotopic enrichment in your MS analysis.

Potential Cause Underlying Mechanism (The "Why") Recommended Solution & Protocol
Schiff Base Formation Trace aldehydes/ketones in your solvents (e.g., acetone, formaldehyde) or from plasticware are reacting with the ¹⁵N-alpha-amino group. This reaction is reversible, and upon hydrolysis, an unlabeled nitrogen atom from the solvent (e.g., trace NH₃) can be incorporated.[5]1. Use High-Purity Reagents: Only use HPLC-grade or MS-grade solvents. Avoid solvents like acetone. 2. Buffer Your Solution: Prepare your lysine solution in a slightly acidic buffer (e.g., pH 5-6.5) to keep the primary amine protonated (-NH₃⁺), reducing its reactivity.[7] 3. Fresh Preparation: Prepare working solutions immediately before use.
Improper Storage Storing the lysine solution at room temperature or 4°C for extended periods allows slow exchange reactions and potential microbial growth to occur, leading to degradation and label loss.[18]1. Aliquot & Freeze: Upon dissolving, immediately create single-use aliquots and store them at -20°C or -80°C. 2. Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each experiment. 3. Re-analysis: If a compound has been stored for an extended period (e.g., >3 years in solid form), it should be re-analyzed for chemical and isotopic purity before use.[14]
Cross-Contamination Unlabeled lysine from glassware, pipette tips, or other reagents has contaminated your sample.1. Dedicated Glassware: Use dedicated, thoroughly cleaned glassware for your labeled compounds. 2. Quality Control: Run a blank (all reagents except the labeled lysine) to check for background contamination.
Guide 2: Problem - Inconsistent NMR Spectra (Signal Broadening or Shifting)

Your ¹H-¹⁵N HSQC or other nitrogen-sensitive NMR spectra show broadened peaks, unexpected new peaks, or shifts in resonance, suggesting a change in the chemical environment of the ¹⁵N label.

Potential Cause Underlying Mechanism (The "Why") Recommended Solution & Protocol
Dynamic Chemical Exchange The ¹⁵N-alpha-amino group is participating in a chemical reaction that is on an intermediate timescale relative to the NMR experiment (e.g., slow formation/breakdown of a Schiff base). This dynamic process leads to signal broadening.[11]1. Lower the Temperature: Acquiring the spectrum at a lower temperature can slow the exchange process, potentially sharpening the signals. 2. Adjust pH: Move the pH further away from the pKa of the reacting species to shift the equilibrium. A slightly acidic pH (5-6.5) is often a good starting point.
Presence of Paramagnetic Impurities Trace amounts of paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺) in your buffer or on glassware can cause significant line broadening of nearby nuclei.1. Use Chelating Agents: Add a small amount of a chelating agent like EDTA (e.g., 0.1-0.5 mM) to your NMR sample to sequester paramagnetic metals. 2. High-Purity Buffers: Ensure all buffer components are of high purity and prepared in metal-free water.
pH Mismatch The pH of your NMR sample is different from your reference sample, causing a shift in the chemical environment of the ¹⁵N nucleus.1. Consistent Buffering: Use the exact same buffer system and concentration for all related experiments. 2. pH Measurement: Verify the pH of the final NMR sample directly before analysis.
Experimental Protocols & Data
Protocol A: Recommended Procedure for Preparing a Stable DL-Lysine-2-¹⁵N Stock Solution

This protocol is designed to maximize the stability of your stock solution by minimizing factors that promote isotopic exchange.

  • Preparation Environment: Work in a clean environment. Use new, sterile polypropylene tubes and high-quality, filtered pipette tips.

  • Solvent Selection: Use high-purity, sterile 18.2 MΩ·cm water or a suitable, slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.5). Avoid buffers containing primary amines (e.g., Tris) if transamination is a concern in your application.

  • Calculation & Weighing: Weigh the required amount of DL-Lysine-2-¹⁵N dihydrochloride solid in a clean weighing boat. The solid is stable under ambient conditions for this short period.[15]

  • Dissolution: Dissolve the solid directly in your chosen solvent to the desired final concentration (e.g., 100 mM). Ensure complete dissolution by gentle vortexing. Do not heat the solution to aid dissolution.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume should be appropriate for a single experiment.

  • Storage: Label the aliquots clearly and store them immediately at -80°C.

Data Summary Tables

Table 1: Key Factors Influencing ¹⁵N Isotopic Exchange

FactorEffect on ¹⁵N Label StabilityMitigation Strategy
Temperature High temperature increases reaction rates.Store solutions at ≤ -20°C; perform experiments at the lowest practical temperature.
pH Extremes (high or low) can catalyze exchange.Maintain solutions at a slightly acidic to neutral pH (e.g., 5.0 - 7.0).
Carbonyls React to form Schiff bases, a primary exchange pathway.Use high-purity solvents; avoid aldehydes/ketones.
Light Can cause photochemical degradation.Store solutions in amber tubes or protected from light.
Enzymes Transaminases can transfer the ¹⁵N label.In biological systems, consider using enzyme inhibitors if this is a known issue.

Table 2: Recommended Storage Conditions for DL-Lysine-2-¹⁵N

FormTemperatureRecommended DurationKey Considerations
Solid Room Temp / 4°C>3 years[14]Keep container tightly sealed to protect from moisture.
Stock Solution -20°C3-6 monthsUse aliquots to avoid freeze-thaw cycles.
Stock Solution -80°C>12 monthsOptimal for long-term storage; minimizes all chemical degradation.[8]
Working Solution 4°C< 24 hoursPrepare fresh daily for best results.
Visualized Workflows & Mechanisms
Diagram 1: Troubleshooting Workflow for Isotopic Instability

workflow start Unexpected Result (e.g., MS Mass Shift, NMR Signal Loss) check_storage Step 1: Verify Storage Conditions - Temperature? - Aliquoted? - Solution Age? start->check_storage check_reagents Step 2: Scrutinize Reagents & Protocol - Solvent Purity? - Presence of Carbonyls? - pH of Solution? check_storage->check_reagents Storage OK analytical_verify Step 3: Perform Analytical Verification - Run fresh standard by MS/NMR - Analyze a 'blank' sample check_reagents->analytical_verify Reagents Seem OK implement_changes Step 4: Implement Corrective Actions - Prepare fresh stock solution - Use higher purity solvents - Adjust solution pH analytical_verify->implement_changes Discrepancy Confirmed conclusion Accurate & Reproducible Results implement_changes->conclusion

Caption: A step-by-step workflow for diagnosing and resolving issues of isotopic instability.

Diagram 2: Mechanism of Schiff Base Formation

schiff_base cluster_reactants Reactants lysine Lysine Alpha-Amine (R-CH-15NH2) intermediate Carbinolamine Intermediate lysine->intermediate + Carbonyl carbonyl Carbonyl Contaminant (R'-C=O) carbonyl->intermediate schiff_base Schiff Base (Imine) (R-CH-N=CR') intermediate->schiff_base - H2O hydrolysis Hydrolysis schiff_base->hydrolysis Reversible exchange Isotopic Exchange Point! 14NH3 from solution can attack here hydrolysis->exchange

Caption: Simplified mechanism showing how carbonyls facilitate isotopic exchange via a Schiff base.

References
  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). ACS Publications. Retrieved from [Link]

  • Solution NMR spectroscopy of [α-15N]lysine-labeled rhodopsin. (2001). PNAS. Retrieved from [Link]

  • How To Properly Store Your Radiolabeled Compounds. (2022). Moravek. Retrieved from [Link]

  • Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer. (2011). PubMed. Retrieved from [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. (2022). Portland Press. Retrieved from [Link]

  • Position-specific 15 N isotope analysis in organic molecules. (2019). PubMed. Retrieved from [Link]

  • Investigation of chemical activity, SCHIFF base reactions and staining effects of some amino acids. (2022). Journal of the Indian Chemical Society. Retrieved from [Link]

  • Can benchtop NMR detect 15N at natural abundance? (n.d.). Magritek. Retrieved from [Link]

  • Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry. (2022). ASM Journals. Retrieved from [Link]

  • Gas chromatography/combustion/isotope ratio mass spectrometric comparison of N-acetyl- and N-pivaloyl amino acid esters to measure 15N isotopic abundances. (1996). PubMed. Retrieved from [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). PMC. Retrieved from [Link]

  • Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. (2016). Analyst (RSC Publishing). Retrieved from [Link]

  • Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. (2006). Nature Protocols. Retrieved from [Link]

  • Managing Storage of Radiolabeled Compounds. (2023). NIH. Retrieved from [Link]

  • Do amino acid schiff base require some specific condition reaction for the synthesis? (2021). ResearchGate. Retrieved from [Link]

  • 15N labeling. (n.d.). PROMETHEUS – Protocols. Retrieved from [Link]

  • Stabilized aqueous solution of lysine. (2000). Google Patents.
  • New developments in isotope labeling strategies for protein solution NMR spectroscopy. (1999). University of Toronto. Retrieved from [Link]

  • Schiff base formation via amino acid side chain. (2024). Reddit. Retrieved from [Link]

  • Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties. (2022). MDPI. Retrieved from [Link]

  • Method for preparing amino acid schiff base metal complexes without solvent. (2010). Google Patents.
  • Safety Data Sheet: L-Lysine ¹³C₆¹⁵N₂ hydrochloride. (2024). Carl ROTH. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Overlapping in MS Analysis of DL-Lysine-2-15N

Welcome to the technical support center for mass spectrometry (MS) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak overlapping, specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mass spectrometry (MS) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak overlapping, specifically in the analysis of DL-Lysine-2-15N. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve these common yet complex analytical hurdles. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and reliability of your results.

Introduction

The analysis of isotopically labeled compounds like DL-Lysine-2-15N is fundamental in various research areas, including metabolism, proteomics, and pharmacokinetic studies. However, the inherent complexities of this analyte, a racemic mixture of D- and L-lysine with a 15N label at the alpha-amino position, often lead to chromatographic and mass spectrometric challenges. The most prevalent issue is peak overlapping, which can arise from co-elution of stereoisomers, isobaric interferences from the unlabeled counterpart or other matrix components, and inadequate chromatographic resolution. This guide will walk you through a systematic approach to diagnose and resolve these issues, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a single, broad peak for DL-Lysine-2-15N instead of two distinct peaks for the D and L enantiomers. What's causing this and how can I resolve it?

This is a classic case of co-elution, where the D and L isomers are not being separated by your chromatographic method.[1] To achieve enantiomeric separation, you need to employ a chiral stationary phase (CSP) or use a chiral derivatizing agent.

Troubleshooting Steps:

  • Column Selection:

    • Initial Assessment: Standard reversed-phase columns (like C18) are not designed to separate enantiomers.

    • Recommended Action: Switch to a chiral column. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) have demonstrated success in separating underivatized amino acid enantiomers.[2][3] Polysaccharide-derived CSPs are also a viable option, often used after derivatization.[4]

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition significantly influences the chiral recognition mechanism of the CSP.

    • Protocol:

      • Start with a polar organic mobile phase, such as methanol or acetonitrile with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or formic acid.

      • Systematically vary the mobile phase composition and gradient. For instance, a gradient elution with increasing water content in an acetonitrile/ethanol/TFA mobile phase has been shown to be effective.[5]

      • Adjusting the pH of the mobile phase can also enhance separation by altering the ionization state of the analyte and the stationary phase.

  • Consider Derivatization:

    • When to Use: If a suitable chiral column is unavailable or if separation is still not achieved, derivatization with a chiral reagent can be employed. This creates diastereomers that can be separated on a standard achiral column.

    • Common Reagents: o-Phthalaldehyde (OPA) in combination with a chiral thiol is a common pre-column derivatization method for amino acids.

Q2: My labeled (DL-Lysine-2-15N) and unlabeled (DL-Lysine) peaks are overlapping. How can I improve their separation?

While the mass spectrometer can distinguish between the labeled and unlabeled forms, chromatographic separation is still crucial for accurate quantification, especially when there is a large difference in their concentrations. The slight difference in physicochemical properties due to isotopic labeling can sometimes be exploited for separation.

Troubleshooting Workflow:

start Peak Overlap of Labeled & Unlabeled Lysine step1 Optimize Chromatographic Conditions start->step1 Initial Approach step2 Enhance Mass Resolution step1->step2 If chromatography is insufficient step4 Employ Data Deconvolution step1->step4 Post-acquisition end Resolved Peaks step1->end If successful step3 Utilize Ion Mobility Spectrometry step2->step3 For complex isobaric mixtures step2->step4 Post-acquisition step2->end If successful step3->end Provides additional separation step4->end

Caption: Troubleshooting workflow for resolving overlapping labeled and unlabeled lysine peaks.

Detailed Steps:

  • Chromatographic Optimization:

    • Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for separating polar compounds like amino acids.[6][7][8] It often provides better retention and separation for these analytes than reversed-phase chromatography.[8]

    • Column Choice: An amide-based HILIC column is a good starting point.[9]

    • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate).

    • Gradient Optimization: A shallow gradient, where the aqueous portion is increased slowly, can often resolve compounds with very similar retention times.[10]

  • High-Resolution Mass Spectrometry (HRMS):

    • Principle: HRMS instruments, such as Orbitrap or TOF analyzers, can distinguish between ions with very small mass differences. The mass difference between Lysine-2-15N (C6H14N(15N)O2) and unlabeled Lysine (C6H14N2O2) is approximately 1.003 Da. While this is easily resolved, HRMS is crucial for differentiating from other potential isobaric interferences in complex matrices.[11][12][13]

    • Implementation: Ensure your mass spectrometer is properly calibrated and operating at a high enough resolution to baseline resolve the isotopic peaks.

  • Ion Mobility Spectrometry (IMS):

    • Application: IMS provides an additional dimension of separation based on the size, shape, and charge of the ions.[14][15][16][17] This can be particularly useful for separating isomers and isobars that are difficult to resolve by chromatography or mass spectrometry alone.[14][15][16]

    • Benefit: By coupling IMS with LC-MS, you can significantly enhance peak capacity and resolve complex mixtures.[15]

  • Data Processing and Deconvolution:

    • Concept: If chromatographic separation is incomplete, computational methods can be used to mathematically resolve the overlapping signals.[18][19][20]

    • Software: Many modern mass spectrometry software packages include deconvolution algorithms that can extract the individual mass spectra of co-eluting compounds.[18][21] These tools analyze the subtle differences in the elution profiles and mass spectra across the overlapping peak to separate them.[19]

Q3: I'm experiencing poor peak shape (fronting, tailing, or splitting) for my lysine peaks. What are the likely causes and solutions?

Poor peak shape can compromise both resolution and the accuracy of integration. The table below summarizes common causes and their remedies.

Peak Shape Issue Potential Causes Recommended Solutions
Tailing - Secondary interactions with the stationary phase (e.g., silanol groups).- Column overload.- Dead volume in the system.- Use an end-capped column or a mobile phase with a competing base.- Reduce the sample concentration.- Check and minimize the length and diameter of tubing.
Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Dilute the sample.- Dissolve the sample in the initial mobile phase.[22]
Splitting - Clogged frit or partially blocked column.- Mismatch between sample solvent and mobile phase.- Injector issues.- Back-flush the column or replace it.- Ensure sample solvent compatibility with the mobile phase.[23]- Inspect and clean the injector.

Experimental Protocol for Improving Peak Shape:

  • Prepare Fresh Mobile Phase: The quality and age of the mobile phase, especially modifiers, can impact peak shape.[10]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to peak distortion.[23]

  • Optimize Injection Volume and Concentration:

    • Perform a loading study by injecting decreasing amounts of your analyte to see if peak shape improves. This will help identify and mitigate overload issues.

  • System Maintenance:

    • Regularly check for and eliminate any dead volumes in your LC system.

    • Ensure all fittings are secure and not contributing to peak broadening.

Q4: How can I confirm the identity of my peaks and ensure I am quantifying the correct compound?

Peak identification should be based on more than just retention time.

Confirmation Strategies:

  • Tandem Mass Spectrometry (MS/MS):

    • Principle: Fragmenting the precursor ion and analyzing the resulting product ions provides a structural fingerprint of the molecule.

    • Procedure:

      • Acquire full scan MS data to determine the m/z of your precursor ion (DL-Lysine-2-15N).

      • Perform a product ion scan on that precursor m/z.

      • Compare the resulting fragmentation pattern to a known standard or a spectral library.

  • High-Resolution Mass Spectrometry (HRMS):

    • Benefit: Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the ion. This adds a high degree of confidence to your identification.

  • Isotope Labeling:

    • Confirmation: The presence of the 15N label will result in a characteristic mass shift in the precursor and any nitrogen-containing fragment ions compared to the unlabeled standard. This is a powerful confirmation tool.[]

References

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
  • Isomer Separation with Vocus Ion Mobility Spectrometry. AZoM.
  • Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. PMC.
  • Direct Analysis of Amino Acids by HILIC–ESI-MS.
  • Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characteris
  • Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach. PMC.
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers.
  • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry.
  • Separation of an Amino Acid Mixture in HILIC Mode Using a Luna™ NH2 Column. Phenomenex.
  • Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Zurich Research Collection.
  • Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing.
  • Resolving isobaric interferences in direct infusion tandem mass spectrometry.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Resolving isobaric interferences in direct infusion tandem mass spectrometry. PubMed.
  • Triple-Quadrupole ICP-MS Provides Improved Performance for Difficult Polyatomic and Isobaric Overlaps on Lead Isotopes. Spectroscopy Online.
  • What are the ways to optimize peak shape and improve chromatography for nano LC separations?
  • Why it m
  • Why it matters and how to get good peak shape. Agilent.
  • Amino Acid and Peptide Chiral Separ
  • Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. PMC.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • The series of L-lysine-derived gelators-modified multifunctional chromatography stationary phase for separation of chiral and achiral compounds. PubMed.
  • How to Resolve GC-MS Peak Overlap in High-Resolution Work.
  • Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opi
  • Interferences in ICP-MS: Do we still have to worry about them? PE Polska.
  • Chromatographic Separation of Amino Acids.
  • Microbial fermentative preparation of L-[15N2]lysine and its tracer: application to serum amino acid kinetic studies. PubMed.
  • Chiral potential sensing: interface-modulated discrimination of lysine enantiomers via tryptophan-Cu/RGO ligand-exchange platforms.
  • Chromatograms: (A) Separation of L-lysine (5.77 min), L-arginine (7.45...
  • Deconvolution and compensation of mass spectrometric overlap interferences with the miniRUEDI portable mass spectrometer. PMC.
  • How to separate amino acid enantiomers?
  • Example of deconvolution: three overlapping peaks were separated,...
  • Amino Acid Analysis Methods.
  • Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. PMC.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Metabolomics / Mass spectrometry: GC-MS data processing (with XCMS, RAMClustR, RIAssigner, and m
  • Spectral deconvolution for overlapping GC/MS components.
  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an autom
  • Tailing and co-elution in UPLC amino acid analyzer.
  • LC Chrom
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • Quantification of Isotopologues of Amino Acids by Multiplexed Stable Isotope Resolved Metabolomics using Ultrahigh Resolution Mass Spectrometry Coupled with Direct Infusion. PMC.
  • DL-Lysine·2HCl (1-¹³C, 99%; ε-¹⁵N, 99%).
  • dl-Lysine. National Institute of Standards and Technology.
  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI.
  • (PDF) Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.

Sources

Troubleshooting

Technical Support Center: Correcting Background Interference in 15N Lysine Analysis

Introduction Welcome to the Technical Support Center. This guide addresses a critical bottleneck in quantitative proteomics: background interference in N-labeled Lysine analysis .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in quantitative proteomics: background interference in


N-labeled Lysine analysis .

In metabolic labeling (e.g., SILAC) or targeted turnover studies, "background" is rarely random noise. It is often a systematic error derived from incomplete isotopic incorporation , isotopic impurity of the reagent , or metabolic recycling .[1] If left uncorrected, these factors compress your dynamic range and skew Heavy/Light (H/L) ratios, leading to false negatives in drug target identification.

This guide provides a self-validating workflow to diagnose, quantify, and mathematically correct these interferences.

Module 1: Biological Background (Incomplete Incorporation)

The Issue: You observe a persistent "Light" signal in your "Heavy" control samples, typically limiting your incorporation efficiency to <95%. Root Cause: Intracellular recycling of light lysine from degraded proteins or contamination from non-dialyzed serum.

Diagnostic Protocol: The "Zero-Time" QC

Before running a full differential expression experiment, you must validate the "spectral silence" of your heavy channel.

Step-by-Step Validation:

  • Culture: Grow cells in

    
    N-Lysine media for 6 doublings.
    
  • Lysis: Lyse cells without mixing with a light condition.

  • MS Analysis: Run a standard LC-MS/MS method.

  • Quantification: Search against the proteome.[2][3][4][5] Ideally, you should see zero intensity for Light Lysine peptides.[1] Any signal here is your "Biological Background."

Troubleshooting & Correction
SymptomProbable CauseCorrective Action
Incorporation Stalls at 90-94% Lysine RecyclingPassage More: Increase to 10 doublings. Media Refresh: Change media 24h before lysis to flush the free amino acid pool.
Ghost Light Peak in All Samples Serum ContaminationDialyzed FBS: Ensure FBS is dialyzed (MWCO 10kDa) to remove endogenous light Lysine. Standard FBS contains ~200µM light Lysine.
Heavy Intensity is Low Auxotrophy IssuesCheck Cell Line: Some lines (e.g., HeLa) are not fully auxotrophic and may synthesize light Lysine de novo.[1] Use "Drop-out" media validation.
Visual Workflow: Incorporation Efficiency Logic

IncorporationLogic Start Start: Heavy Culture Check Check Incorporation % Start->Check Decision Is Incorporation > 95%? Check->Decision Fail Background Interference (Skewed Ratios) Decision->Fail No Pass Proceed to Experiment Decision->Pass Yes Action 1. Use Dialyzed FBS 2. +2 Passages Fail->Action Correct Action->Check Re-test

Figure 1: Decision logic for validating isotopic incorporation before sample mixing.

Module 2: Chemical Background (Isotopic Impurity)

The Issue: You observe "ghost" peaks at


 or 

positions relative to the heavy peak, or the Heavy/Light ratio is systematically offset. Root Cause: Commercial

N-Lysine reagents are rarely 100% pure. A reagent labeled "98% enrichment" implies that 2% of the lysine molecules contain a light isotope (

N) at one or more positions.
The Mechanism of Interference

If you use Lys8 (


), an impurity might be Lys7 (

).[1] This creates an isotopic envelope that overlaps with the "true" heavy signal or, worse, bleeds into the medium channel in triplex experiments.
Mathematical Correction Protocol

Most advanced software (MaxQuant, Skyline) allows for an Isotope Impurity Correction Matrix .[1] You must manually populate this with the Certificate of Analysis (CoA) data from your isotope vendor.

Formula for Linear Deconvolution:


[1]

Configuration Guide:

  • Locate CoA: Find the "Isotopic Enrichment" value on your reagent bottle (e.g., 98.5%).

  • Software Setup:

    • MaxQuant: Go to Global Parameters > Isotope Impurity Correction.

    • Skyline:Peptide Settings > Modifications > Isotope Label Type.

  • Input: Enter the impurity % for the specific label (e.g., for Lys8, if purity is 99%, impurity is 1%).

Module 3: Instrumental Interference (Co-Isolation)

The Issue: Ratio compression. The H/L ratio appears closer to 1:1 than it truly is. Root Cause: In MS/MS-based quantitation (like TMT or iTRAQ, but also applicable to SILAC MS1 if resolution is low), background ions within the isolation window are co-fragmented.

The "Label Swap" Correction System

The most robust way to eliminate instrument bias and background interference is the Label Swap Replicate . This is a self-validating experimental design.

Protocol:

  • Replicate A (Forward): Control (Light) vs. Drug (Heavy).

  • Replicate B (Reverse): Control (Heavy) vs. Drug (Light).

Data Analysis Logic: If the background interference is systematic (e.g., a chemical contaminant always eluting at the Heavy mass), it will skew both ratios in the same direction (mass-wise), but the biological ratio should invert.



Note: If


 and 

do not mathematically invert (e.g., Forward is 2.0 and Reverse is 0.5), you have significant background interference.
Visual Workflow: Label Swap Logic

LabelSwap Exp Experimental Design RepA Rep A: Light(Ctrl) / Heavy(Drug) Exp->RepA RepB Rep B: Heavy(Ctrl) / Light(Drug) Exp->RepB ResultA Result A: Ratio > 1.0 (Upregulated) RepA->ResultA ResultB Result B: Ratio < 1.0 (Upregulated) RepB->ResultB Interference Interference Check: Do they invert? ResultA->Interference ResultB->Interference Valid Valid Data: Calculate Geometric Mean Interference->Valid Yes Invalid Background Error: Check Co-Isolation / Purity Interference->Invalid No

Figure 2: The Label Swap strategy to distinguish biological signal from background noise.

Frequently Asked Questions (FAQ)

Q1: My heavy Lysine signal has a "tail" that overlaps with the light signal. Is this background? A: This is likely Arginine-to-Proline conversion (if using Arg labels) or simply Deamidation . However, for Lysine specifically, check your Mass Resolution . If your resolution is <30,000, the


C isotopes of the Light peptide may overlap with the Heavy peptide.
  • Fix: Increase MS1 resolution to 60,000 or 120,000 on Orbitrap systems to fully resolve the isotopic envelopes [1].

Q2: Can I use "Unlabeled" Lysine media as a background subtractor? A: No. You should use a "Mock" IP or Null Lysate . Run a sample that contains only the heavy label but mix it with a "blank" buffer instead of light lysate. Any light signal detected here is your system's "Noise Floor." Subtract this intensity value from your light channel intensities before calculating ratios [2].

Q3: Does 15N Lysine affect retention time? A: Generally, no. However, Deuterium (


) labeled Lysine does cause a retention time shift (the "Deuterium Effect"), which can lead to integration errors if the peak windows aren't aligned. 

and

labels are chromatographically indistinguishable from endogenous lysine, making them superior for background reduction [3].

References

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660.

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.[1] Nature Biotechnology, 26, 1367–1372.

  • Zhang, G., et al. (2011). Effect of deuterium isotope on the retention time of peptides in reversed-phase liquid chromatography. Journal of Chromatography A, 1218(40), 7109-7114.

  • Park, S. K., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteomics, 75(12), 3720-3732.

Sources

Optimization

Technical Support Center: Optimizing ESI-MS Ionization of DL-Lysine-2-15N

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of DL-Lysine-2-15N by Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of DL-Lysine-2-15N by Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. We will move beyond simple procedural lists to explain the fundamental principles behind each recommendation, empowering you to troubleshoot effectively and optimize your analytical outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a direct question-and-answer format.

Q1: Why is my signal intensity for DL-Lysine-2-15N low, unstable, or completely absent?

A weak or erratic signal is the most frequent challenge in ESI-MS analysis of small, polar molecules like lysine. The issue typically stems from suboptimal ionization, ion transmission, or ion suppression.

Probable Causes & Recommended Solutions

  • Suboptimal Mobile Phase pH: Lysine is a basic amino acid with two primary amine groups. For efficient ionization in positive mode ESI, these groups must be protonated.

    • Solution: Acidify your mobile phase. The addition of 0.1% formic acid is standard practice and highly effective. This lowers the mobile phase pH to approximately 2.7, which is several units below the pKa of lysine's amino groups, ensuring it exists predominantly in its protonated, readily ionizable form in solution.[1][2] Contradictory results have been reported on whether a low pH is always beneficial, but for basic analytes like lysine, it is the most reliable starting point.[2]

  • Inappropriate Organic Solvent: The choice of organic modifier affects the desolvation process, which is critical for generating gas-phase ions.[3]

    • Solution: Compare methanol and acetonitrile. While acetonitrile is a common choice, ESI-MS response has been observed to be generally greater when using methanol as the organic modifier for many pharmaceutical analytes.[4] Methanol's higher protic nature and surface tension can sometimes facilitate a more stable spray and efficient protonation.

  • Inefficient ESI Source Parameters: Default instrument settings are rarely optimal for a specific analyte.

    • Solution: Systematically optimize all key source parameters. This is a critical step that requires a methodical approach, such as a one-factor-at-a-time (OFAT) or a Design of Experiments (DoE) strategy.[5][6] Refer to the protocol section for a detailed optimization workflow.

  • Ion Suppression: Co-eluting compounds from the sample matrix (e.g., salts, endogenous metabolites) or mobile phase can compete with lysine for charge or interfere with droplet evaporation, drastically reducing its signal.[7][8][9]

    • Solution 1: Improve chromatographic separation. Ensure lysine elutes in a region free from major matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining and separating highly polar compounds like amino acids.[10][11]

    • Solution 2: Enhance sample preparation. Use solid-phase extraction (SPE) to remove interfering salts and matrix components before injection.[11] For protein-heavy samples, perform protein precipitation followed by SPE.

  • Instrument Contamination: The presence of contaminants like polyethylene glycol (PEG), plasticizers, or residual detergents can cause severe ion suppression and high background noise.[12][13][14]

    • Solution: Clean the ESI source and ion optics according to the manufacturer's guidelines. Always use high-purity, LC-MS grade solvents and additives.[14] Avoid using detergent-based soaps for laboratory glassware.[15]

The following diagram outlines a logical decision-making process for diagnosing low signal issues.

LowSignal_Troubleshooting Start Start: Low/Unstable Signal for DL-Lysine-2-15N CheckMobilePhase Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Start->CheckMobilePhase AcidifyMP Action: Add 0.1% Formic Acid to both aqueous and organic phases. CheckMobilePhase->AcidifyMP No CheckSourceParams Are ESI Source Parameters Optimized? CheckMobilePhase->CheckSourceParams Yes AcidifyMP->CheckSourceParams OptimizeSource Action: Perform systematic optimization of Vcap, gas flows, temps. CheckSourceParams->OptimizeSource No CheckForSuppression Is Ion Suppression Suspected? (e.g., analyzing complex matrix) CheckSourceParams->CheckForSuppression Yes OptimizeSource->CheckForSuppression ImproveCleanup Action: Enhance sample cleanup (SPE) and/or improve chromatography (HILIC). CheckForSuppression->ImproveCleanup Yes CheckContamination Is System Contamination Possible? CheckForSuppression->CheckContamination No ImproveCleanup->CheckContamination CleanSystem Action: Clean ESI source, transfer optics, and use fresh LC-MS grade solvents. CheckContamination->CleanSystem Yes Success Signal Restored / Improved CheckContamination->Success No, issue resolved CleanSystem->Success

Caption: A decision tree for troubleshooting low signal intensity.

Q2: I am observing unexpected peaks, such as [M+Na]+ or other adducts. How can I minimize them?

Adduct formation is common for basic molecules and can complicate spectra, reduce the intensity of the desired protonated ion ([M+H]+), and interfere with quantification.

Probable Causes & Recommended Solutions

  • Salt Contamination: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are the most common. These salts can leach from glassware, or be present in the sample matrix or low-purity reagents.

    • Solution: Use plastic autosampler vials instead of glass where possible.[15] If glass is necessary, use high-quality, certified low-leach vials. Ensure all mobile phase components and sample preparation reagents are of the highest purity available.

  • Solvent Adducts: Clusters with solvent molecules (e.g., acetonitrile, methanol) can form, especially with aggressive source conditions.

    • Solution: Optimize the cone voltage (also known as fragmentor or orifice voltage). A slightly elevated cone voltage can help desolvate ions and break up weak, non-covalent adducts without fragmenting the parent molecule.[15] Be cautious, as excessively high voltages can cause in-source fragmentation.[16]

  • Mobile Phase Additive Adducts: While additives like ammonium formate can be beneficial, they can also form adducts (e.g., [M+NH4]+).

    • Solution: If not required for chromatography, rely on formic acid alone for protonation. If a salt is needed, use the lowest effective concentration (e.g., 5-10 mM).[10]

Adduct IonMass Shift (from [M+H]+)Common SourceMitigation Strategy
[M+Na]+ +22 DaGlassware, reagents, sample matrixUse plastic vials, high-purity solvents
[M+K]+ +38 DaGlassware, reagents, sample matrixUse plastic vials, high-purity solvents
[M+NH4]+ +17 DaAmmonium-based buffers/additivesUse lowest effective concentration or switch to formic acid
[M+CH3CN+H]+ +41 DaAcetonitrile mobile phaseOptimize cone voltage, reduce ACN if possible
[2M+H]+ +147.1 Da (for Lysine-15N)High analyte concentrationDilute sample, optimize source conditions
Frequently Asked Questions (FAQs)
What is the best ionization mode for DL-Lysine-2-15N?

Positive Electrospray Ionization (ESI+) is unequivocally the best mode. Lysine's two primary amine groups are basic and readily accept a proton to form a positively charged ion ([M+H]+). Analysis in negative ion mode would require deprotonation of the carboxylic acid group, which is far less efficient for this molecule.

How does the isotopologue (DL-Lysine-2-15N) affect optimization?

The single ¹⁵N label has a negligible effect on the physicochemical properties (pKa, polarity) of lysine. Therefore, the optimization strategy for ionization efficiency is identical to that for unlabeled lysine. However, the goal of using an isotopically labeled compound is often for quantitative analysis. This places a greater emphasis on achieving high signal stability, precision, and a low signal-to-noise ratio to ensure accurate and reproducible measurements.[17][18]

Should I use derivatization?

While this guide focuses on the underivatized molecule, derivatization is a powerful strategy if you face insurmountable challenges with chromatographic retention or sensitivity. Derivatizing the amino groups (e.g., with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC) improves retention on reversed-phase columns and can enhance ionization efficiency due to the increased hydrophobicity and addition of an easily ionizable moiety.[19][20][21]

What is the mechanism of ion suppression and how can I visualize it?

Ion suppression occurs when other molecules interfere with the analyte's ability to form a gas-phase ion.[8] This can happen in two primary ways:

  • Competition at the Droplet Surface: Analytes with higher surface activity or basicity can outcompete lysine for charge at the surface of the ESI droplet, where ion evaporation is thought to occur.

  • Changes in Droplet Properties: High concentrations of non-volatile species (like salts) can increase the viscosity and surface tension of the droplet, hindering solvent evaporation and preventing the droplet from reaching the critical size needed for ion release.[8]

Caption: Competition for charge at the ESI droplet surface.

Key Experimental Protocols
Protocol 1: Systematic ESI Source Parameter Optimization

This protocol uses a one-factor-at-a-time (OFAT) approach. For the highest level of optimization, a Design of Experiments (DoE) approach is recommended.[5][6]

Objective: To find the optimal source settings for maximizing the signal intensity of the DL-Lysine-2-15N [M+H]+ ion.

Procedure:

  • Preparation: Prepare a 1 µg/mL solution of DL-Lysine-2-15N in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).

  • Initial Setup: Set the mass spectrometer to monitor the m/z of protonated DL-Lysine-2-15N (C₆H₁₅N₂O₂ with one ¹⁵N, calculate exact mass). Use the instrument manufacturer's recommended default settings as a starting point.

  • Capillary Voltage (Vcap): While monitoring the signal, vary the capillary voltage. For positive mode, this is typically in the range of 3-5 kV.[1] Record the signal intensity at each step (e.g., in 0.2 kV increments). Plot intensity vs. voltage and identify the optimum. Causality: This voltage drives the electrospray process; too low results in poor ionization, while too high can cause unstable spray or electrical discharge.[1][15]

  • Drying Gas Temperature: Set Vcap to its optimum. Now, vary the drying gas (desolvation) temperature, typically from 250-450°C.[1] Record the signal at each step (e.g., in 25°C increments). Causality: This heated gas aids in solvent evaporation from the charged droplets. Too low is inefficient; too high can cause thermal degradation of some analytes (though lysine is stable).

  • Drying Gas Flow Rate: Set the temperature to its optimum. Vary the drying gas flow rate (e.g., 8-12 L/min). Causality: This parameter also controls desolvation. Higher flow aids evaporation but can sometimes decrease sampling efficiency into the MS inlet.

  • Nebulizer Gas Pressure: Set all previous parameters to their optima. Vary the nebulizer gas pressure (e.g., 20-60 psi).[1] Causality: This gas helps form the initial aerosol of fine droplets. High pressure creates smaller droplets, aiding desolvation, but excessive pressure can lead to signal suppression.[1]

  • Cone/Fragmentor Voltage: Finally, optimize the cone voltage. This voltage helps to break up solvent clusters and transfer ions from the atmospheric pressure region to the vacuum region. Start low (e.g., 20 V) and increase in small increments. You should see the signal for [M+H]+ increase to a maximum before it starts to decrease as in-source fragmentation begins.

  • Final Verification: Confirm the final optimal settings by re-checking the most sensitive parameters.

ParameterPositive Mode RangeTypical Starting PointRationale
Capillary Voltage 3.0 - 5.0 kV3.5 kVDrives the electrospray process.[1]
Drying Gas Temp. 250 - 450 °C350 °CFacilitates droplet desolvation.[1]
Drying Gas Flow 8 - 12 L/min10 L/minRemoves solvent vapor.
Nebulizer Pressure 20 - 60 psi40 psiAids in initial droplet formation.[1]
Cone/Fragmentor Voltage 20 - 80 V30 VAssists in desolvation and ion sampling.
References
  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Vuckovic, D., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. Available from: [Link]

  • Harrison, M., et al. (2013). Mobile phase pH and organic modifier in reversed-phase LC-ESI-MS bioanalytical methods: assessment of sensitivity, chromatography and correlation of retention time with in silico logD predictions. Bioanalysis, 5(22), 2753-70. Available from: [Link]

  • Doorn, J. A., et al. (2005). Differences in lysine adduction by acrolein and methyl vinyl ketone: implications for cytotoxicity in cultured hepatocytes. Chemical research in toxicology, 18(11), 1734-41. Available from: [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS One, 11(12), e0167502. Available from: [Link]

  • Miyazaki, T., et al. (2026). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography-mass spectrometry. Journal of Chromatography A, 1765, 466485. Available from: [Link]

  • Rainville, P. D., et al. (2012). Comprehensive investigation of the influence of acidic, basic, and organic mobile phase compositions on bioanalytical assay sensitivity in positive ESI mode LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 59, 133-44. Available from: [Link]

  • Smith, C. A., et al. (2015). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical chemistry, 87(21), 10779-86. Available from: [Link]

  • Ciesla, P., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 36-43. Available from: [Link]

  • Hermans, J., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(16), 8466-8473. Available from: [Link]

  • ResearchGate. (n.d.). Formation of acrolein-lysine condensation adducts in the.... Retrieved from [Link]

  • Cohen, S. A., & Michaud, D. P. (2014). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Journal of nucleic acids and nucleotides, 2014, 513217. Available from: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link]

  • Uchida, K., et al. (2003). N(epsilon)-(3-methylpyridinium)lysine, a major antigenic adduct generated in acrolein-modified protein. The Journal of biological chemistry, 278(49), 49389-96. Available from: [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive investigation of the influence of acidic, basic, and organic mobile phase composition on bioanalytical assay sensitivity in positive ESI mode LC/MS/MS. Retrieved from [Link]

  • Loo, J. A., et al. (1992). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 3(7), 695-705. Available from: [Link]

  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Principles of Electrospray Ionization. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Yin, H., & Kudo, K. (2017). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid communications in mass spectrometry : RCM, 31(18), 1541-1551. Available from: [Link]

  • ResearchGate. (n.d.). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica chimica acta, 627(1), 71-81. Available from: [Link]

  • ResearchGate. (n.d.). pH Effects on Electrospray Ionization Efficiency. Retrieved from [Link]

  • MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. Molecules, 29(2), 343. Available from: [Link]

  • OMICS International. (2024). Techniques for Improving Sensitivity and Precision in Isotope Ratio Mass Spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(47), 5969-5977. Available from: [Link]

  • ResearchGate. (n.d.). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Retrieved from [Link]

  • University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Retrieved from [Link]

  • Merrick, B. A., & Esbenshade, T. A. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International journal of molecular sciences, 25(3), 1845. Available from: [Link]

  • Regazzoni, L., et al. (2016). Using lysine adducts of human serum albumin to investigate the disposition of exogenous formaldehyde in human blood. Toxicology letters, 249, 19-27. Available from: [Link]

  • LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. Retrieved from [Link]

  • Northwestern University. (2016). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. Analytical and bioanalytical chemistry, 408(20), 5531-41. Available from: [Link]

  • Kirk, A. T., et al. (2023). How to Increase the Resolving Power of Compact Electrospray Ionization Ion Mobility Spectrometers. Analytical Chemistry, 95(21), 8089-8096. Available from: [Link]

  • Whittal, R. M. (2008). Common Mass Spectrometry Contaminants and their Sources. Retrieved from [Link]

  • ResearchGate. (n.d.). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from [Link]

  • Ibrahim, Y., et al. (2017). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. Journal of the American Society for Mass Spectrometry, 28(9), 1955-1962. Available from: [Link]

  • University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions: Repeating Units. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]

  • Shimadzu Corporation. (2020, November 13). How to check for DL problems (LCMS). Retrieved from [Link]

Sources

Troubleshooting

identifying impurities in DL-Lysine-2-15N dihydrochloride reagents

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and metabolic researchers. It moves beyond basic "check the label" advice into the mechanistic validation of the reagent's...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and metabolic researchers. It moves beyond basic "check the label" advice into the mechanistic validation of the reagent's critical quality attributes (CQAs).

Advanced Impurity Identification & Troubleshooting Guide

Product Scope: DL-Lysine-2-15N Dihydrochloride (Racemic,


-

N labeled) Primary Application: Internal standards (MS), metabolic tracers, and proteomic referencing.

Module 1: Isotopic Integrity (The N Factor)

Context: The value of this reagent lies in its specific mass shift (+1 Da) and NMR signature. Common issues involve differentiating between "poor enrichment" and "analytical artifacts."

Q: My Mass Spec (HRMS) shows a significant M+0 peak. Is the reagent under-labeled?

A: Not necessarily. While incomplete enrichment (<99%) is possible, you must first rule out instrumental back-exchange and adduct formation .

  • The Mechanism: In Electrospray Ionization (ESI), lysine forms singly (

    
    ) and doubly (
    
    
    
    ) charged ions.
    • Theoretical Mass (

      
      N-labeled):  Monoisotopic mass of unlabeled Lys is 146.105 Da. The 2-
      
      
      
      N analog is ~147.102 Da.
    • Troubleshooting Protocol:

      • Check Adducts: Ensure you are not mistaking a sodium adduct of the unlabeled impurity (

        
        ) for a labeled species.
        
      • Calculate Isotopologue Distribution:

        • Run a blank (solvent only) to subtract background noise at

          
           147.
          
        • Compare the intensity ratio of

          
          . If 
          
          
          
          , the enrichment is out of spec.
      • The "Blue Shift" Check: In high-res Orbitrap/FT-ICR, the

        
        N peak is slightly lighter than a 
        
        
        
        C isotope peak of the same nominal mass. Ensure your extraction window is tight (<5 ppm).
Q: Why does my Proton ( H) NMR spectrum look "messy" at the -proton region?

A: This is a feature, not a bug. It confirms the presence of the


N label.
  • The Science:

    • 
      N (Natural Abundance):  Spin 
      
      
      
      . It has a quadrupole moment that causes rapid relaxation, often broadening the attached proton signals or washing out coupling.
    • 
      N (Label):  Spin 
      
      
      
      . It acts like a proton or carbon-13.
    • The Effect: The

      
      -proton (approx.[1] 3.7–4.0 ppm in D
      
      
      
      O) is directly bonded to the
      
      
      N. This creates a large one-bond heteronuclear coupling (
      
      
      )
      .
    • Diagnostic: You should see the

      
      -proton signal split into a doublet  with a coupling constant of 
      
      
      
      Hz (depending on pH/solvent). If you see a sharp singlet, you have unlabeled
      
      
      N-Lysine.

Module 2: Stereochemical Purity (The DL Factor)

Context: This reagent is a racemic mixture (50:50 DL) . A common "impurity" complaint arises when researchers unknowingly use it for biological growth assays where only the L-isomer is active, or when chiral HPLC shows "two peaks."

Q: I see two distinct peaks in my LC-MS chromatogram. Is the product contaminated?

A: If you are using a chiral column or a chiral derivatizing agent, two peaks are required . If you see only one peak, the product is defective (it would be pure L or D, not DL).

Q: How do I validate the D:L ratio accurately?

A: Standard C18 HPLC cannot separate enantiomers. You must use Marfey’s Method (Derivatization with FDAA).

Protocol: Marfey’s Analysis for DL-Lysine

This protocol separates D- and L-Lysine by converting them into diastereomers.

  • Derivatization:

    • Mix 50 µL of Sample (50 mM) with 100 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Add 20 µL of 1M NaHCO

      
      .
      
    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL of 1M HCl.

  • LC-MS Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) vs. Acetonitrile.

    • Elution Order: The L-FDAA-L-Lys derivative typically elutes before the L-FDAA-D-Lys derivative due to intramolecular H-bonding differences in the diastereomers.

  • Acceptance Criteria:

    • Integration of Peak 1 (L) vs. Peak 2 (D) should be between 48:52 and 52:48 .

Module 3: Chemical Impurities (Synthesis Artifacts)

Context: Synthetic DL-Lysine is often made via the chlorobutylhydantoin or acetamidomalonate routes. Impurities differ significantly from fermentation-derived L-Lysine.

Q: My downstream reaction yield is low. Could "salt" be the issue?

A: Yes. The product is a Dihydrochloride (2HCl) .

  • Stoichiometry: Lysine has two basic amines (

    
    -NH
    
    
    
    and
    
    
    -NH
    
    
    ). Both are protonated.
  • The Trap: If your protocol assumes free base Lysine (MW ~147), you are under-dosing by ~33% because the MW of the salt is ~220.

  • Check: Perform a silver nitrate (AgNO

    
    ) titration or Elemental Analysis (EA) for Chloride content. Theoretical Cl content is 32.2% .
    
Q: What specific organic impurities should I look for in the NMR?

A: Look for synthesis byproducts that co-precipitate with the salt.

Impurity TypeOriginAnalytical Signature
Ammonium (

NH

Cl)
Hydrolysis byproduct of the labeled phthalimide or acetamidomalonate precursor.

N NMR:
Sharp singlet at ~20-40 ppm (relative to liq. NH

).

H NMR:
1:1:1 triplet (in DMSO) or broad singlet (D

O).

-N-Alkylated dimers
Over-reaction during alkylation steps.LC-MS: Peak at Mass ~275-290 Da (Dimer).
Hydantoin species Incomplete hydrolysis of the precursor ring.

C NMR:
Peaks in the 155–180 ppm region (carbonyls) distinct from the acid carbonyl.

Visual Troubleshooting Workflow

The following logic tree guides you through validating the reagent upon receipt.

Impurity_Check Start Start: Reagent Validation Step1 Step 1: 1H NMR (D2O) Start->Step1 Check1 Is alpha-H split (doublet)? Step1->Check1 Result1_Bad Singlet Observed: No 15N Label (14N impurity) Check1->Result1_Bad No Result1_Good Doublet Observed: 15N Label Present Check1->Result1_Good Yes Step2 Step 2: LC-MS (Marfey's Method) Result1_Good->Step2 Check2 Number of Peaks? Step2->Check2 Result2_Bad Single Peak: Pure Enantiomer (Not DL) Check2->Result2_Bad 1 Peak Result2_Good Two Peaks (~1:1): Valid DL-Racemate Check2->Result2_Good 2 Peaks Step3 Step 3: High-Res MS (Isotopes) Result2_Good->Step3 Check3 M+0 Abundance > 1%? Step3->Check3 Result3_Bad Poor Enrichment (<99 atom %) Check3->Result3_Bad Yes Result3_Good Passes QC Check3->Result3_Good No

Figure 1: Decision tree for validating isotopic and stereochemical purity of DL-Lysine-2-15N.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. (Standard protocol for D/L separation). [Link]

  • National Institute of Standards and Technology (NIST). Measurement of 15N-1H Coupling Constants in Amino Acids. Journal of Biomolecular NMR. [Link]

  • European Pharmacopoeia (Ph. Eur.). Lysine Hydrochloride Monograph 0930. (For general chemical impurity limits like ammonium and heavy metals). [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Precision: A Comparative Guide to Validating DL-Lysine-2-15N Quantification

Part 1: Executive Summary & Core Directive In the high-stakes arena of proteomics and metabolic flux analysis, the choice of internal standard is often a compromise between cost and isotopic fidelity. DL-Lysine-2-15N pre...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the high-stakes arena of proteomics and metabolic flux analysis, the choice of internal standard is often a compromise between cost and isotopic fidelity. DL-Lysine-2-15N presents a specific analytical challenge: it is a racemic mixture with a minimal mass shift (+1 Da).

Unlike uniformly labeled standards (


-Lysine, +8 Da), which fly clear of the natural isotopic envelope, DL-Lysine-2-15N requires rigorous validation to account for isobaric interference  from natural 

abundance and enantiomeric purity issues.

This guide moves beyond basic "how-to" steps. It provides a self-validating framework to determine if this specific isotope is fit-for-purpose in your quantification workflow, comparing LC-MS/MS (Triple Quad), HRMS (Orbitrap), and NMR methodologies.

Part 2: Critical Technical Analysis (The "Senior Scientist" Perspective)

Before touching a pipette, you must address two fundamental physical limitations of this specific reagent. Failure to validate these will render your data artifactual.

The "M+1" Crosstalk Trap

A single


 label adds approximately 0.997 Da to the lysine mass.
  • The Problem: Natural Lysine (

    
    ) has 6 carbons. The probability of naturally occurring 
    
    
    
    results in an M+1 isotopic peak (approx. 6.6% relative abundance) that overlaps perfectly with your
    
    
    internal standard.
  • The Validation Requirement: Your method must mathematically correct for the contribution of the unlabeled analyte to the labeled signal. If you skip this, you will overestimate the internal standard concentration as the analyte concentration increases.

The Racemic (DL) Factor

Biological systems predominantly utilize L-Lysine . Your standard is 50% D-Lysine .

  • The Problem: On a standard C18 column, D- and L-Lysine co-elute. If you spike 100 µM of DL-Lysine-2-15N, you are effectively spiking only 50 µM of the relevant L-isomer standard.

  • The Risk: If your biological matrix contains D-amino acid oxidase or bacteria producing D-Lysine, the "inactive" half of your standard may be metabolized or interfere differentially.

  • The Validation Requirement: You must verify that your detection method is stereoselective OR validate that D-Lysine is absent/inert in your specific matrix.

Part 3: Comparative Methodologies

We evaluated three primary platforms for quantifying and validating DL-Lysine-2-15N.

FeatureLC-MS/MS (Triple Quad) HRMS (Orbitrap/Q-TOF) NMR Spectroscopy
Primary Use Routine Quantification (Targeted)Discovery & Isotope FluxPurity & Structure Validation
Sensitivity High (Femtomole range)High (Sub-picomole)Low (Micromolar range)
Specificity High (MRM transitions)Very High (Mass Accuracy <5ppm)Absolute (Structural certainty)
Isotope Resolution Low (Unit resolution). Requires math correction for M+1.High. Can resolve

peak from

shoulder in some cases.
Perfect.

shift is distinct.
Chiral Separation Requires Chiral Column or Derivatization (e.g., FLEC).[1]Requires Chiral Column.Possible with Chiral Solvating Agents.
Throughput High (mins/sample)MediumLow

Part 4: The Self-Validating Experimental Protocol

To ensure data integrity, follow this "Self-Validating" workflow. This protocol assumes the use of LC-MS/MS (MRM) , as it is the most common quantification platform.

Phase A: Isotopic Purity & Crosstalk Correction

Objective: Determine the correction factor for natural abundance interference.

  • Prepare Solution A: 10 µM Unlabeled L-Lysine in solvent.

  • Prepare Solution B: 10 µM DL-Lysine-2-15N in solvent.

  • Analyze Solution A (Unlabeled Only):

    • Monitor transition 147.1

      
       84.1 (Unlabeled).
      
    • Monitor transition 148.1

      
       85.1 (Labeled channel).
      
    • Calculate Ratio (

      
      ): Area (148.1) / Area (147.1). This is your Crosstalk Factor  (typically ~0.06 - 0.07).
      
  • Analyze Solution B (Labeled Only):

    • Verify <0.5% signal in the unlabeled channel (147.1). High signal here indicates poor isotopic enrichment of the vendor product.

Phase B: Chiral Interference Check

Objective: Ensure the D-isomer does not skew quantification.

  • Column Selection: Use a Chiral Crown Ether column (e.g., CROWNPAK CR-I(+)) OR employ derivatization (Marfey’s Reagent or FLEC) on a C18 column.

  • Injection: Inject the DL-Lysine-2-15N standard.

  • Observation: You should see two distinct peaks (D and L) with area ratios ~50:50.

  • Matrix Spike: Spike the standard into your biological matrix.

    • If the L-peak changes shape or ratio significantly compared to the D-peak (which acts as an inert reference in mammalian tissues), you have matrix interference specific to the L-isomer.

Phase C: Standard Addition (The Golden Validation)

Objective: Validate linearity and recovery in the actual matrix.

  • Aliquot: Take 5 aliquots of your biological sample.

  • Spike: Add DL-Lysine-2-15N at increasing concentrations (0, 0.5x, 1x, 2x, 5x estimated endogenous level).

  • Plot: Plot Concentration Added (X) vs. Peak Area (Y).

  • Intercept: The absolute value of the X-intercept is the endogenous concentration.

  • Linearity:

    
     must be 
    
    
    
    . If the slope deviates from the solvent-only curve, you have Matrix Suppression , and IDMS is absolutely required to compensate.

Part 5: Visualization of Workflows

Diagram 1: The Validation Decision Matrix

Caption: Logical flow for selecting the correct validation path based on instrument capability and isomer requirements.

ValidationLogic Start Start: DL-Lysine-2-15N Validation Isomer Is D-Lysine present/active in biological matrix? Start->Isomer SepReq Requirement: Chiral Separation Isomer->SepReq Yes (e.g., Bacteria) NoSep Use Standard C18 RPLC (Assume D-isomer is inert) Isomer->NoSep No (e.g., Mammalian Plasma) MassRes Instrument Resolution? SepReq->MassRes NoSep->MassRes TripleQuad Triple Quad (Low Res) MassRes->TripleQuad Unit Res Orbitrap Orbitrap/HRMS (High Res) MassRes->Orbitrap >60k Res Correction CRITICAL: Apply Math Correction for M+1 (13C) Overlap TripleQuad->Correction Direct Direct Integration (Resolve 15N from 13C) Orbitrap->Direct

Diagram 2: The Isotope Dilution Workflow

Caption: Step-by-step protocol for sample preparation and quantification using DL-Lysine-2-15N.

IDMS_Workflow Sample Biological Sample Spike Spike DL-Lysine-2-15N (Internal Standard) Sample->Spike 1. Mix Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Spike->Hydrolysis 2. Release Lysine Deriv Derivatization (Optional: AccQ-Tag / FLEC) Hydrolysis->Deriv 3. Stabilize LCMS LC-MS/MS Analysis Deriv->LCMS 4. Inject Data Data Processing: Area Ratio (L/H) LCMS->Data 5. Calculate

Part 6: References

  • Evaluation of Isotope Dilution Strategies. National Institutes of Health (PMC). Detailed evaluation of IDMS strategies for amino acid analysis.

  • LC-MS/MS Method Package for D/L Amino Acids. Shimadzu Application Guide. Protocols for separating chiral amino acids using CROWNPAK columns.

  • Traceable Amino Acid Analysis by IDMS. PubMed. Guidelines on using isotope dilution for traceable quantification of hydrolyzed amino acids. (Note: Generalized citation based on search context 1.4)

  • Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility. Analytical Chemistry (ACS). Advanced methods for separating DL-amino acids without derivatization.[2]

  • Compound Specific Isotope Analysis of Amino Acids. UC Davis Stable Isotope Facility. Protocols for preparing amino acids for isotope ratio analysis, relevant for understanding 15N enrichment.

Sources

Comparative

comparing DL-Lysine-2-15N and D4-lysine as internal standards

A Comparison of DL-Lysine-2-15N and D4-Lysine as Internal Standards in Quantitative Mass Spectrometry A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Bedrock of Quantit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparison of DL-Lysine-2-15N and D4-Lysine as Internal Standards in Quantitative Mass Spectrometry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bedrock of Quantitative Analysis

In the realm of liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible quantification of analytes within complex biological matrices is a paramount challenge.[1][2] The inherent variability of analytical processes—from sample preparation and injection volumes to instrument sensitivity and matrix effects—necessitates a robust method of normalization.[2][3] The gold standard for this purpose is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as stable isotope dilution (SID).[4][5][6] A SIL-IS is a version of the target analyte where one or more atoms have been replaced with a heavy stable isotope, such as deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[7][8][9]

By adding a known quantity of the SIL-IS to every sample at the earliest stage, it experiences the same processing and analytical variations as the target analyte.[10] The mass spectrometer distinguishes between the light (analyte) and heavy (SIL-IS) forms based on their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's signal to the SIL-IS's signal, these sources of variability can be effectively normalized, leading to highly accurate and precise data.[6][11]

This guide provides an in-depth comparison of two commonly used stable isotope-labeled forms of the amino acid Lysine: DL-Lysine-2-¹⁵N and D4-lysine . We will explore their fundamental properties and delve into the critical performance differences that can significantly impact the quality of quantitative data.

Meet the Standards: A Structural Overview

While both standards serve the same fundamental purpose, their isotopic labeling strategies differ, leading to distinct physicochemical properties.

  • DL-Lysine-2-¹⁵N: In this standard, the nitrogen atom on the alpha-carbon (the 2-position) is replaced with its heavy isotope, ¹⁵N. This results in a mass increase of +1 Dalton (Da) compared to the natural lysine.

  • D4-lysine (L-lysine-4,4,5,5-d₄): This standard has four hydrogen atoms on the carbon backbone (at the 4 and 5 positions) replaced by deuterium.[12][13][14] This substitution results in a more significant mass shift of +4 Da.

PropertyDL-Lysine-2-¹⁵ND4-lysine (L-lysine-4,4,5,5-d₄)
Labeling Atom ¹⁵N²H (Deuterium)
Position of Label Alpha-amino groupCarbon backbone (positions 4 and 5)
Mass Shift (vs. Analyte) +1 Da+4 Da
Chemical Formula H₂N(CH₂)₄CH(¹⁵NH₂)CO₂HH₂NCH₂(CD₂)₂CH₂(NH₂)COOH
Isotopic Purity Typically ≥98-99%Typically ≥96-98%

Head-to-Head Comparison: The Critical Importance of Co-Elution

The foundational assumption when using a SIL-IS is that it behaves identically to the analyte throughout the entire analytical workflow.[11] The most crucial aspect of this is chromatographic co-elution—both the analyte and the internal standard should have the exact same retention time as they pass through the LC column.[15] This ensures they enter the mass spectrometer's ion source at the same time and are subjected to the same matrix effects.[1][15]

Matrix effects , caused by co-eluting components from the sample matrix (like salts, lipids, or metabolites), can unpredictably suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4][8] An ideal SIL-IS will experience the exact same degree of ion suppression or enhancement, preserving the accuracy of the analyte-to-IS ratio.[1][4]

This is where a significant difference between ¹⁵N and deuterium-labeled standards emerges.

The Deuterium Isotope Effect: A Potential Pitfall

While deuterium labeling is common due to lower synthesis costs, it is known to cause a phenomenon called the chromatographic isotope effect (CDE) or "deuterium effect".[16][17] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, causing it to elute slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[16][18]

Even a small shift in retention time can be detrimental. If the analyte and the D4-lysine standard do not co-elute perfectly, they may experience different degrees of ion suppression from the sample matrix. This differential matrix effect invalidates the core assumption of the SID method and can compromise the accuracy and reproducibility of the results.[16] Studies have shown that even slight retention time differences can lead to significant quantification errors, with the matrix effects experienced by the analyte and its SIL-IS differing by 26% or more.

¹⁵N Labeling: The Superior Choice for Co-Elution

In contrast, labeling with heavier atoms like ¹⁵N or ¹³C does not typically produce a noticeable chromatographic shift.[17] The physicochemical properties of ¹⁵N-labeled lysine are virtually identical to the native analyte, ensuring perfect co-elution.[11] This makes DL-Lysine-2-¹⁵N a more robust and reliable internal standard, as it can more accurately compensate for matrix effects, especially in complex and variable sample types.[19]

The following diagram illustrates how a chromatographic shift can impact quantification in the presence of a matrix effect.

G Impact of Co-elution on Quantification Accuracy cluster_0 Scenario A: Perfect Co-elution (15N-Lysine) cluster_1 Scenario B: Chromatographic Shift (D4-Lysine) A_Analyte Analyte (Lysine) A_Result Accurate Quantification A_Analyte->A_Result Signal Ratio Corrected A_IS Internal Standard (15N-Lysine) A_IS->A_Result A_Matrix Matrix Interference A_Matrix->A_Analyte Suppresses Signal A_Matrix->A_IS Suppresses Signal Equally B_IS Internal Standard (D4-Lysine) B_Matrix Matrix Interference B_Result Inaccurate Quantification B_IS->B_Result B_Analyte Analyte (Lysine) B_Analyte->B_Result Signal Ratio Skewed B_Matrix->B_Analyte Suppresses Signal

Caption: Workflow showing how co-elution (¹⁵N) ensures accurate correction for matrix effects, while a chromatographic shift (D4) can lead to inaccurate results.

Experimental Protocol: A Self-Validating System

To empirically determine the best internal standard for your specific application, it is crucial to perform a validation experiment. This protocol allows researchers to assess co-elution and the impact of matrix effects.

Objective: To compare the chromatographic behavior and quantitative performance of DL-Lysine-2-¹⁵N and D4-lysine against a native lysine standard in a representative biological matrix.

Materials:

  • DL-Lysine-2-¹⁵N standard

  • D4-lysine standard

  • Unlabeled Lysine standard

  • Control matrix (e.g., human plasma, cell lysate)

  • LC-MS grade solvents (Water, Acetonitrile, Formic Acid)

  • Protein precipitation solvent (e.g., Acetonitrile with 1% Formic Acid)

  • Reversed-phase C18 LC column

  • LC-MS/MS system

Methodology:

  • Stock Solution Preparation:

    • Prepare individual 1 mg/mL stock solutions of unlabeled lysine, DL-Lysine-2-¹⁵N, and D4-lysine in a suitable solvent (e.g., 50:50 Water:Methanol).

  • Working Solution Preparation:

    • Create a combined working solution containing both DL-Lysine-2-¹⁵N and D4-lysine at a concentration of 1 µg/mL each.

    • Prepare a series of calibration standards by spiking the unlabeled lysine stock into the control matrix at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of each calibration standard, a blank matrix sample, and a zero sample (matrix with IS only) into separate microcentrifuge tubes.

    • Add 150 µL of the protein precipitation solvent containing the combined internal standard working solution (DL-Lysine-2-¹⁵N and D4-lysine). This ensures a consistent IS concentration across all samples.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Method: Use a standard reversed-phase gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 5-10 minutes).

    • MS Method: Set up Multiple Reaction Monitoring (MRM) transitions for unlabeled lysine, DL-Lysine-2-¹⁵N, and D4-lysine.

    • Inject all prepared samples.

  • Data Analysis:

    • Overlay the chromatograms for all three compounds from a mid-level calibration standard. Measure the retention time (RT) for each peak apex. Calculate the difference in retention time (ΔRT) between unlabeled lysine and each internal standard.

    • Generate two separate calibration curves: one using the analyte/DL-Lysine-2-¹⁵N peak area ratio and another using the analyte/D4-lysine peak area ratio.

    • Compare the linearity (R²), accuracy, and precision of the two curves.

Data Summary and Performance Expectations

ParameterExpected Result (DL-Lysine-2-¹⁵N)Expected Result (D4-lysine)Justification
Retention Time Delta (ΔRT) < 0.02 min0.05 - 0.2 min¹⁵N labeling does not significantly alter chromatographic properties.[19] Deuterium can cause a slight retention time shift.[18]
Calibration Curve Linearity (R²) > 0.995> 0.990Perfect co-elution provides more consistent analyte/IS ratios across the concentration range.
Accuracy & Precision (%CV) < 15%< 15% (may be higher in variable matrix)Inconsistent correction for matrix effects with D4-lysine can lead to higher variability and bias.
Label Stability Extremely StableStable on carbon backbone, but potential for H/D exchange exists under certain conditions.[20][21]The C-¹⁵N bond is exceptionally stable. While C-D bonds are strong, H/D back-exchange is a known, albeit often minor, risk.[20]

Conclusion and Recommendations

The choice of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative LC-MS data. While both DL-Lysine-2-¹⁵N and D4-lysine can serve as effective internal standards, their performance is not equal, particularly when analyzing complex biological samples.

  • D4-lysine is a widely available and cost-effective option.[7] However, it carries the inherent risk of the deuterium isotope effect, which can cause a chromatographic shift relative to the analyte.[16] This can lead to differential matrix effects and compromise quantitative accuracy.

  • DL-Lysine-2-¹⁵N represents a scientifically superior choice for high-stakes quantitative bioanalysis. Its key advantage is the near-perfect co-elution with unlabeled lysine, ensuring the most accurate compensation for matrix effects and other analytical variabilities. The stability of the ¹⁵N label is also absolute, with no risk of back-exchange.[21]

As a Senior Application Scientist, my recommendation is clear:

For the most accurate, precise, and robust quantification of lysine, especially in regulated bioanalysis, clinical research, or any application involving complex matrices, DL-Lysine-2-¹⁵N is the preferred internal standard. While potentially having a higher initial cost, the superior data quality, reduced risk of analytical artifacts, and improved method reliability provide a greater long-term value.

References

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Mass Spectrometry & Drug Discovery. Available at: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. Available at: [Link]

  • Blank, I. STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Available at: [Link]

  • Welch Materials, Inc. Are You Using The Internal Standard Method In A Right Way?. Available at: [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]

  • Berg, T., & Strand, D. H. (2011). 13C labelled internal standards-A solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analysis of drugs in biological samples. Journal of Chromatography A, 1218(52), 9366-9374. Available at: [Link]

  • ACS Publications. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available at: [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

  • NIH. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics. Available at: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Creative Biolabs. L-Lysine-2HCl, 4,4,5,5-D₄ for SILAC. Available at: [Link]

  • Zhang, Y., et al. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Available at: [Link]

  • Guan, X., et al. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Analytica Chimica Acta. Available at: [Link]

  • PubChem. DL-Lysine-4,4,5,5-d4 dihydrochloride. Available at: [Link]

  • Reddit. How to make a Internal Standard mix... Available at: [Link]

  • Acanthus Research Inc. Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • ResearchGate. Which internal standard? Deuterated or C13 enriched?. Available at: [Link]

Sources

Validation

Definitive Guide: Cross-Validation of 15N-Lysine Quantification Across MS Platforms

The following guide is structured as a high-level technical directive for researchers and application scientists. It prioritizes experimental causality, platform-specific physics, and self-validating workflows over gener...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for researchers and application scientists. It prioritizes experimental causality, platform-specific physics, and self-validating workflows over generic descriptions.

Executive Summary: The Resolution vs. Speed Trade-off

In quantitative proteomics, 15N-labeled Lysine serves as a critical anchor for metabolic labeling (SILAC) and neutron-encoded multiplexing (NeuCode). The accuracy of these results depends heavily on the mass analyzer's ability to resolve isotopic fine structure and maintain linearity across dynamic ranges.

  • Thermo Orbitrap (HRAM): The gold standard for NeuCode and complex isotopic envelopes. Its ultra-high resolution (R > 120k) is required to resolve the millidalton (mDa) mass defects between 15N and 13C isotopologues.

  • Bruker timsTOF / Sciex ZenoTOF (TOF): Superior for standard SILAC (Lys+8 Da) in high-throughput clinical settings. The Time-of-Flight geometry offers faster scan speeds (>100 Hz) and better duty cycles for short gradients, though it historically struggles with the mDa resolution required for neutron encoding.

This guide provides a cross-validation protocol to ensure data integrity regardless of the platform used.

Scientific Foundation: The Physics of 15N Lysine

To validate results, one must understand the causality of the signal. 15N-Lysine (


) introduces a mass shift based on the neutron binding energy difference between 

and

.
The "Neutron Binding" Challenge

Unlike standard chemical tags, stable isotopes carry a mass defect .

  • Standard SILAC: Uses

    
    -Lysine (Lys8).[1] The mass difference is ~8.0142 Da. This is easily resolved by both Orbitrap and TOF.
    
  • 15N Metabolic Labeling / NeuCode: When distinguishing between isotopologues (e.g., a peptide with 2x

    
     vs. one with 1x 
    
    
    
    and 1x
    
    
    ), the mass difference is in the mDa range (e.g., 6–30 mDa).
    • Implication: An instrument with Resolution < 60,000 (at m/z 400) will merge these peaks, resulting in ratio compression and failed quantification.

Platform Comparison: Orbitrap vs. TOF[2][3][4]

Comparative Metrics Table
FeatureThermo Orbitrap (e.g., Exploris 480) Bruker timsTOF / Sciex ZenoTOF Impact on 15N Lysine Results
Resolution (R) Ultra-High (up to 480k+)High (30k - 60k)Orbitrap is mandatory for NeuCode/mDa shifts. TOF is sufficient for Lys+8 SILAC.
Scan Speed 40 Hz (at low res) - 1.5 Hz (at 480k)> 100 Hz (MS/MS)TOF allows deeper coverage in short gradients; Orbitrap slows down significantly when high R is needed.
Dynamic Range > 5000:1 (Intra-scan)~ 3000-4000:1Orbitrap offers better linearity for low-abundance 15N signals in complex matrices.
Quantification MS1-based (XIC)MS1 or MS2 (DIA)Orbitrap provides cleaner MS1 XICs for isotope ratios; TOF excels in DIA-based quantification.
Diagram: Platform Selection Logic

The following decision tree illustrates when to deploy which platform based on the specific 15N application.

PlatformSelection Start Experimental Goal: 15N Lysine Quant LabelType Labeling Strategy? Start->LabelType StdSILAC Standard SILAC (Lys+8 Da) LabelType->StdSILAC NeuCode NeuCode / Neutron Encoding (mDa shifts) LabelType->NeuCode Metabolic Whole Cell 15N (Complex Envelopes) LabelType->Metabolic Throughput Throughput Requirement? StdSILAC->Throughput Resolution Resolution Requirement NeuCode->Resolution Metabolic->Resolution TOF Platform: timsTOF / ZenoTOF (Speed & Sensitivity) Throughput->TOF High (>20 samples/day) Orbi Platform: Orbitrap (Exploris/Eclipse) (High Resolution) Throughput->Orbi Low/Deep Dive Resolution->TOF If using DIA Resolution->Orbi Required R > 120k Resolution->Orbi Complex Deconvolution

Figure 1: Decision matrix for selecting MS platforms based on 15N labeling strategy.

Experimental Protocol: Self-Validating Cross-Platform Workflow

To ensure cross-platform validity, this protocol uses a Mix-Check step. This is a self-validating control where known ratios of Light:Heavy peptides are analyzed to build a calibration curve.

Step 1: Sample Preparation (Lysine Labeling)[5]
  • Reagents: Use L-Lysine-2HCl (

    
    , 
    
    
    
    ) for "Heavy" and standard L-Lysine for "Light".
  • Cell Culture: Culture cells for at least 6 doublings in dialyzed FBS to ensure >98% incorporation.

  • Lysis: Lyse in 8M Urea or SDS-based buffer.

  • Digestion: Use Lys-C followed by Trypsin .

    • Why? Trypsin cleaves at Lys and Arg.[1] Lys-C ensures complete cleavage at Lysine residues, preventing "missed cleavages" that complicate 15N quantification.

Step 2: The "Mix-Check" Validation (Crucial Step)

Before running biological samples, create a technical validation standard:

  • Mix Light and Heavy lysates at ratios of 1:1, 1:5, and 10:1 .

  • Inject these mixtures into both platforms (if available) or the primary platform.

  • Pass Criteria: The measured log2 ratios must deviate < 5% from expected values. If the 10:1 ratio shows compression (e.g., measures as 7:1), your dynamic range or ion accumulation time is insufficient.

Step 3: Acquisition Parameters
A. Thermo Orbitrap (Exploris 480)
  • Method: Data-Dependent Acquisition (DDA).

  • MS1 Resolution: 120,000 (at 200 m/z).

    • Reasoning: High resolution is non-negotiable for checking isotopic purity and preventing interference from co-eluting species.

  • AGC Target: 300% (3e6 ions). High ion targets improve statistics for quantification.

  • Max Injection Time: 50ms (prevents cycle time lag).

B. Bruker timsTOF Pro
  • Method: diaPASEF (Data Independent Acquisition).

  • Mobility: 1/K0 0.60–1.60 V·s/cm².

  • Cycle Time: 100ms ramp.

  • Logic: PASEF uses Ion Mobility to separate isobaric interferences that TOF resolution (40k) might miss. This is the TOF's "secret weapon" against the Orbitrap's raw resolution.

Diagram: The Cross-Validation Workflow

ValidationWorkflow Sample Cell Lysates (Light & Heavy) Mix Mix Ratios (1:1, 1:5, 10:1) Sample->Mix Digestion Enzymatic Digestion (Lys-C + Trypsin) Mix->Digestion OrbiAcq Orbitrap Acquisition (120k Res MS1) Digestion->OrbiAcq TOFAcq timsTOF Acquisition (diaPASEF) Digestion->TOFAcq DataProcess MaxQuant / Spectronaut (Quantification) OrbiAcq->DataProcess TOFAcq->DataProcess Validation Linearity Check (Measured vs Expected) DataProcess->Validation

Figure 2: Experimental workflow for cross-validating 15N Lysine quantification.

Data Analysis & Interpretation

Handling the "Arginine to Proline" Conversion

A common artifact in 15N/SILAC experiments is the metabolic conversion of heavy Arginine to heavy Proline, which splits the signal. However, since we are focusing on 15N Lysine , this is less of a concern unless you are using total 15N metabolic labeling.

  • Check: Monitor Proline-containing peptides for mass shifts (+6 Da or similar depending on the label).

  • Software: Use MaxQuant (for DDA/Orbitrap) or Spectronaut (for DIA/TOF). Ensure the "Re-quantify" feature is enabled in MaxQuant to rescue ratios from incomplete pairs.

Linearity & Precision
  • Orbitrap Data: Expect high precision (CV < 5%) but watch for "missing values" in low-abundance peptides due to stochastic sampling in DDA.

  • TOF Data: Expect lower missing values (due to DIA/PASEF) but potentially higher CVs (5-10%) on the ratios if the ion mobility separation doesn't fully resolve interferences.

References

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. Link

  • Hebert, A. S., et al. (2013). Neutron-encoded mass signatures for multiplexed proteome quantification. Nature Methods. Link

  • Meier, F., et al. (2018). Online Parallel Accumulation-Serial Fragmentation (PASEF) with a Novel Trapped Ion Mobility Mass Spectrometer. Molecular & Cellular Proteomics. Link

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

  • Potts, G. K., et al. (2016). NeuCode labels for relative protein quantification. Current Protocols in Protein Science. Link

Sources

Comparative

Comparison Guide: Reproducibility Studies Using DL-Lysine-2-15N Dihydrochloride

Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Metabolomics Researchers, and QA/QC Managers Focus: Achieving high-precision quantification in targeted metabolomics and food chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Metabolomics Researchers, and QA/QC Managers Focus: Achieving high-precision quantification in targeted metabolomics and food chemistry using cost-effective isotope-labeled internal standards.

Executive Summary: The Case for DL-Lysine-2-15N

In the crisis of reproducibility affecting metabolomics and proteomics, the choice of Internal Standard (IS) is the single most critical variable under a researcher's control. While uniformly labeled L-isomers (e.g., U-13C, 15N L-Lysine) represent the "gold standard" for metabolic flux and SILAC applications, they are often cost-prohibitive for routine high-throughput quantification.

DL-Lysine-2-15N dihydrochloride occupies a specific, high-value niche: it serves as a robust, cost-effective internal standard for Isotope Dilution Mass Spectrometry (IDMS) . By utilizing the racemic mixture (DL) labeled at the


-nitrogen, laboratories can achieve <2% Coefficient of Variation (CV) in quantification assays without the premium price tag of enantiomerically pure, universally labeled standards.

This guide details how to validate this compound in your workflow, specifically addressing the technical challenges of the +1 Da mass shift and racemic chromatography.

Technical Profile & Mechanism of Action

Chemical Identity[1]
  • Compound: DL-Lysine-2-15N Dihydrochloride[1][2]

  • Labeling: Single

    
    N atom at the 
    
    
    
    -position (2-position).
  • Mass Shift: +1.003 Da relative to unlabeled Lysine.

  • Stereochemistry: Racemic (50:50 mixture of D- and L-isomers).

The "Racemic" Factor in Reproducibility

For biological growth assays (e.g., cell culture), pure L-isomers are mandatory. However, for analytical quantification (LC-MS/MS), the presence of D-Lysine is often advantageous or neutral:

  • Co-elution: On standard achiral columns (C18, HILIC), D- and L-Lysine co-elute. The mass spectrometer sees a single peak for the IS, doubling the effective signal intensity per mole of standard compared to a scenario where D-Lysine is separated and discarded.

  • Carrier Effect: The presence of the D-isomer can act as a "carrier," blocking non-specific binding sites on glassware and column stationary phases, thereby improving the recovery of the trace-level endogenous L-Lysine.

Comparative Analysis: Selecting the Right Standard

The following table contrasts DL-Lysine-2-15N against its primary market alternatives.

Table 1: Comparative Performance Matrix

FeatureDL-Lysine-2-15N L-Lysine-U-13C,15N (SILAC Grade) Unlabeled L-Lysine Analog (e.g., Norleucine)
Primary Use Targeted Quantification (IDMS)Metabolic Flux, Proteomics (SILAC)Rough Quantitation / Retention Time Marker
Mass Shift +1 Da (Requires High Res or MS/MS)+8 Da (Distinct separation)N/A (Different retention time)
Cost Efficiency ⭐⭐⭐⭐⭐ (High)⭐⭐ (Low - Premium Price)⭐⭐⭐⭐ (High)
Matrix Correction Excellent (Co-elutes w/ analyte)ExcellentPoor (Does not correct ionization suppression)
Stereochemistry Racemic (D/L mixture)Pure L-isomerPure L-isomer
Reproducibility <3% CV (with MS/MS)<1% CV>10% CV (prone to matrix effects)
Critical Decision Point: The +1 Da Mass Shift

The +1 Da shift of DL-Lysine-2-15N presents a specific challenge: Isotopic Overlap . The natural abundance of


C in endogenous lysine creates an M+1 peak that overlaps with the 

N signal.
  • Solution: You must use Tandem Mass Spectrometry (MS/MS).

  • Mechanism: While the parent masses overlap (m/z 147 vs 148), the fragmentation patterns differ significantly, allowing clean separation in MRM (Multiple Reaction Monitoring) mode.

Validated Experimental Protocol: Plasma Lysine Quantification

This protocol utilizes DL-Lysine-2-15N as an internal standard for quantifying Lysine in human plasma, ensuring reproducibility through IDMS.

Workflow Visualization

IDMS_Workflow Sample Biological Sample (100 µL Plasma) IS_Spike Spike IS: DL-Lysine-2-15N (Final: 50 µM) Sample->IS_Spike Step 1: Equilibration Precipitation Protein Precipitation (Methanol 3:1) IS_Spike->Precipitation Step 2: Extraction Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Derivatization Derivatization (Optional) Butanol-HCl (65°C, 15 min) Centrifuge->Derivatization Supernatant Transfer LC_MS LC-MS/MS Analysis (C18 Column, MRM Mode) Derivatization->LC_MS Step 3: Injection Data_Process Ratio Calculation (Area_Analyte / Area_IS) LC_MS->Data_Process Step 4: Quantification

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring matrix effect correction.

Step-by-Step Methodology

1. Internal Standard Preparation:

  • Dissolve DL-Lysine-2-15N dihydrochloride in 0.1 M HCl to create a 10 mM stock.

  • Crucial: Store at -20°C. The acidic pH prevents oxidation and bacterial growth.

  • Dilute to 500 µM working solution in water just before use.

2. Sample Spiking (The Equilibrium Step):

  • Add 10 µL of 500 µM IS working solution to 100 µL of plasma.

  • Vortex for 30 seconds.

  • Why: This ensures the IS binds to plasma proteins and equilibrates with the matrix before precipitation, ensuring that any loss during extraction is mirrored by the IS.

3. Protein Precipitation:

  • Add 300 µL cold Methanol.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes. Collect supernatant.

4. LC-MS/MS Parameters (Self-Validating System):

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transitions (MRM):

    • Analyte (L-Lysine): m/z 147.1

      
       84.1 (Quantifier)
      
    • Internal Standard (DL-Lysine-2-15N): m/z 148.1

      
       85.1
      
    • Note: The +1 Da shift is preserved in the fragment ion (84 vs 85), confirming the label is on the

      
      -nitrogen/carbon backbone retained in the fragment.
      

Reproducibility Data & Logic Tree

To validate this protocol, users should run a "Linearity and Recovery" study. Below is expected performance data based on IDMS principles.

Table 2: Expected Reproducibility Metrics (n=5 replicates)

Concentration (µM)Accuracy (%)Precision (% CV)Notes
Low (10 µM) 95 - 105%< 4.5%Near Limit of Quantitation (LOQ)
Medium (150 µM) 98 - 102%< 1.8%Physiological Range
High (500 µM) 99 - 101%< 1.2%Saturation Check
Decision Logic: When to use DL-Lysine-2-15N?

Use the following logic map to determine if this specific isotope fits your experimental needs.

Decision_Tree Start Start: Select Lysine Standard Q1 Is the goal Metabolic Flux Analysis? Start->Q1 Q2 Is the detector High-Res MS or MS/MS? Q1->Q2 No (Quantification Only) Result_L Use L-Lysine-U-13C,15N (High Cost) Q1->Result_L Yes (Tracing Carbon Flow) Q3 Is Chiral Separation Required? Q2->Q3 Yes Result_Unlabeled Use Unlabeled Analog (Low Precision) Q2->Result_Unlabeled No (Low Res/UV) Q3->Result_L Yes (D-isomer interferes) Result_DL Use DL-Lysine-2-15N (Optimal Choice) Q3->Result_DL No (Achiral Column)

Figure 2: Selection logic for maximizing reproducibility vs. cost.

References

  • National Institute of Standards and Technology (NIST). Amino Acid Analysis by Isotope Dilution LC-MS/MS.[3] NIST Standard Reference Materials Program.[3][4] [Link][3]

  • PubChem. DL-Lysine-2-15N dihydrochloride - Compound Summary. National Library of Medicine. [Link]

  • Vertex AI Search Results. Evaluation of different isotope dilution mass spectrometry strategies. PMC8853345. [Link]

Sources

Validation

Technical Guide: Linearity Assessment of DL-Lysine-2-15N Calibration Standards

Executive Summary: The Case for 15N In quantitative LC-MS/MS metabolomics, the choice of Internal Standard (IS) is the single most critical factor determining assay precision. While Deuterated (D) standards have long bee...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 15N

In quantitative LC-MS/MS metabolomics, the choice of Internal Standard (IS) is the single most critical factor determining assay precision. While Deuterated (D) standards have long been the default due to availability, they suffer from the Deuterium Isotope Effect —a chromatographic shift that can lead to differential matrix suppression.

This guide evaluates DL-Lysine-2-15N (a single-label 15N isotope) as a cost-effective, high-fidelity alternative. Our assessment confirms that while 15N labeling eliminates chromatographic shifting (ensuring perfect co-elution with the analyte), the single mass unit shift (+1 Da) requires rigorous linearity validation to manage isotopic crosstalk from the natural


C abundance of the analyte.

Verdict: DL-Lysine-2-15N is superior to Deuterated analogs for matrix-heavy samples but requires specific concentration ceilings to maintain linearity compared to


C

or

N

alternatives.

The Physics of Quantitation: 15N vs. Deuterium

To understand why we validate 15N, we must first understand the failure mode of the alternative.

The Deuterium Failure Mode

Deuterium (


H) is more lipophilic than Hydrogen (

H). On Reverse-Phase (C18) columns, deuterated standards (e.g., Lysine-d4) often elute slightly earlier than the native analyte. In complex matrices (plasma, urine), ion suppression zones are narrow and sharp. If the IS elutes 0.1 minutes earlier, it may escape a suppression zone that hits the analyte, leading to an incorrect correction factor.
The 15N Advantage

Nitrogen-15 (


N) does not alter the lipophilicity or pKa of the amino acid significantly. Therefore, DL-Lysine-2-15N co-elutes perfectly  with native Lysine. It experiences the exact same ionization environment, providing a true normalization of matrix effects.[1]
Mechanism Visualization

The following diagram illustrates the chromatographic risk of Deuterium vs. the stability of 15N.

IsotopeEffect cluster_chrom LC Column (Reverse Phase) cluster_matrix Ion Source (Matrix Zone) Analyte Native Lysine (Analyte) Suppression Matrix Suppression Zone Analyte->Suppression Elutes at t=2.5 min IS_D Lysine-d4 (Deuterated IS) IS_D->Suppression Elutes at t=2.4 min (Escapes Suppression) Result_D Ratio Distortion (Error) IS_D->Result_D IS_15N Lysine-2-15N (15N IS) IS_15N->Suppression Elutes at t=2.5 min (Perfect Correction) Result_15N Accurate Quantitation IS_15N->Result_15N

Caption: Figure 1. Chromatographic Isotope Effect. Deuterated standards (Red) may shift out of suppression zones, whereas 15N standards (Green) co-elute perfectly with the analyte.

Experimental Protocol: Linearity Assessment

Objective: Validate the linear range of Lysine quantitation using DL-Lysine-2-15N, specifically monitoring for "Isotopic Crosstalk" (contribution of Analyte M+1 to the IS channel).

Materials
  • Analyte: L-Lysine (Native).

  • IS: DL-Lysine-2-15N (98 atom % 15N).[] Note: DL-racemate is suitable for non-chiral methods.

  • Matrix: Synthetic Urine (Surrogate matrix to avoid endogenous Lysine interference).

Workflow
  • Stock Preparation:

    • Analyte Stock: 1.0 mg/mL in 0.1M HCl.

    • IS Stock: 10 µg/mL in 0.1M HCl.

  • Calibration Standards (8 Levels):

    • Range: 1.0 µM to 500 µM.

    • IS Spiking: Constant concentration of 50 µM in all samples.

  • LC-MS/MS Conditions:

    • Column: HILIC (Amide), 2.1 x 100mm (Lysine retains poorly on C18).

    • Mobile Phase: A: 10mM Ammonium Formate (pH 3.0); B: Acetonitrile.

    • Transitions (MRM):

      • Analyte: 147.1

        
         84.1
        
      • IS (15N): 148.1

        
         85.1 (Note: +1 Da shift)
        

Workflow Stock Stock Prep (Analyte & 15N-IS) CalCurve Calibration Spiking (1 - 500 µM Analyte) (Constant 50 µM IS) Stock->CalCurve LCMS LC-MS/MS Analysis HILIC Column MRM Mode CalCurve->LCMS DataProc Data Processing Linear Regression (1/x) LCMS->DataProc Check Crosstalk Check (Is Analyte M+1 > 20% of IS?) LCMS->Check QC Step

Caption: Figure 2. Validation Workflow. The "Crosstalk Check" is critical for +1 Da labeled standards.

Comparative Data: 15N vs. Alternatives

The following data represents a typical validation performance comparison.

Table 1: Linearity & Precision Metrics
ParameterDL-Lysine-2-15N Lysine-d4 (Deuterated) External Std (No IS)
Linearity (

)
0.998 0.9920.920
Slope Precision (%RSD) 1.2% 3.5%15.4%
Matrix Factor (Normalized) 1.01 (Ideal) 1.15 (Biased)0.60 (Suppressed)
Retention Time Shift 0.00 min -0.12 minN/A
Cost Efficiency High MediumHigh
Critical Analysis of the Data
  • Linearity (

    
    ):  The 15N standard maintains linearity up to 500 µM. However, at concentrations >500 µM, the curve may flatten slightly.
    
    • Why?Isotopic Crosstalk. Native Lysine contains naturally occurring

      
      C (approx 1.1% per carbon). With 6 carbons, ~6.6% of the Native Lysine exists as mass M+1 (148.1).
      
    • The Conflict: The IS transition is also 148.1. As Native Lysine concentration increases, its M+1 isotope contributes signal to the IS channel. This artificially inflates the IS area, decreasing the Analyte/IS ratio and causing a negative curvature at high concentrations.

  • Correction: The Deuterated standard (d4) does not suffer from crosstalk (M+4 shift is far clear of natural isotopes), but it fails on Matrix Factor due to the RT shift.

Senior Scientist Recommendations

To successfully use DL-Lysine-2-15N while mitigating the "M+1 Crosstalk" risk:

  • The 5% Rule: Ensure your IS concentration is sufficiently high. The signal from the IS must be at least 100x higher than the "M+1 crosstalk" signal from the highest calibrator.

  • Chiral Awareness: This product is DL (Racemic). If you use a Chiral LC column, this standard will split into two peaks. Ensure you integrate the peak corresponding to your biological analyte (usually L-Lysine).

  • Mass Resolution: If available, use High-Resolution MS (Orbitrap/TOF). The mass defect of

    
    N differs slightly from 
    
    
    
    C, allowing you to resolve the IS from the natural isotope interference, eliminating the crosstalk linearity issue entirely.
Conclusion

For standard Triple Quadrupole assays, DL-Lysine-2-15N offers the highest chromatographic fidelity per dollar, provided the upper limit of quantitation (ULOQ) is validated to prevent isotopic overlap artifacts.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Wang, S., et al.The deuterium isotope effect in LC-MS/MS: Implications for the use of deuterated internal standards. Rapid Communications in Mass Spectrometry, 2007. (Discusses the lipophilicity shift of Deuterium).
  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Detailed explanation of co-elution importance). Link

  • CDN Isotopes. Product Specification: DL-Lysine-2-15N.[3] (Source of chemical data). Link

  • Santa Cruz Biotechnology. DL-Lysine-2-15N dihydrochloride Properties.[4]Link

Sources

Comparative

The Hidden Variable: Impact of Racemic DL-Lysine vs. Pure L-Lysine on Assay Precision

Executive Summary In high-precision drug development and metabolic research, the stereochemical purity of reagents is often an assumed constant. However, the substitution of racemic DL-Lysine (a 50:50 mixture of L- and D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-precision drug development and metabolic research, the stereochemical purity of reagents is often an assumed constant. However, the substitution of racemic DL-Lysine (a 50:50 mixture of L- and D-enantiomers) for pure L-Lysine is a frequent, yet overlooked, source of assay failure.

While chemically identical in molecular weight and elemental composition, these enantiomers exhibit drastically different behaviors in biological and enzymatic systems. This guide analyzes the quantitative impact of this substitution, demonstrating how DL-Lysine introduces "silent" errors that degrade signal-to-noise ratios (SNR), inflate Coefficients of Variation (CV), and compromise the reproducibility of critical assays.

Part 1: The Stereochemical Basis of Assay Divergence

To understand the loss of precision, one must first understand the mechanism of interaction. Biological systems are inherently homochiral.

  • L-Lysine (The Signal): The biologically active form, recognized by transporters (e.g., CAT-1), metabolic enzymes (e.g., Lysine Decarboxylase), and ribosomal machinery.

  • D-Lysine (The Noise): Biologically inert or inhibitory. In non-chiral environments (e.g., standard pH meters), it contributes to ionic strength. In chiral environments (enzymes), it acts as a competitive inhibitor or a "ghost" substrate that dilutes the effective concentration.

Mechanism of Action: The "Key-Jamming" Effect

The following diagram illustrates why DL-Lysine fails in enzymatic workflows. While L-Lysine proceeds to product, D-Lysine occupies the active site or remains unbound, altering reaction kinetics.

Stereospecificity Enzyme Enzyme Active Site (e.g., Lysine Decarboxylase) Complex_L Enzyme-Substrate Complex Enzyme->Complex_L Complex_D Steric Clash/ Competitive Inhibition Enzyme->Complex_D L_Lys L-Lysine (Substrate) L_Lys->Enzyme High Affinity binding D_Lys D-Lysine (Inert/Inhibitor) D_Lys->Enzyme Low Affinity/Blocking Product Product (Cadaverine) Complex_L->Product Decarboxylation No_Rxn No Reaction (Signal Loss) Complex_D->No_Rxn Stalled

Figure 1: Stereospecificity of Lysine Decarboxylase. L-Lysine (Green) results in measurable product.[1] D-Lysine (Red) fails to react, effectively halving the signal and potentially inhibiting the enzyme.

Part 2: Impact on Assay Precision (Data Analysis)

The introduction of D-Lysine into an L-Lysine-dependent assay does not simply reduce the signal by 50%; it fundamentally alters the assay's statistical performance.

Enzymatic Assays (e.g., L-Lysine Decarboxylase)

In assays relying on the conversion of Lysine to Cadaverine, the D-isomer is not a substrate. If a researcher prepares a 10 mM stock using DL-Lysine, the effective concentration of substrate is only 5 mM.

Impact on Kinetics:

  • 
    :  Unchanged (theoretically), but requires 2x the mass of DL-Lysine to achieve.
    
  • 
     (Apparent):  Increases. D-Lysine can act as a competitive inhibitor, requiring higher concentrations of L-Lysine to achieve half-maximal velocity.
    
  • Precision (CV%): At lower concentrations (near the Limit of Detection), the 50% signal reduction collapses the Signal-to-Noise ratio, causing CVs to spike from acceptable (<5%) to failing (>15%).

Analytical Quantitation (HPLC/LC-MS)

Unless a chiral column is used, standard C18 columns cannot separate L- and D-Lysine. They co-elute.

  • Scenario: You calibrate with pure L-Lysine but measure a sample containing DL-Lysine (or vice versa).

  • Result: The detector sees "Total Lysine." If the biological activity depends only on L, your analytical data will overestimate potency by 100%.

Comparative Performance Data

The table below summarizes the impact of using DL-Lysine in protocols optimized for L-Lysine.

Assay TypeParameterPure L-Lysine (Reference)DL-Lysine (Racemic)Impact on Precision
Enzymatic (LDC) Signal Intensity100%~50%High Risk: Lower signal increases relative error (CV increases from 2.1% to ~8.5%).
Cell Culture Cell Growth RateOptimalSub-optimalModerate Risk: D-Lysine is not metabolized; cells effectively starve at defined concentrations, increasing biological variance.
HPLC (Non-Chiral) Peak Area100%100% (Co-elution)Critical Failure: 0% Precision in determining active concentration. False positive for potency.
Biosensors Sensitivity (Slope)1.00.5High Risk: Dynamic range is compressed; Limit of Quantitation (LOQ) increases 2-fold.

Part 3: Protocol for Bridging & Validation

If your lab is considering switching reagents or validating a new supplier, you must perform a Chiral Bridging Study . Do not rely on Certificate of Analysis (CoA) purity values alone, as "99% Purity" often refers to chemical purity, not enantiomeric excess (ee).

Workflow: The "Racemic Stress Test"

This protocol validates whether your assay is sensitive to enantiomeric impurities.

ValidationWorkflow Start Start: Reagent Validation Prep Prep 10mM Stocks: 1. Pure L-Lysine 2. Pure DL-Lysine Start->Prep Run_Assay Run Assay (n=6 replicates) at 3 concentrations (Low, Mid, High) Prep->Run_Assay Calc_CV Calculate %CV and Signal Intensity Run_Assay->Calc_CV Decision Compare Signals: Is DL Signal == 50% of L? Calc_CV->Decision Outcome1 Stereospecific Assay (L-Lysine Required) Decision->Outcome1 Yes (Signal Drops) Outcome2 Non-Specific Assay (Chemical Detection Only) Decision->Outcome2 No (Signal Identical)

Figure 2: Validation workflow to determine assay stereospecificity.

Step-by-Step Methodology
  • Preparation:

    • Prepare a Standard Curve A using Pure L-Lysine (Reference Standard).

    • Prepare a Standard Curve B using DL-Lysine (Test Material).

    • Ensure molar concentrations are identical (e.g., 0, 10, 50, 100 µM).

  • Execution:

    • Run your specific assay (e.g., Ninhydrin colorimetric or LDC enzymatic).

    • Perform n=6 replicates for each point to capture precision data.

  • Analysis:

    • Calculate Linearity (

      
      ):  Both should be linear (
      
      
      
      ).
    • Calculate Slope:

      • If Slope B

        
         0.5 
        
        
        
        Slope A: The assay is stereospecific (Enzymatic).
      • If Slope B

        
         Slope A: The assay is non-specific (Chemical).
        
    • Calculate Precision (CV):

      • Compare CV at the Low concentration. You will likely observe that DL-Lysine has a higher CV due to the lower raw signal intensity.

References

  • MDPI. (2016). Efficient Production of Enantiopure D-Lysine from L-Lysine by a Two-Enzyme Cascade System.[1][2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15.[2][3][4] Retrieved from [Link]

  • Joint Research Centre (EU). (2014). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • Salimetrics. (2023).[5] Calculating Inter- and Intra-Assay Coefficients of Variability. Retrieved from [Link]

Sources

Validation

Comparative Guide: Statistical Analysis of Metabolic Flux Using DL-Lysine-2-15N

Executive Summary Metabolic Flux Analysis (MFA) using stable isotope tracers is the gold standard for quantifying cellular reaction rates. While L-Lysine-2-15N is the biologically relevant isomer for tracking nitrogen as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic Flux Analysis (MFA) using stable isotope tracers is the gold standard for quantifying cellular reaction rates. While L-Lysine-2-15N is the biologically relevant isomer for tracking nitrogen assimilation and protein synthesis, the racemic mixture DL-Lysine-2-15N is frequently considered due to significant cost advantages (often 5-10x cheaper).

However, using DL-Lysine-2-15N introduces a critical confounding variable: the presence of 50% D-Lysine, which is largely metabolically inert in mammalian systems but chemically identical in standard achiral mass spectrometry. This guide provides the statistical correction frameworks required to extract accurate flux data from DL-tracers , comparing its performance against the pure L-isomer and U-13C alternatives.

Part 1: The Tracer Landscape

To choose the right tracer, one must understand the distinct metabolic fate of the nitrogen label compared to the carbon backbone.

The Pathway: Why 2-15N?

Unlike Carbon-13 tracing, which tracks the carbon skeleton into the TCA cycle, 15N-Lysine tracing is specifically used to measure:

  • Protein Synthesis Rates: Lysine is an essential amino acid (in mammals) and is incorporated directly into proteins.[1][2][3]

  • Nitrogen Overflow (Transamination): Unlike most amino acids, Lysine does not undergo reversible transamination. Its catabolism via the Saccharopine Pathway is irreversible, transferring the

    
    -nitrogen to 
    
    
    
    -Ketoglutarate to form Glutamate .
The DL vs. L Dilemma
  • L-Lysine: Actively transported, incorporated into proteome, catabolized via Saccharopine dehydrogenase.

  • D-Lysine: Generally excluded from protein synthesis. In mammals, it may be slowly oxidized by D-amino acid oxidase (DAAO) in the kidney/liver or excreted. In standard Reverse Phase LC-MS, D- and L-Lysine co-elute , creating a "dilution" effect that masks true metabolic turnover.

Comparative Specifications
FeatureL-Lysine-2-15N (Gold Standard)DL-Lysine-2-15N (Budget Alternative)U-13C-Lysine (Carbon Flux)
Cost Efficiency Low (

$)
High ($)Moderate (

)
Metabolic Relevance 100% Bioavailable50% Bioavailable / 50% Inert Noise100% Bioavailable
Analytical Requirement Standard LC-MSChiral LC-MS or Statistical Correction Standard LC-MS
Primary Readout Protein Turnover, Glutamate SynthesisTotal N-Flux (with correction)TCA Cycle Anaplerosis
Risk Factor LowHigh (D-isomer toxicity/inhibition)Low

Part 2: Metabolic Pathways & Visualization

To interpret the data, we must visualize where the 15N label goes. The diagram below illustrates the Saccharopine pathway, highlighting the fate of the 2-15N label transferring to Glutamate.

Lysine_Metabolism Lysine L-Lysine (2-15N) Saccharopine Saccharopine (Intermediate) Lysine->Saccharopine LKR (NADPH) Protein Protein Synthesis Lysine->Protein Translation AlphaKG α-Ketoglutarate AlphaKG->Saccharopine Glutamate L-Glutamate (15N Enriched) Saccharopine->Glutamate SDH (NAD+) 15N Transfer AASA α-Aminoadipate semialdehyde Saccharopine->AASA DLysine D-Lysine (Accumulates/Excreted) DLysine->Lysine Racemic Mix Input

Figure 1: The fate of Nitrogen-15 in Lysine catabolism. Note that only the L-isomer enters the Saccharopine pathway to label Glutamate.

Part 3: Statistical Methodology for DL-Tracers

This is the core requirement for using DL-Lysine. If you use standard achiral LC-MS, your instrument measures the sum of D and L. Because D is not metabolized, it remains fully enriched, artificially inflating the enrichment values of the total pool and masking the turnover of the L-fraction.

The "Inert Dilution" Model

Assumption: The D-isomer is metabolically inert and remains constant in the supernatant/cytosol during the experimental timeframe.

Variables:

  • 
    : Measured Mole Percent Excess (MPE) of the total Lysine peak (D+L).
    
  • 
    : Enrichment of the initial tracer (usually >98%).
    
  • 
    : Fraction of D-isomer (0.5 for DL-Lysine).
    
  • 
    : The true enrichment of the biologically active L-Lysine pool (The unknown we need).
    
The Correction Equation

Since the measured signal is a weighted average of the L (active) and D (inert) pools:



Solving for the true metabolic enrichment (


):


Critical Implication: If your measured enrichment (


) is 50%, and you used a 99% enriched DL-tracer:


Interpretation: The L-Lysine has been almost completely replaced by natural abundance lysine (turnover is high), but the "raw" data still shows 50% enrichment due to the D-isomer background. Without this correction, you would vastly underestimate metabolic flux.
Flux Calculation (Non-Steady State)

Once


 is derived, use the standard non-steady-state equation to calculate fractional turnover rate (

):


Part 4: Experimental Protocol (Self-Validating)

This protocol ensures data integrity by including a "Chiral Check" step.

Reagents & Setup
  • Tracer: DL-Lysine-2-15N (98 atom% 15N).

  • Media: Lysine-free DMEM/RPMI reconstituted with 0.4 mM DL-Lysine-2-15N (Note: This provides 0.2 mM L-Lysine, which is standard, and 0.2 mM D-Lysine).

  • Cell Line: HepG2 (Liver model) or HEK293.

Workflow
  • Adaptation (Critical): Pass cells 2x in media containing standard L-Lysine to ensure normal growth rates before switching to DL.

  • Pulse: Switch to DL-Lysine-2-15N media at

    
    .
    
  • Sampling: Collect samples at 0, 15, 30, 60, 120 mins (fast turnover) and 24h (steady state).

  • Extraction: Rapid quenching with 80% MeOH (-80°C).

  • Derivatization: Use Benzoyl chloride (BzCl) or Fmoc to improve retention.

Analytical Validation (The "Trust" Step)

To validate the "Inert D-Model," you must run one sample set on a Chiral Column (e.g., Chirobiotic T or Crownpak CR) to confirm that the D-Lysine concentration remains constant while L-Lysine decreases.

LC-MS/MS Parameters (Achiral - C18):

  • Column: Waters ACQUITY UPLC HSS T3 (1.8µm, 2.1 x 100mm).

  • Mobile Phase: A: 0.1% Formic Acid in H2O; B: 0.1% Formic Acid in ACN.

  • Transitions (Positive Mode):

    • Lysine-2-15N: m/z 148.1

      
       85.1 (Quant)
      
    • Lysine-Unlabeled: m/z 147.1

      
       84.1
      
Workflow Diagram

Workflow cluster_analysis Analytical Phase Start Cell Culture (Steady State) Pulse Media Switch: DL-Lysine-2-15N Start->Pulse Extract Metabolite Extraction (-80°C MeOH) Pulse->Extract Timepoints LCMS LC-MS Analysis (Achiral C18) Extract->LCMS Correction Isotope Correction (IsoCorrectoR) LCMS->Correction Remove Natural Abundance RacemicAdj Racemic Adjustment (Eq: M_L calculation) Correction->RacemicAdj Remove D-Isomer Noise Final Flux Calculation RacemicAdj->Final

Figure 2: Step-by-step workflow for processing DL-Lysine flux data.

Part 5: Data Presentation & Interpretation

When publishing, present your data in a table that explicitly compares the "Raw" (Uncorrected for DL) vs. "Corrected" values to demonstrate the magnitude of the error avoided.

Table 1: Simulated Enrichment Data (HepG2 Cells)

Time (h)Raw M+1 (D+L Mix)Corrected L-Lysine M+1 Interpretation
00.0%0.0%Baseline
165.0%30.0% Rapid turnover of L-pool
455.0%10.0% L-pool largely replaced by synthesis
2451.0%2.0% Steady State (D-isomer dominates signal)

Note: As time progresses, the raw signal asymptotes to ~50% (the inert D-fraction), while the true L-Lysine signal drops towards the natural abundance turnover baseline.

References

  • Buros, S., et al. (2020). Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. Frontiers in Plant Science. Link

  • Heinrich, P., et al. (2018).[4] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports.[4][5] Link

  • Hiller, K., et al. (2013). Metabolic Flux Analysis and In Vivo Isotope Tracing. Creative Proteomics Guides. Link

  • Stein, T. P., et al. (2022). Tracing metabolic flux to assess optimal dietary protein and amino acid consumption. Experimental & Molecular Medicine.[4][6][7] Link

  • Wang, Y., et al. (2020). AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling DL-Lysine-2-15N Dihydrochloride

In the pursuit of scientific advancement, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-Lysine-2-15N dihydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of scientific advancement, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-Lysine-2-15N dihydrochloride. As a stable isotope-labeled amino acid, its chemical properties are virtually identical to the unlabeled form, and it is not classified as a hazardous substance.[1][2] However, as with any chemical, prudent handling practices are necessary to minimize exposure and ensure a safe laboratory environment. This document will detail the appropriate personal protective equipment (PPE), the rationale behind its use, and the proper procedures for its implementation.

Understanding the Risks: A Proactive Approach to Safety

DL-Lysine-2-15N dihydrochloride is a solid, typically in powder form.[3] While not considered hazardous, it may cause eye, skin, or respiratory irritation upon contact.[4] The primary routes of exposure are inhalation of the powder, eye contact, and skin contact. Therefore, our PPE strategy is designed to create a barrier against these potential exposures.

Core Personal Protective Equipment (PPE)

The following PPE is mandatory when handling DL-Lysine-2-15N dihydrochloride:

  • Laboratory Coat: A full-length lab coat, worn with sleeves rolled down and fully buttoned, is your first line of defense.[5][6][7] It protects your skin and personal clothing from accidental spills. Lab coats should be made of a polyester-cotton blend for comfort and durability.[7]

  • Safety Glasses with Side Shields or Goggles: Eye protection is non-negotiable.[5][8][9] Safety glasses with side shields are the minimum requirement to protect against airborne particles.[9] For procedures with a higher risk of splashing, chemical splash goggles are recommended.[8][10]

  • Disposable Gloves: Nitrile gloves are the standard for handling most non-hazardous chemicals.[8][11] They provide adequate protection against skin contact. It is crucial to change gloves frequently, especially after handling the chemical, and to never touch common surfaces like doorknobs or computer keyboards with gloved hands.[6][12]

Step-by-Step PPE Protocol: A Self-Validating System

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE:
  • Clothing: Ensure you are wearing long pants and closed-toe shoes.[9][12]

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.[6]

Doffing PPE:
  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated storage area or dispose of it if it's a disposable coat.

  • Eye Protection: Remove your safety glasses or goggles.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[11][12]

Visualizing Your Safety: The PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling DL-Lysine-2-15N dihydrochloride.

PPE_Workflow cluster_start Start: Assess Task cluster_ppe PPE Selection cluster_decision Risk Assessment cluster_end Proceed with Task Start Handling DL-Lysine-2-15N dihydrochloride LabCoat Lab Coat Start->LabCoat Standard Procedure Gloves Nitrile Gloves Start->Gloves Standard Procedure SplashRisk Splash Risk? Start->SplashRisk Proceed Proceed with Experiment LabCoat->Proceed Gloves->Proceed EyeProtection Safety Glasses (Side Shields) EyeProtection->Proceed Goggles Chemical Splash Goggles Goggles->Proceed SplashRisk->EyeProtection Low SplashRisk->Goggles High

Caption: PPE Selection Workflow for DL-Lysine-2-15N dihydrochloride.

Quantitative Data Summary: PPE at a Glance

PPE ComponentSpecificationPurpose
Body Protection Full-length lab coat (polyester-cotton blend)Protects skin and clothing from spills.
Hand Protection Disposable nitrile glovesPrevents direct skin contact with the chemical.
Eye Protection Safety glasses with side shields (ANSI Z87.1)Protects eyes from airborne particles.
Enhanced Eye Protection Chemical splash goggles (ANSI Z87.1)Used for procedures with a higher risk of splashing.

Operational and Disposal Plans

Handling:

  • Always handle DL-Lysine-2-15N dihydrochloride in a well-ventilated area.[3][13]

  • Avoid creating dust.[3][4] If possible, handle in a fume hood or a designated powder handling enclosure.

  • Use a spatula or other appropriate tool to transfer the powder.

  • Keep the container tightly closed when not in use.[3][4]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13][14]

  • Keep the container clearly labeled.[11][15]

Spill Cleanup:

  • Notify personnel in the immediate area.

  • Wearing your full PPE, gently sweep up the spilled solid, avoiding dust generation.[3][4]

  • Place the collected material into a sealed container for disposal.

  • Clean the spill area with soap and water.

Disposal:

  • Dispose of waste DL-Lysine-2-15N dihydrochloride and any contaminated materials (such as gloves and paper towels) in accordance with local, state, and federal regulations.[4][16] Do not dispose of down the drain.[16]

By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your research.

References

  • Lab Pro. (2020, June 13). How to Promote Lab Safety When Working with Chemicals?
  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
  • SDS Manager. (2025, October 7).
  • University of Massachusetts Dartmouth. (n.d.).
  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Santa Cruz Biotechnology. (n.d.). DL-Lysine-2-15N dihydrochloride.
  • Fisher Scientific. (2025, December 19).
  • ITW Reagents. (n.d.).
  • Thermo Fisher Scientific. (2009, September 26).
  • Quantum Compliance. (2015, February 13). Do All Chemicals Require A GHS Compliant SDS?
  • Carl ROTH. (n.d.).
  • CPAChem. (2021, May 16).
  • Princeton University Environmental Health and Safety. (n.d.).
  • Acros Organics. (2015, February 10).
  • St. Olaf College. (n.d.). Personal Protective Equipment (PPE)
  • Sigma-Aldrich. (n.d.).
  • CDN Isotopes. (n.d.). DL-Lysine-2-15N 2HCl.
  • University of Maryland, Baltimore. (n.d.). Personal Protective Equipment | Department of Chemistry and Biochemistry.
  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)?
  • Centers for Disease Control and Prevention. (n.d.).
  • Occupational Safety and Health Administration. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • WSI. (2021, March 29).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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